molecular formula C27H34O11 B15587360 Borapetoside F

Borapetoside F

Número de catálogo: B15587360
Peso molecular: 534.6 g/mol
Clave InChI: UQBSOXXWYBLSSJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Borapetoside F is a useful research compound. Its molecular formula is C27H34O11 and its molecular weight is 534.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

methyl 2-(furan-3-yl)-6a,10b-dimethyl-4-oxo-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,6,9,10,10a-hexahydrobenzo[f]isochromene-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H34O11/c1-26-10-16(13-7-8-35-12-13)36-24(33)15(26)9-19(27(2)14(23(32)34-3)5-4-6-18(26)27)38-25-22(31)21(30)20(29)17(11-28)37-25/h5,7-9,12,16-22,25,28-31H,4,6,10-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQBSOXXWYBLSSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(OC(=O)C1=CC(C3(C2CCC=C3C(=O)OC)C)OC4C(C(C(C(O4)CO)O)O)O)C5=COC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H34O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

534.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Discovery and Profile of Borapetoside F from Tinospora crispa: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Borapetoside F, a clerodane diterpenoid glycoside, is a key secondary metabolite isolated from the medicinal plant Tinospora crispa. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound. It details the experimental protocols for its extraction and purification, presents its physicochemical and spectral data, and discusses its known biological activities. Furthermore, this guide explores the potential signaling pathways modulated by this compound, drawing on evidence from related compounds within the borapetoside family. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development who are interested in the therapeutic potential of this compound.

Introduction

Tinospora crispa (L.) Hook. f. & Thomson, a member of the Menispermaceae family, is a climbing plant with a long history of use in traditional medicine across Southeast Asia.[1] It is reputed to possess a wide range of therapeutic properties, including antidiabetic, anti-inflammatory, and immunomodulatory effects. Phytochemical investigations of T. crispa have revealed a rich diversity of secondary metabolites, with clerodane-type furanoditerpenes being a characteristic class of compounds.[1]

Among these, the borapetosides represent a significant group of diterpenoid glycosides. This compound was first reported as a constituent of Tinospora crispa in 1996 by Martin et al.[2] This guide focuses specifically on the discovery and scientific profile of this compound.

Discovery and Isolation of this compound

The initial discovery of this compound was the result of phytochemical investigations into the constituents of Tinospora crispa. The isolation process, as is typical for such natural products, involves a multi-step procedure of extraction and chromatographic separation.

General Experimental Workflow for Isolation

The following diagram illustrates a general workflow for the isolation of furanoditerpenoids like this compound from Tinospora crispa.

experimental_workflow plant_material Dried Stems of Tinospora crispa extraction Methanol (B129727) Extraction plant_material->extraction partition Solvent Partitioning (n-hexane, ethyl acetate (B1210297), n-butanol) extraction->partition column_chromatography Column Chromatography (Silica Gel, Diaion HP-20) partition->column_chromatography hplc Preparative HPLC column_chromatography->hplc borapetoside_f Isolated this compound hplc->borapetoside_f

Figure 1: General workflow for the isolation of this compound.

Detailed Experimental Protocol

The following protocol is a representative method for the isolation of this compound from Tinospora crispa, based on established phytochemical procedures for this plant.[3]

Plant Material: Dried and powdered stems of Tinospora crispa are used as the starting material.

Extraction:

  • The powdered plant material is exhaustively extracted with methanol at room temperature.

  • The resulting methanol extract is concentrated under reduced pressure to yield a crude extract.

Partitioning:

  • The crude methanol extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.

  • The furanoditerpenoid glycosides, including this compound, are typically concentrated in the ethyl acetate and n-butanol fractions.

Chromatographic Separation:

  • The bioactive fractions are subjected to column chromatography on a solid support, such as silica (B1680970) gel or Diaion HP-20 resin.

  • Elution is performed with a gradient of solvents, for example, a mixture of chloroform (B151607) and methanol or ethyl acetate and methanol, to separate the components based on their polarity.

  • Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Fractions containing compounds with similar TLC profiles are combined.

Purification:

  • The semi-purified fractions containing this compound are further purified by preparative high-performance liquid chromatography (HPLC) on a C18 column.

  • A suitable mobile phase, such as a gradient of methanol and water, is used to achieve fine separation.

  • The peak corresponding to this compound is collected, and the solvent is evaporated to yield the pure compound.

Structural Elucidation and Physicochemical Properties

The structure of this compound was determined through extensive spectroscopic analysis, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Physicochemical Properties
PropertyValue
Molecular Formula C₂₇H₃₄O₁₁
Molecular Weight 534.55 g/mol [4]
CAS Number 151200-50-9[4]
Class Clerodane Diterpenoid Glycoside
Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy: Detailed ¹H and ¹³C NMR data are essential for the structural confirmation of this compound. While the complete assigned data from the original discovery paper is not readily available in the public domain, related studies on other borapetosides provide expected chemical shift ranges for the characteristic moieties of a clerodane diterpenoid glycoside.[5][6]

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound. The fragmentation pattern can provide valuable information about the structure of the aglycone and the sugar moiety. Analysis of related compounds suggests that characteristic losses would include the glycosidic unit and fragments from the clerodane skeleton.[7][8]

Biological Activity and Potential Signaling Pathways

While specific biological activity studies on this compound are limited, research on its congeners and a preliminary study on its own effects provide insights into its potential pharmacological profile.

Hepatotoxicity Assessment

A study investigating the hepatotoxic potential of a methanolic extract of Tinospora crispa and a standardized combination of borapetosides B, C, and F was conducted in mice.[5] In this study, both acute and 21-day administration of the borapetoside combination (500 mg/kg body weight) did not result in elevated alanine (B10760859) transaminase (ALT) levels or altered liver histopathology, suggesting no conclusive hepatotoxicity under the experimental conditions.[5]

Hepatotoxicity Study on Borapetoside Combination (B, C, and F)
Model: Murine model (normal and health-compromised)[5]
Dosage: 500 mg/kg body weight (oral)[5]
Duration: Acute and 21-day study[5]
Results: No significant changes in ALT levels or liver histopathology observed.[5]
Potential Signaling Pathways

The biological activities of other borapetosides, particularly their effects on metabolic disorders, suggest potential signaling pathways that this compound might modulate.

Insulin (B600854) Signaling Pathway: Borapetosides A and C have been shown to exert hypoglycemic effects by modulating the insulin signaling pathway.[6][9] This pathway involves the activation of the insulin receptor (IR), which leads to the phosphorylation of protein kinase B (Akt). Activated Akt, in turn, promotes the translocation of glucose transporters (like GLUT4) to the cell membrane, facilitating glucose uptake. Borapetoside C has been specifically shown to increase the phosphorylation of IR and Akt, as well as the expression of GLUT2.[9]

insulin_signaling cluster_cell Cell Membrane Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Binds PI3K PI3K IR->PI3K Activates Akt Akt PI3K->Akt Activates GLUT4 GLUT4 Translocation Akt->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake Borapetosides Borapetosides (A, C) (Potential site of action for F) Borapetosides->IR May Enhance Phosphorylation

Figure 2: Postulated involvement of this compound in the insulin signaling pathway.

AMPK Signaling Pathway: The 5' AMP-activated protein kinase (AMPK) pathway is another crucial regulator of cellular energy homeostasis. Activation of AMPK can also promote glucose uptake and inhibit lipid synthesis. Some natural compounds from Tinospora species have been shown to activate AMPK.[10]

Lipid Metabolism and SREBPs: Borapetoside E has been found to improve hyperlipidemia by suppressing the expression of sterol regulatory element-binding proteins (SREBPs) and their downstream target genes related to lipid synthesis.[1][11] SREBPs are key transcription factors that regulate the synthesis of cholesterol and fatty acids.

lipid_metabolism Borapetoside_E Borapetoside E (Potential action of F) SREBP SREBP Activation Borapetoside_E->SREBP Inhibits Lipid_Synthesis Lipid Synthesis Genes (e.g., FAS, ACC) SREBP->Lipid_Synthesis Promotes Hyperlipidemia Hyperlipidemia Lipid_Synthesis->Hyperlipidemia Contributes to

References

Borapetoside F: A Technical Guide to its Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Borapetoside F is a naturally occurring furanoid diterpene glycoside belonging to the clerodane class of chemical compounds. It has been isolated from plant species of the Tinospora genus, notably Tinospora tuberculata and Tinospora rumphii.[1][2] As a member of the borapetoside family, it shares a core chemical scaffold with other compounds that have demonstrated a range of biological activities. This technical guide provides a comprehensive overview of the chemical structure, and known properties of this compound, along with insights into the experimental methodologies used for its study. While specific biological activities and signaling pathways for this compound are not extensively documented in publicly available literature, this guide will draw comparisons with closely related and well-studied analogues, such as Borapetoside C, to provide a contextual understanding of its potential pharmacological relevance.

Chemical Structure and Properties

This compound is characterized by a complex tetracyclic clerodane diterpenoid aglycone linked to a glucose moiety. Its systematic IUPAC name is methyl (2S,6S,6aR,10aS,10bS)-2-(furan-3-yl)-6a,10b-dimethyl-4-oxo-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,6,9,10,10a-hexahydrobenzo[f]isochromene-7-carboxylate. The structure was elucidated through extensive spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
Molecular Formula C₂₇H₃₄O₁₁PubChem
Molecular Weight 534.55 g/mol MedchemExpress[3]
CAS Number 151200-50-9MedchemExpress[3]
Appearance Amorphous powderInferred from related compounds
Solubility Soluble in methanolInferred from isolation protocols of related compounds
XLogP3 -1.1PubChem
Hydrogen Bond Donor Count 4PubChem
Hydrogen Bond Acceptor Count 11PubChem
Rotatable Bond Count 6PubChem
Topological Polar Surface Area 165 ŲPubChem
Spectroscopic Data

While the definitive structural elucidation of this compound was achieved using NMR and MS, the specific raw data from the original publications are not readily accessible in public databases. The following tables represent the type of data that would be expected from such analyses, based on the known structure.

Table 1: Hypothetical ¹H NMR Data for this compound (in CD₃OD)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
7.45mH-15
7.40mH-14
6.40mH-16
5.40dH-1'
3.00-4.00mGlucosyl Protons
2.50mH-8
1.00-2.00mMethylene Protons
1.10sCH₃-19
0.90dCH₃-20

Table 2: Hypothetical ¹³C NMR Data for this compound (in CD₃OD)

Chemical Shift (δ) ppmCarbon Assignment
175.0C-18
168.0C-12
144.0C-15
140.0C-13
125.0C-16
111.0C-14
102.0C-1'
80.0-60.0Glucosyl Carbons
50.0-20.0Aliphatic Carbons
17.0C-19
15.0C-20

Experimental Protocols

General Isolation and Purification of Clerodane Diterpenoids from Tinospora species

The following is a generalized workflow for the isolation of clerodane diterpenoids like this compound from Tinospora plant material. The specific details for this compound are not fully available, but this protocol outlines the standard procedures employed in phytochemistry for the extraction and purification of such compounds.

G General Workflow for Isolation of this compound A Plant Material Collection and Preparation (e.g., stems of Tinospora tuberculata) B Air Drying and Pulverization A->B C Solvent Extraction (e.g., with Methanol) B->C D Concentration of Crude Extract C->D E Solvent Partitioning (e.g., with n-hexane, ethyl acetate, n-butanol) D->E F Column Chromatography of Active Fraction (e.g., Silica Gel, Sephadex LH-20) E->F G Further Purification by HPLC F->G H Isolated this compound G->H

A generalized workflow for the isolation and purification of this compound.
Structure Elucidation Methodology

The chemical structure of this compound was determined using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) would have been used to determine the exact molecular weight and elemental composition, allowing for the calculation of the molecular formula.

  • ¹H NMR Spectroscopy: This technique provides information about the chemical environment of hydrogen atoms in the molecule, helping to identify functional groups and the connectivity of the carbon skeleton.

  • ¹³C NMR Spectroscopy: This method is used to determine the number and types of carbon atoms present in the molecule.

  • 2D NMR Techniques (COSY, HMQC, HMBC): These advanced NMR techniques are crucial for establishing the connectivity between protons and carbons, allowing for the complete assembly of the molecular structure.

  • Hydrolysis: Chemical or enzymatic hydrolysis of the glycosidic bond would be performed to separate the aglycone from the sugar moiety. The sugar can then be identified by comparison with authentic standards.

Biological Properties and Potential Signaling Pathways

Toxicity Profile

Specific toxicological studies on pure this compound are limited. However, one study investigated the hepatotoxic potential of a methanolic extract of Tinospora crispa and a standardized combination of borapetosides B, C, and F in mice. The results showed that at a dose of 500 mg/kg body weight, the borapetoside mixture did not cause significant alterations in liver enzymes (ALT) or liver histopathology, suggesting no conclusive hepatotoxicity under the experimental conditions. It is important to note that this study used a mixture of compounds. A commercial supplier has vaguely suggested that this compound has "edible toxicity," but this claim is not substantiated by scientific data.[3]

Pharmacological Activity

There is a significant lack of information regarding the specific biological activities of this compound. However, extensive research has been conducted on other members of the borapetoside family, particularly Borapetoside C, which shares a close structural resemblance.

Borapetoside C has been shown to improve insulin (B600854) sensitivity in diabetic mice.[4] The proposed mechanism of action involves the activation of the insulin receptor (IR) and the downstream protein kinase B (Akt), leading to an increased expression of glucose transporter-2 (GLUT2).[4] This signaling cascade ultimately enhances glucose utilization and reduces blood glucose levels.[4]

Given the structural similarities, it is plausible that this compound may exhibit similar or related biological activities. However, dedicated pharmacological studies are required to confirm this hypothesis.

Potential Signaling Pathway (based on Borapetoside C)

The following diagram illustrates the signaling pathway through which the related compound, Borapetoside C, is proposed to exert its hypoglycemic effects. It is important to emphasize that this pathway has not been confirmed for this compound.

G Hypothesized Signaling Pathway for Borapetoside Analogs (e.g., Borapetoside C) cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular BorapetosideC Borapetoside C IR Insulin Receptor (IR) BorapetosideC->IR Binds and Activates Akt Protein Kinase B (Akt) IR->Akt Phosphorylates GLUT2_mem GLUT2 Transporter Glucose_uptake Increased Glucose Uptake GLUT2_mem->Glucose_uptake pAkt Phosphorylated Akt (p-Akt) Akt->pAkt GLUT2_vesicle GLUT2 Vesicle pAkt->GLUT2_vesicle Promotes translocation GLUT2_vesicle->GLUT2_mem

Proposed signaling pathway for the related compound, Borapetoside C.

Conclusion

This compound is a structurally complex natural product with potential for further scientific investigation. While its chemical structure has been elucidated, there is a significant gap in the understanding of its specific biological activities and mechanisms of action. The available data on related borapetosides, particularly their effects on glucose metabolism, suggest that this compound could be a valuable lead compound for drug discovery efforts, especially in the context of metabolic diseases. Future research should focus on the targeted pharmacological screening of pure this compound to uncover its therapeutic potential and to elucidate the signaling pathways through which it exerts its effects. Furthermore, the development of a robust and scalable method for its isolation or total synthesis will be crucial for enabling comprehensive preclinical and clinical evaluation.

References

Borapetoside F: A Comprehensive Technical Guide on its Natural Sources, Isolation, and Biological Context

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Borapetoside F is a clerodane-type furanoditerpene glycoside, a class of natural products known for their diverse and potent biological activities. This technical guide provides an in-depth overview of the natural sources, geographical origins, and isolation of this compound. Furthermore, it delves into the relevant biological signaling pathways that may be modulated by this compound, drawing on evidence from closely related analogs. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Natural Sources and Origin

This compound has been consistently isolated from plant species belonging to the genus Tinospora, within the family Menispermaceae. These climbing shrubs are predominantly found in the tropical and subtropical regions of Asia.[1][2]

Primary Plant Sources:

  • Tinospora tuberculata : The stems of this species were the original source from which this compound was first isolated and structurally elucidated.[2]

  • Tinospora crispa : This species is a well-documented source of this compound and is widely distributed in Southeast Asia.[1][3]

  • Tinospora cordifolia : Also known as Guduchi, this plant is a significant source of various bioactive compounds, including this compound.[1][4]

  • Tinospora rumphii : this compound has also been identified in the stems of this species.

The geographical origin of these plants is primarily Southeast Asia, including countries like India, Thailand, Malaysia, and Vietnam, where they are often utilized in traditional medicine.[1]

Quantitative Data on this compound Isolation

Quantitative data regarding the yield of this compound from its natural sources is limited in the available literature. However, one study on the phytochemical investigation of Tinospora crispa reported the isolation of a specific quantity of this compound. It is important to note that yields can vary significantly based on the plant's geographical location, harvest time, and the extraction and purification methods employed.

CompoundPlant SourcePlant PartExtraction MethodReported YieldReference
This compound Tinospora crispaAerial PartsMethanol (B129727) extraction followed by multi-step chromatography29 mg[3]

Experimental Protocols: Isolation of this compound

The following is a representative methodology for the extraction and isolation of this compound and other furanoid diterpene glycosides from Tinospora species. This protocol is a composite based on established methods for isolating similar compounds from this genus.

1. Plant Material Collection and Preparation:

  • The aerial parts, primarily stems, of the Tinospora species are collected.

  • The plant material is air-dried in the shade and then coarsely powdered using a mechanical grinder.

2. Extraction:

  • The powdered plant material is subjected to exhaustive extraction with methanol (MeOH) at room temperature. This process is typically repeated multiple times to ensure the complete extraction of secondary metabolites.

  • The resulting methanolic extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

3. Fractionation:

  • The crude methanolic extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH).

  • This compound, being a glycoside, is expected to be enriched in the more polar fractions, particularly the n-butanol fraction.

4. Chromatographic Purification:

  • The n-butanol fraction is subjected to column chromatography over a suitable stationary phase, such as silica (B1680970) gel or a polymeric adsorbent resin (e.g., HP-20).

  • A gradient elution system is employed, starting with a less polar solvent system and gradually increasing the polarity. For example, a gradient of water and methanol can be used.

  • Fractions are collected and monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system and a suitable visualization reagent (e.g., anisaldehyde-sulfuric acid).

  • Fractions containing compounds with similar TLC profiles are pooled.

  • The enriched fractions containing this compound are further purified using repeated column chromatography, often with different stationary phases like ODS (octadecylsilyl), and/or preparative High-Performance Liquid Chromatography (HPLC) until the pure compound is isolated.

5. Structure Elucidation:

  • The structure of the isolated this compound is confirmed by comprehensive spectroscopic analysis, including ¹H NMR, ¹³C NMR, 2D NMR (COSY, HSQC, HMBC), and mass spectrometry (MS).

Biological Context and Signaling Pathways

While direct studies on the specific signaling pathways modulated by this compound are not extensively reported, the biological activities of its close analogs, Borapetoside A, C, and E, provide significant insights into its potential mechanisms of action. These related compounds have been shown to influence key pathways involved in glucose metabolism, making them relevant to research in diabetes and metabolic disorders.

Insulin (B600854) Signaling Pathway:

Borapetosides A and C, isolated from Tinospora crispa, have demonstrated hypoglycemic effects by modulating the insulin signaling pathway. Borapetoside C has been shown to enhance insulin sensitivity by increasing the phosphorylation of the insulin receptor (IR) and protein kinase B (Akt), which in turn promotes the translocation of glucose transporter 2 (GLUT2) to the cell membrane, facilitating glucose uptake. Borapetoside A has also been found to activate the insulin signaling pathway.

The following diagram illustrates the proposed mechanism of action of borapetosides on the insulin signaling pathway.

Insulin_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Insulin Insulin / Borapetoside IR Insulin Receptor (IR) Insulin->IR Binds and Activates IRS IRS IR->IRS Phosphorylates GLUT GLUT Transporter Metabolism Glucose Metabolism GLUT->Metabolism Uptake PI3K PI3K IRS->PI3K Activates Akt Akt/PKB PI3K->Akt Activates GLUT_vesicle GLUT Vesicle Akt->GLUT_vesicle Promotes translocation GLUT_vesicle->GLUT Glucose Glucose Glucose->GLUT

Caption: Proposed insulin signaling pathway modulated by borapetosides.

Experimental Workflow for Isolation and Purification

The general workflow for the isolation and purification of this compound from its natural plant sources is depicted in the following diagram.

BorapetosideF_Isolation_Workflow Start Plant Material (Tinospora sp. stems) Drying Drying and Powdering Start->Drying Extraction Methanol Extraction Drying->Extraction Concentration Concentration (Rotary Evaporator) Extraction->Concentration Partitioning Solvent Partitioning (n-hexane, EtOAc, n-BuOH) Concentration->Partitioning BuOH_fraction n-Butanol Fraction Partitioning->BuOH_fraction ColumnChrom1 Column Chromatography (Silica Gel / HP-20) BuOH_fraction->ColumnChrom1 Fraction_collection Fraction Collection & TLC Analysis ColumnChrom1->Fraction_collection ColumnChrom2 Further Purification (ODS Column, Prep-HPLC) Fraction_collection->ColumnChrom2 Pure_Compound Pure this compound ColumnChrom2->Pure_Compound Structure_Elucidation Spectroscopic Analysis (NMR, MS) Pure_Compound->Structure_Elucidation

Caption: General workflow for the isolation of this compound.

Conclusion

This compound, a furanoid diterpene glycoside from the Tinospora genus, represents a promising natural product for further pharmacological investigation. While quantitative data on its natural abundance is sparse, established phytochemical methods allow for its successful isolation. The demonstrated bioactivity of its close analogs in the insulin signaling pathway suggests that this compound may hold therapeutic potential, particularly in the context of metabolic diseases. This guide provides a foundational resource for researchers to advance the study of this intriguing natural compound.

References

Unveiling the Pharmacological Potential of Borapetoside F: A Technical Overview Based on Analogue Studies

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: Borapetoside F, a furanoditerpene glycoside isolated from Tinospora crispa, belongs to a class of natural products with emerging therapeutic interest. While direct pharmacological studies on this compound are currently limited in publicly accessible literature, its structural similarity to other well-researched borapetosides, such as Borapetoside A, C, and E, provides a strong basis for predicting its potential biological activities. This technical guide synthesizes the available data on these closely related analogues to offer a comprehensive preliminary overview of the likely bioactivity of this compound. This document covers the significant anti-diabetic and anti-hyperlipidemic properties of its analogues, details the experimental methodologies employed in these studies, and visualizes the key signaling pathways implicated in their mechanisms of action.

Introduction

Tinospora crispa, a member of the Menispermaceae family, is a medicinal plant with a long history of use in traditional medicine across Southeast Asia for treating conditions such as diabetes, hypertension, and inflammation.[1][2] Phytochemical investigations of this plant have led to the isolation of a series of furanoditerpene glycosides known as borapetosides. Among these, this compound has been identified, but to date, its specific biological activities have not been extensively reported.[3][4][5] However, its structural analogues, Borapetoside A, C, and E, have been the subject of several pharmacological studies, revealing potent hypoglycemic and lipid-lowering effects.

This guide provides a detailed examination of the biological activities of Borapetoside A, C, and E to infer the potential therapeutic applications of this compound. By presenting the quantitative data, experimental protocols, and signaling pathways associated with these analogues, we aim to provide a valuable resource for researchers interested in the pharmacological potential of this class of compounds.

Comparative Structural Analysis

This compound shares the core clerodane diterpenoid skeleton with its analogues. The key structural variations among these compounds, such as the position and nature of glycosylation and other substitutions, are thought to influence their biological potency and specificity.[1] A comparative analysis of these structures is essential for understanding the structure-activity relationships within this family of natural products and for predicting the potential bioactivity of this compound. The chemical structure of this compound is available from public databases such as PubChem (CID 21625636).[6]

Preliminary Biological Activity of Borapetoside Analogues

The primary reported biological activities of Borapetoside A, C, and E are centered on metabolic regulation, specifically in the context of diabetes and hyperlipidemia.

Anti-diabetic Activity

Both in vitro and in vivo studies have demonstrated the significant hypoglycemic effects of Borapetosides A and C.[1][7] These compounds have been shown to reduce plasma glucose levels in normal and diabetic animal models.[1][7] The proposed mechanisms for this anti-diabetic action involve both insulin-dependent and insulin-independent pathways.[1]

Anti-hyperlipidemic Activity

Borapetoside E has been shown to improve hyperlipidemia in animal models of diet-induced obesity.[8][9] Its mechanism of action is linked to the suppression of key regulators of lipid synthesis.[8][9]

Quantitative Data on the Biological Activity of Borapetoside Analogues

The following tables summarize the key quantitative data from studies on Borapetoside A, C, and E.

Table 1: In Vivo Hypoglycemic Effects of Borapetoside Analogues

CompoundAnimal ModelDoseRoute of AdministrationEffect on Plasma GlucoseReference
Borapetoside A Streptozotocin-induced type 1 diabetic miceNot specifiedNot specifiedReduction in plasma glucose[2]
Borapetoside C Normal and type 2 diabetic mice5 mg/kgIntraperitonealAttenuated oral glucose-induced hyperglycemia[10]
Borapetoside C Type 1 diabetic mice5 mg/kg (twice daily for 7 days)IntraperitonealIncreased phosphorylation of IR and Akt[10]
Borapetoside E High-fat-diet-induced obese miceNot specifiedIntraperitonealMarkedly improved hyperglycemia and insulin (B600854) resistance[8][11]

Table 2: In Vitro Effects of Borapetoside Analogues

CompoundCell LineConcentrationEffectReference
Borapetoside A C2C12 skeletal muscle cells and Hep3B hepatocellular carcinoma cellsNot specifiedIncreased glycogen (B147801) content[2][12]

Experimental Protocols

The following are detailed methodologies for key experiments performed on Borapetoside analogues, which could be adapted for the study of this compound.

In Vivo Oral Glucose Tolerance Test (OGTT)

This protocol is based on studies investigating the anti-diabetic effects of borapetosides.[13]

  • Animal Model: Male Wistar or Goto-Kakizaki (GK) rats are used. Animals are fasted overnight (14-15 hours) with free access to water.

  • Compound Administration: A solution of the test compound (e.g., Borapetol B, a related compound) at a dose of 10 µ g/100 g body weight is administered orally by gavage. A control group receives the vehicle (water) only.

  • Glucose Challenge: 30 minutes after compound administration, an oral glucose challenge of 0.2 g/100 g body weight is given to all animals.

  • Blood Sampling: Blood samples are collected from the tail vein at baseline (0 min) and at various time points post-glucose challenge (e.g., 15, 30, 60, 90, and 120 min).

  • Analysis: Blood glucose levels are measured using a standard glucose meter. Plasma insulin levels can also be determined using an appropriate immunoassay kit.

In Vitro Insulin Secretion Assay from Isolated Pancreatic Islets

This protocol is adapted from studies on related compounds from T. crispa.[13]

  • Islet Isolation: Pancreatic islets are isolated from rats using a collagenase digestion method. The pancreas is perfused with a collagenase solution, incubated, and then washed to purify the islets.

  • Batch Incubation: Isolated islets are pre-incubated in a Krebs-Ringer bicarbonate buffer (KRBB) with low glucose. They are then incubated with various concentrations of the test compound in the presence of low and high glucose concentrations.

  • Insulin Measurement: After the incubation period, the supernatant is collected, and the insulin concentration is measured using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The stimulation of insulin secretion by the test compound is calculated relative to the control group.

Signaling Pathways

The anti-diabetic effects of Borapetosides A and C are believed to be mediated, in part, through the insulin signaling pathway. Borapetoside E has been shown to modulate lipid metabolism by suppressing the SREBP pathway.

Insulin Signaling Pathway

Borapetoside C has been shown to enhance insulin sensitivity by activating the IR-Akt-GLUT2 signaling cascade.[10] This leads to increased glucose uptake and utilization.

Insulin_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Borapetoside_C Borapetoside_C Borapetoside_C->IR Enhances Sensitivity pIR Phosphorylated IR IR->pIR Phosphorylation Akt Protein Kinase B (Akt) pIR->Akt Activates pAkt Phosphorylated Akt Akt->pAkt Phosphorylation GLUT2 Glucose Transporter 2 (GLUT2) pAkt->GLUT2 Promotes Expression & Translocation Glucose_Uptake Increased Glucose Uptake & Glycogen Synthesis GLUT2->Glucose_Uptake

Caption: Proposed Insulin Signaling Pathway for Borapetoside C.

SREBP-mediated Lipid Metabolism Pathway

Borapetoside E has been found to suppress the expression of Sterol Regulatory Element-Binding Proteins (SREBPs), which are key transcription factors in lipid synthesis.[9][11]

SREBP_Pathway Borapetoside_E Borapetoside_E SREBPs Sterol Regulatory Element Binding Proteins (SREBPs) Borapetoside_E->SREBPs Suppresses Expression Target_Genes Downstream Target Genes (Lipid Synthesis) SREBPs->Target_Genes Activates Lipid_Synthesis Decreased Lipid Synthesis Target_Genes->Lipid_Synthesis

Caption: SREBP Pathway Inhibition by Borapetoside E.

Conclusion and Future Directions

While direct experimental data on the biological activity of this compound is currently lacking, the substantial evidence from its close analogues, Borapetoside A, C, and E, strongly suggests its potential as a modulator of metabolic pathways. The consistent anti-diabetic and anti-hyperlipidemic effects observed for these related compounds highlight the therapeutic potential of the borapetoside family.

Future research should focus on the isolation and pharmacological characterization of this compound. In vitro and in vivo studies, guided by the protocols outlined in this document, are warranted to elucidate its specific biological activities and mechanism of action. A thorough investigation of this compound will not only contribute to a better understanding of the structure-activity relationships of this class of compounds but also potentially unveil a new lead compound for the development of novel therapies for metabolic disorders. The mention of its "suggested edible toxicity" also warrants further toxicological evaluation to establish a comprehensive safety profile.[3]

References

An In-depth Technical Guide to Borapetoside F

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Borapetoside F, a furanoid diterpene glycoside. The document details its chemical properties, a representative protocol for its isolation and characterization, and discusses its known biological context, including the signaling pathways of closely related compounds.

Core Molecular Data

This compound is a natural product isolated from plants of the Tinospora genus. Its fundamental chemical and physical properties are summarized below.

PropertyValueSource
Molecular Formula C₂₇H₃₄O₁₁--INVALID-LINK--
Molecular Weight 534.55 g/mol --INVALID-LINK--, --INVALID-LINK--
CAS Number 151200-50-9--INVALID-LINK--
Class Furanoid Diterpene Glycoside--INVALID-LINK--
Initial Source Tinospora tuberculata, Tinospora rumphii--INVALID-LINK--, --INVALID-LINK--

Biological Activity and Toxicity

While many compounds from the Tinospora genus, such as Borapetosides A, C, and E, have been investigated for their therapeutic properties, particularly hypoglycemic effects, this compound has been suggested to possess edible toxicity.[1] However, a 2022 study investigating the hepatotoxic potential of this compound in a murine model found no conclusive evidence of hepatotoxicity at a dose of 500 mg/kg body weight.[1]

Due to the limited specific research on the biological signaling pathways of this compound, the following sections will detail the well-documented pathways of its structurally similar and co-isolated analogs, Borapetoside A and C.

Borapetosides A and C have been shown to exert hypoglycemic effects by enhancing insulin (B600854) sensitivity.[2][3] The primary mechanism involves the activation of the insulin receptor (IR) signaling cascade, which plays a crucial role in glucose metabolism.[2][3]

The proposed signaling pathway is as follows:

Borapetoside_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Borapetoside_C Borapetoside C Borapetoside_C->IR Enhances Phosphorylation Akt Akt (PKB) Phosphorylation IR->Akt Activates GLUT2 GLUT2 Expression Akt->GLUT2 Promotes Glucose_Uptake Increased Glucose Uptake GLUT2->Glucose_Uptake Facilitates

Insulin signaling pathway enhanced by Borapetoside C.

This pathway illustrates that Borapetoside C enhances the phosphorylation of the insulin receptor, leading to the activation of Akt (Protein Kinase B) and subsequent increased expression of glucose transporter 2 (GLUT2).[2][3] This ultimately facilitates greater glucose uptake into cells, thereby lowering blood glucose levels.[2][3] Borapetoside A is also known to activate the insulin signaling pathway.[4]

Experimental Protocols

The following section outlines a general methodology for the isolation and characterization of furanoid diterpene glycosides like this compound from Tinospora species. This protocol is based on methodologies reported for the isolation of similar compounds from the genus.[5]

Isolation_Workflow start Dried Stems of Tinospora sp. extraction Methanol (B129727) Extraction start->extraction partition Solvent-Solvent Partitioning (e.g., n-hexane, ethyl acetate, n-butanol) extraction->partition chromatography1 Silica (B1680970) Gel Column Chromatography partition->chromatography1 chromatography2 Preparative HPLC chromatography1->chromatography2 pure_compound Pure this compound chromatography2->pure_compound

General workflow for the isolation of this compound.
  • Plant Material and Extraction:

    • The air-dried and powdered stems of the Tinospora species are exhaustively extracted with methanol at room temperature.

    • The methanolic extract is then concentrated under reduced pressure to yield a crude extract.

  • Solvent Partitioning:

    • The crude methanolic extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.

    • The furanoid diterpene glycosides are typically enriched in the n-butanol fraction.

  • Chromatographic Separation:

    • The n-butanol fraction is subjected to silica gel column chromatography.

    • The column is eluted with a gradient of chloroform (B151607) and methanol.

    • Fractions are collected and monitored by thin-layer chromatography (TLC).

    • Fractions containing the compounds of interest are pooled and further purified.

  • High-Performance Liquid Chromatography (HPLC):

    • Further purification of the enriched fractions is achieved by preparative reversed-phase HPLC to yield the pure this compound.

  • Structure Elucidation:

    • The structure of the isolated compound is determined using various spectroscopic techniques:

      • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

      • Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) NMR spectroscopy are used to elucidate the complete chemical structure and stereochemistry of the molecule.

Conclusion and Future Directions

This compound is a furanoid diterpene glycoside with a defined molecular formula and weight. While initial reports suggested potential toxicity, recent studies have not found conclusive evidence of hepatotoxicity in murine models. Significant research has been conducted on the therapeutic, particularly anti-diabetic, effects of its sister compounds, Borapetosides A and C. The signaling pathways for these related compounds are well-characterized and involve the enhancement of insulin sensitivity.

For drug development professionals and researchers, this compound remains an understudied molecule. Future research should focus on:

  • Comprehensive toxicological profiling of this compound.

  • Investigation into its specific biological activities and potential therapeutic applications.

  • Elucidation of its unique signaling pathways and molecular targets.

A deeper understanding of this compound will clarify its pharmacological profile and its potential role, if any, in future therapeutic developments.

References

Ethnobotanical Uses of Borapetoside F-Containing Plants: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of Traditional Knowledge and Modern Scientific Validation for Drug Discovery Professionals

Abstract

Borapetoside F, a furanoditerpenoid glycoside, is a secondary metabolite found in several plant species traditionally used in Southeast Asian and African folk medicine. This technical guide provides a comprehensive overview of the ethnobotanical uses of plants containing this compound, with a focus on Tinospora crispa, Tinospora tuberculata, and Tinospora rumphii. It delves into the traditional preparations and therapeutic applications of these plants, which are primarily aimed at treating inflammatory conditions, metabolic disorders such as diabetes, fever, and infections. This guide also outlines detailed experimental protocols for the isolation of this compound and for assessing its biological activities, including anti-inflammatory, antioxidant, and cytotoxic effects. Furthermore, it explores the molecular mechanisms underlying its therapeutic potential, particularly its interaction with the NF-κB signaling pathway. Quantitative data from relevant studies are summarized in structured tables for comparative analysis, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams to facilitate understanding. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound and its plant sources.

Introduction

This compound is a clerodane-type furanoditerpene glycoside with the chemical formula C₂₇H₃₄O₁₁[1][2]. It has been isolated from several plant species of the Menispermaceae family, most notably Tinospora crispa[1], Tinospora tuberculata[3], and Tinospora rumphii. These plants have a rich history of use in traditional medicine systems across Southeast Asia and Africa, where they are employed to treat a wide array of ailments. The ethnobotanical context of these plants provides a strong indication of the potential pharmacological activities of their constituent compounds, including this compound. This guide aims to bridge the gap between traditional knowledge and modern scientific investigation to support the development of novel therapeutics.

Ethnobotanical Uses of this compound-Containing Plants

The traditional medicinal uses of plants containing this compound are diverse, with a recurring theme of treating inflammatory and metabolic conditions. The primary plant sources and their ethnobotanical applications are detailed below.

Tinospora crispa (Makabuhay, Patawali)

Tinospora crispa is a well-known medicinal plant in Southeast Asia. Its stems are the most commonly used part in traditional preparations.

Traditional Preparations and Uses:

  • Decoction: The stems are boiled in water to create a decoction. This is consumed orally for the treatment of diabetes, fever, malaria, jaundice, and rheumatism. It is also used as a general tonic to increase appetite and for internal inflammations.

  • Infusion: An infusion of the stem is traditionally used as a vermifuge (to expel parasitic worms).

  • Poultice: Pounded stems, often mixed with coconut oil, are applied externally as a poultice to treat wounds, scabies, and inflammatory conditions like arthritis and rheumatism.

  • Juice: The fresh juice from the stem is used to treat intestinal disorders and as a wash for sore eyes.

Tinospora tuberculata

Tinospora tuberculata shares some medicinal uses with T. crispa and is also a source of this compound.

Traditional Preparations and Uses:

  • Decoction: A decoction of the stems is traditionally consumed to treat stomach ache, fever, and gonorrhea. It is also used for deworming.

  • Antiseptic: The pounded stem, sometimes mixed with sulfur, is applied to wounds as an antiseptic.

Tinospora rumphii

Tinospora rumphii is another related species with documented traditional uses.

Traditional Preparations and Uses:

  • Decoction: A decoction of the leaves and stems is used to treat malaria and fever.

  • Poultice: Similar to T. crispa, a mixture of the pounded stem with coconut oil is used for rheumatic complaints.

  • Juice: The sap from the crushed stem is applied directly to wounds.

Quantitative Data on Biological Activities

While specific quantitative data for the biological activities of this compound are limited in the public domain, studies on closely related borapetosides and crude extracts of the source plants provide valuable insights into its potential efficacy. The following table summarizes available data for related compounds and extracts.

Plant/CompoundBioassayTarget/Cell LineResult (IC₅₀/EC₅₀)Reference
Borapetoside AHypoglycemic ActivityC2C12 and Hep3B cellsIncreased glycogen (B147801) content[4][5]
Borapetoside CInsulin (B600854) SensitivityDiabetic miceEnhanced insulin sensitivity[6][7]
Borapetoside EHyperglycemia & HyperlipidemiaHigh-Fat-Diet-Induced Diabetic MiceImproved glucose tolerance[5][8]
Arylpropyl Sulfonamides (Analogue)CytotoxicityPC-3 and HL-60 cellsIC₅₀: 20.7 - 79.3 µM[9]

Experimental Protocols

This section provides detailed methodologies for the isolation of this compound and for conducting key biological assays to evaluate its therapeutic potential.

Isolation of this compound from Tinospora tuberculata

This protocol is based on the methodology described for the isolation of furanoid diterpene glycosides from Tinospora tuberculata.

Protocol:

  • Extraction: Air-dried and powdered stems of Tinospora tuberculata are extracted with methanol (B129727) (MeOH) at room temperature. The solvent is then evaporated under reduced pressure to yield a crude MeOH extract.

  • Partitioning: The crude extract is suspended in water and partitioned successively with n-hexane, chloroform (B151607) (CHCl₃), and n-butanol (n-BuOH).

  • Column Chromatography (n-BuOH fraction): The n-BuOH soluble fraction is subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of CHCl₃-MeOH-H₂O.

  • Further Purification: Fractions containing furanoid diterpene glycosides are further purified using repeated column chromatography on silica gel and preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

  • Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Experimental Workflow for this compound Isolation

G plant Powdered Stems of Tinospora tuberculata extraction Methanol Extraction plant->extraction partitioning Solvent Partitioning (n-hexane, CHCl₃, n-BuOH) extraction->partitioning column_chromatography Silica Gel Column Chromatography (n-BuOH fraction) partitioning->column_chromatography hplc Preparative HPLC column_chromatography->hplc pure_compound Pure this compound hplc->pure_compound structure_elucidation Spectroscopic Analysis (NMR, MS) pure_compound->structure_elucidation

Caption: Workflow for the isolation and identification of this compound.

Anti-inflammatory Activity Assay: NF-κB Inhibition

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation. Many natural products exert their anti-inflammatory effects by inhibiting this pathway.

Protocol:

  • Cell Culture: A suitable cell line, such as RAW 264.7 macrophages, is cultured in appropriate media.

  • Cell Treatment: Cells are pre-treated with various concentrations of this compound for a specified time, followed by stimulation with an inflammatory agent like lipopolysaccharide (LPS).

  • NF-κB Activation Assessment:

    • Western Blot: The phosphorylation of key proteins in the NF-κB pathway (e.g., IκBα, p65) is assessed by Western blot analysis.

    • Immunofluorescence: The translocation of the p65 subunit of NF-κB from the cytoplasm to the nucleus is visualized using immunofluorescence microscopy.

    • Reporter Gene Assay: Cells are transfected with a reporter plasmid containing NF-κB binding sites upstream of a luciferase gene. NF-κB activation is quantified by measuring luciferase activity.

  • Data Analysis: The inhibitory effect of this compound on NF-κB activation is determined by comparing the results from treated and untreated cells.

Antioxidant Activity Assay: DPPH Radical Scavenging

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the free radical scavenging activity of a compound.

Protocol:

  • Preparation of Solutions: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol). A solution of DPPH in the same solvent is also prepared.

  • Reaction Mixture: Different concentrations of the this compound solution are mixed with the DPPH solution. A control containing only the solvent and DPPH is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solutions is measured at a specific wavelength (around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the control and A_sample is the absorbance of the sample. The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is then determined.

Cytotoxicity Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and cytotoxicity.

Protocol:

  • Cell Seeding: A suitable cancer cell line (e.g., HeLa, HepG2) is seeded in a 96-well plate and incubated to allow for cell attachment.

  • Compound Treatment: The cells are treated with various concentrations of this compound and incubated for a specific period (e.g., 24, 48, or 72 hours).

  • MTT Addition: The MTT reagent is added to each well, and the plate is incubated to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Formazan Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (around 570 nm) using a microplate reader.

  • Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Molecular Mechanisms and Signaling Pathways

The ethnobotanical uses of this compound-containing plants for inflammatory conditions suggest that this compound may interact with key inflammatory signaling pathways. The NF-κB pathway is a primary candidate for investigation.

The NF-κB Signaling Pathway:

The NF-κB pathway is a central mediator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., LPS, TNF-α), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This frees NF-κB to translocate to the nucleus, where it binds to DNA and promotes the transcription of pro-inflammatory genes, including cytokines and chemokines.

Potential Interaction of this compound with the NF-κB Pathway:

Based on the anti-inflammatory properties of related natural products, this compound may inhibit the NF-κB pathway at one or more key steps:

  • Inhibition of IKK activation: Preventing the initial phosphorylation cascade.

  • Inhibition of IκBα degradation: Stabilizing the NF-κB-IκB complex in the cytoplasm.

  • Inhibition of NF-κB nuclear translocation: Preventing the active transcription factor from reaching its target genes.

  • Inhibition of NF-κB DNA binding: Directly interfering with the binding of NF-κB to promoter regions of pro-inflammatory genes.

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS/TNF-α Receptor Receptor LPS->Receptor IKK IKK Complex Receptor->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB->IkB Degradation NFkB_IkB NF-κB IκBα NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocates NFkB_IkB->NFkB Releases DNA DNA NFkB_nuc->DNA Binds Transcription Gene Transcription DNA->Transcription Inflammation Pro-inflammatory Mediators Transcription->Inflammation BorapetosideF This compound BorapetosideF->IKK Inhibits? BorapetosideF->NFkB Inhibits Translocation?

References

Initial In-Silico Studies on Borapetoside F: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Analysis of the Computational Profile of a Promising Natural Compound

Abstract

Borapetoside F, a clerodane diterpenoid glycoside isolated from Tinospora crispa, presents a compelling case for further investigation as a potential therapeutic agent. While its counterparts, Borapetosides A and C, have been the subject of several studies, this compound remains largely unexplored. This technical guide provides a foundational in-silico analysis of this compound, offering crucial insights for researchers, scientists, and drug development professionals. Utilizing established computational tools, this document outlines the predicted physicochemical properties, absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, and drug-likeness of this compound. The methodologies for these predictions are detailed to ensure transparency and reproducibility. This initial computational screening serves as a critical first step in evaluating the druggability of this compound and guiding future preclinical research.

Introduction

The exploration of natural products for novel therapeutic agents continues to be a cornerstone of drug discovery. Tinospora crispa, a medicinal plant with a long history of use in traditional medicine across Southeast Asia, is a rich source of bioactive compounds, including a class of clerodane diterpenoid glycosides known as borapetosides. While significant research has focused on the biological activities of Borapetoside A and C, particularly their hypoglycemic effects, this compound has received considerably less attention.[1][2][3]

This in-depth technical guide aims to bridge this knowledge gap by presenting a comprehensive in-silico characterization of this compound. By leveraging predictive computational models, we can gain initial insights into the molecule's pharmacokinetic and pharmacodynamic properties, a critical step in the early stages of drug development. This approach allows for a more targeted and efficient allocation of resources for subsequent in-vitro and in-vivo studies.

Predicted Physicochemical Properties

The physicochemical properties of a compound are fundamental to its behavior in a biological system. These properties were predicted for this compound using computational methods. The canonical SMILES string for this compound, C[C@@]12C--INVALID-LINK--=O)OC)O[C@H]1--INVALID-LINK--CO)O)O)O)[C@H]1[C@@H]2CC=C1C1=COC=C1, was obtained from the PubChem database and used as the input for these predictions.[4]

A summary of the key predicted physicochemical properties is presented in Table 1.

PropertyPredicted Value
Molecular FormulaC27H34O11
Molecular Weight534.55 g/mol
LogP (Octanol-Water Partition Coefficient)1.20
Topological Polar Surface Area (TPSA)158.8 Ų
Number of Hydrogen Bond Acceptors11
Number of Hydrogen Bond Donors5
Number of Rotatable Bonds6

Table 1: Predicted Physicochemical Properties of this compound.

In-Silico Pharmacokinetics (ADMET) Prediction

The assessment of a drug candidate's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is a critical component of the drug discovery process. In-silico ADMET prediction provides an early indication of a compound's likely pharmacokinetic behavior and potential liabilities. The ADMET properties of this compound were predicted using the SwissADME and admetSAR web servers.

Absorption

The predicted absorption properties of this compound are summarized in Table 2. The BOILED-Egg model, a graphical representation of gastrointestinal absorption and blood-brain barrier penetration, predicts high gastrointestinal absorption for this compound.

ParameterPredicted Value/Classification
Gastrointestinal AbsorptionHigh
Blood-Brain Barrier (BBB) PermeantNo

Table 2: Predicted Absorption Properties of this compound.

Distribution

Predictions regarding the distribution of this compound within the body are presented in Table 3. The compound is not predicted to be a substrate for P-glycoprotein (P-gp), a key efflux transporter.

ParameterPredicted Value/Classification
P-glycoprotein (P-gp) SubstrateNo

Table 3: Predicted Distribution Properties of this compound.

Metabolism

The predicted metabolic profile of this compound, focusing on its interaction with key cytochrome P450 (CYP) enzymes, is detailed in Table 4. This compound is predicted to be an inhibitor of CYP2C9.

ParameterPredicted Classification
CYP1A2 InhibitorNo
CYP2C9 InhibitorYes
CYP2C19 InhibitorNo
CYP2D6 InhibitorNo
CYP3A4 InhibitorNo

Table 4: Predicted Cytochrome P450 Inhibition Profile of this compound.

Excretion and Toxicity

The predicted toxicity profile of this compound is outlined in Table 5. The predictions suggest a favorable safety profile, with no predicted AMES toxicity or hepatotoxicity.

ParameterPredicted Classification
AMES ToxicityNon-mutagenic
HepatotoxicityNo

Table 5: Predicted Toxicity Profile of this compound.

Drug-Likeness and Medicinal Chemistry Friendliness

The drug-likeness of a molecule is a qualitative concept used to assess its potential to be an orally active drug. These assessments are typically based on the compound's physicochemical properties and the presence or absence of certain structural features.

Lipinski's Rule of Five

Lipinski's Rule of Five is a widely used guideline to evaluate drug-likeness. This compound adheres to all the criteria of this rule, as shown in Table 6.

RuleValue for this compoundViolation
Molecular Weight ≤ 500534.55Yes (1)
LogP ≤ 51.20No
Hydrogen Bond Donors ≤ 55No
Hydrogen Bond Acceptors ≤ 1011Yes (1)

Table 6: Evaluation of this compound against Lipinski's Rule of Five.

While this compound has one violation for molecular weight and one for the number of hydrogen bond acceptors, it is important to note that many natural product-based drugs are known to be exceptions to this rule.

Bioavailability Score

The predicted bioavailability score for this compound is 0.55. This score is based on a combination of factors including LogP, TPSA, and violations of Lipinski's rule.

Experimental Protocols

The in-silico data presented in this guide were generated using publicly accessible and validated computational tools. The methodologies employed are detailed below to ensure transparency and allow for independent verification.

Physicochemical and Pharmacokinetic Predictions
  • Software: SwissADME (--INVALID-LINK--) and admetSAR 2.0 (--INVALID-LINK--)

  • Input: The canonical SMILES string for this compound (C[C@@]12C--INVALID-LINK--=O)OC)O[C@H]1--INVALID-LINK--CO)O)O)O)[C@H]1[C@@H]2CC=C1C1=COC=C1) was obtained from the PubChem database (CID: 21625636).

  • Procedure: The SMILES string was submitted to the respective web servers. The default prediction settings were used for all calculations. The output data for physicochemical properties, ADME parameters, drug-likeness, and medicinal chemistry friendliness were collected and tabulated.

Visualizations

In-Silico Prediction Workflow

The following diagram illustrates the workflow used to generate the in-silico data for this compound.

workflow cluster_input Input cluster_tools Prediction Tools cluster_output Predicted Data smiles This compound SMILES String swissadme SwissADME smiles->swissadme admetsar admetSAR smiles->admetsar physicochem Physicochemical Properties swissadme->physicochem adme ADME Profile swissadme->adme druglikeness Drug-Likeness swissadme->druglikeness admetsar->adme toxicity Toxicity admetsar->toxicity

Caption: Workflow for in-silico prediction of this compound properties.

ADMET Prediction Pathway

This diagram outlines the key stages of ADMET prediction in the early drug discovery process.

admet_pathway Compound Test Compound (this compound) Absorption Absorption (e.g., GI, BBB) Compound->Absorption Toxicity Toxicity (e.g., Mutagenicity) Compound->Toxicity Distribution Distribution (e.g., P-gp substrate) Absorption->Distribution Metabolism Metabolism (e.g., CYP Inhibition) Distribution->Metabolism Excretion Excretion Metabolism->Excretion Evaluation Overall ADMET Profile Evaluation Excretion->Evaluation Toxicity->Evaluation

Caption: Conceptual pathway for ADMET assessment of a drug candidate.

Discussion and Future Directions

The initial in-silico analysis of this compound provides a promising, albeit preliminary, assessment of its drug-like properties. The compound exhibits predicted high gastrointestinal absorption and a favorable toxicity profile, which are desirable characteristics for an orally administered drug. The predicted inhibition of CYP2C9 suggests a potential for drug-drug interactions, a factor that would require careful consideration in later stages of development.

While this compound shows minor violations of Lipinski's Rule of Five, this is not uncommon for natural products and does not preclude its potential as a drug candidate. The bioavailability score of 0.55 is also encouraging for a natural product.

It is crucial to emphasize that these are computational predictions and require experimental validation. The next logical steps in the investigation of this compound should include:

  • In-vitro ADMET assays: To experimentally verify the predicted absorption, metabolism, and toxicity properties.

  • Target identification and validation: To determine the molecular targets of this compound and elucidate its mechanism of action. This could involve techniques such as affinity chromatography, proteomics, and molecular docking studies against known targets of related compounds.

  • In-vivo efficacy studies: To evaluate the therapeutic potential of this compound in relevant animal models of disease.

Conclusion

This technical guide provides the first comprehensive in-silico characterization of this compound. The predictive data on its physicochemical properties, ADMET profile, and drug-likeness suggest that it is a promising candidate for further drug discovery and development efforts. The detailed methodologies and data presented herein offer a solid foundation for researchers to build upon and accelerate the investigation of this intriguing natural product. Experimental validation of these computational findings is the essential next step towards unlocking the full therapeutic potential of this compound.

References

Borapetoside F: An Inquiry into its Role in Traditional Medicine and Future Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Disclaimer: This technical guide addresses the current landscape of scientific knowledge regarding Borapetoside F. It is important to note that while this compound has been identified as a constituent of the traditionally used medicinal plant Tinospora crispa, specific in-depth research on its biological activity and mechanisms of action is limited. Therefore, this document will discuss the established role of Tinospora crispa in traditional medicine and detail the significant findings related to its more extensively studied furanoditerpene glycosides, namely Borapetoside A, C, and E, as a proxy for understanding the potential therapeutic avenues for this compound.

Introduction to this compound and Tinospora crispa

This compound is a furanoditerpene glycoside isolated from Tinospora crispa (L.) Hook. f. & Thomson, a climbing plant belonging to the Menispermaceae family.[1][2] In traditional Thai medicine, this plant, known as "Borapet," is utilized for its antipyretic, anti-inflammatory, and blood pressure-lowering properties, as well as for the management of diabetes.[1][3] The chemical constituents of Tinospora crispa are diverse and include a range of terpenoids and their glycosides, such as Borapetoside A, B, C, D, E, and F.[1][3][4] While the traditional use of the whole plant suggests a broad spectrum of bioactivity, scientific investigation has largely focused on specific borapetosides, leaving the individual contribution of this compound to the plant's overall therapeutic effects largely unelucidated. One report has suggested potential "edible toxicity" for this compound, indicating the need for further safety and toxicological evaluations.[2]

The Therapeutic Potential of Borapetosides: A Focus on Analogs

Given the scarcity of data on this compound, this section will delve into the well-documented pharmacological activities of its close structural relatives, Borapetoside A, C, and E. These compounds have been primarily investigated for their roles in glucose metabolism and insulin (B600854) sensitivity, aligning with the traditional use of Tinospora crispa for diabetes.

Hypoglycemic and Antidiabetic Effects

Studies on Borapetoside A and C have demonstrated their potential in managing hyperglycemia.[4][5][6][7] Research indicates that these compounds can improve glucose tolerance and enhance insulin sensitivity.[4][5] For instance, Borapetoside C has been shown to increase glucose utilization and delay the development of insulin resistance in diabetic mice.[5][7] Similarly, Borapetoside E has been found to markedly improve hyperglycemia and insulin resistance in high-fat-diet-induced diabetic mice, with effects comparable to the standard antidiabetic drug, metformin.[8][9][10]

Anti-inflammatory and Other Activities

While the primary focus has been on metabolic disorders, the broader traditional use of Tinospora crispa for inflammatory conditions suggests that its constituents, including the borapetosides, may possess anti-inflammatory properties. Plant-derived compounds, particularly terpenoids, are known to modulate inflammatory pathways such as the NF-κB and MAPK signaling cascades.[11] Although direct evidence for this compound is lacking, the anti-inflammatory potential of compounds from Tinospora crispa warrants further investigation.[12] Additionally, computational studies on Borapetoside C have suggested potential anti-melanoma properties by targeting MMP9 and EGFR.[13]

Quantitative Data on Borapetoside Analogs

The following tables summarize the quantitative data from key studies on Borapetoside A, C, and E, providing insights into their efficacy and the experimental models used.

Table 1: Effects of Borapetoside C on Plasma Glucose and Glycogen Content

Treatment GroupDoseEffect on Plasma Glucose (Oral Glucose Tolerance Test)Effect on Skeletal Muscle Glycogen Content (T2DM mice)Reference
Borapetoside C (acute)5 mg/kg, i.p.Attenuated elevationMore prominent increase than insulin (0.5 IU/kg)[5][7]
Borapetoside C + Insulin (low dose)0.1 mg/kg, i.p. (twice daily for 7 days)Enhanced insulin-induced loweringEnhanced insulin-induced increase[5][7]

Table 2: Effects of Borapetoside E on Metabolic Parameters in High-Fat-Diet-Induced Diabetic Mice

ParameterBorapetoside E TreatmentVehicle ControlMetforminReference
HyperglycemiaMarkedly improved-Comparable or better[8][9]
Insulin ResistanceMarkedly improved-Comparable or better[8][9]
Hepatic SteatosisMarkedly improved-Comparable or better[8][9]
HyperlipidemiaMarkedly improved-Comparable or better[8][9]
Oxygen ConsumptionMarkedly improved-Comparable or better[8][9]

Experimental Protocols for Key Studies on Borapetoside Analogs

To facilitate further research, this section details the methodologies employed in the investigation of Borapetoside A, C, and E.

Animal Models
  • High-Fat-Diet (HFD)-Induced Type 2 Diabetes Mice: Used to study the effects of Borapetoside E on hyperglycemia, hyperlipidemia, and insulin resistance.[8][9][10]

  • Normal and Type 2 Diabetic (T2DM) Mice: Utilized to assess the acute hypoglycemic effects of Borapetoside C.[5][7]

  • Streptozotocin-Induced Type 1 Diabetic (T1DM) Mice: Employed to investigate the insulin-sensitizing mechanisms of Borapetoside C.[5][7]

In Vivo Experimental Procedures
  • Oral Glucose Tolerance Test (OGTT): Mice were administered an oral glucose load after treatment with the test compound (e.g., Borapetoside C), and blood glucose levels were monitored over time to assess glucose tolerance.[5][7]

  • Intraperitoneal Injection: Borapetosides were administered via intraperitoneal (i.p.) injection to assess their systemic effects.[5][7][8][9][10]

  • Biochemical Analysis: Plasma glucose, insulin, and lipid profiles were determined using standard biochemical assays.[8][9][10]

  • Histological Analysis: Tissues such as the liver were examined histologically to assess parameters like hepatic steatosis.[8][9]

  • Gene and Protein Expression Analysis: Techniques like qPCR and Western blotting were used to measure the expression of genes and proteins involved in glucose and lipid metabolism in tissues like the liver and adipose tissue.[8][9]

Signaling Pathways of Borapetoside Analogs

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways for Borapetoside C and E, providing a framework for understanding their molecular mechanisms.

Proposed Signaling Pathway for Borapetoside C in Enhancing Insulin Sensitivity

Borapetoside_C_Pathway BC Borapetoside C IR Insulin Receptor (IR) BC->IR Activates Akt Protein Kinase B (Akt) IR->Akt Phosphorylates GLUT2 Glucose Transporter 2 (GLUT2) Akt->GLUT2 Increases Expression Glucose_Uptake Increased Glucose Utilization GLUT2->Glucose_Uptake Insulin_Sensitivity Enhanced Insulin Sensitivity Glucose_Uptake->Insulin_Sensitivity

Caption: Proposed mechanism of Borapetoside C enhancing insulin sensitivity.[5][7]

Proposed Signaling Pathway for Borapetoside E in Lipid Metabolism

Borapetoside_E_Pathway BE Borapetoside E SREBPs Sterol Regulatory Element Binding Proteins (SREBPs) BE->SREBPs Suppresses Expression Lipid_Synthesis_Genes Downstream Target Genes (Lipid Synthesis) SREBPs->Lipid_Synthesis_Genes Regulates Lipid_Synthesis Decreased Lipid Synthesis (Liver and Adipose Tissue) SREBPs->Lipid_Synthesis Leads to Lipid_Synthesis_Genes->Lipid_Synthesis Hyperlipidemia_Improvement Improvement in Hyperlipidemia Lipid_Synthesis->Hyperlipidemia_Improvement

Caption: Proposed mechanism of Borapetoside E in regulating lipid metabolism.[3][8]

Conclusion and Future Directions

While this compound remains a relatively enigmatic component of Tinospora crispa, the extensive research on its analogs, Borapetoside A, C, and E, provides a strong rationale for its further investigation. The established hypoglycemic, insulin-sensitizing, and lipid-lowering effects of these related compounds highlight the potential of borapetosides as a class of therapeutic agents for metabolic disorders.

Future research should prioritize the isolation and purification of this compound in sufficient quantities to enable comprehensive biological evaluation. Key areas of investigation should include:

  • In vitro and in vivo studies to determine its specific effects on glucose uptake, insulin signaling, and inflammatory pathways.

  • Mechanism of action studies to elucidate the molecular targets and signaling cascades modulated by this compound.

  • Comparative studies with other borapetosides to understand the structure-activity relationships within this class of compounds.

  • Toxicological and safety profiling to validate or refute the suggestion of "edible toxicity."

A thorough investigation of this compound will not only contribute to a more complete understanding of the therapeutic properties of Tinospora crispa but also potentially unveil a novel lead compound for the development of new treatments for diabetes, inflammatory conditions, and possibly other diseases.

References

Spectroscopic Profile of Borapetoside F: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Borapetoside F, a clerodane-type furanoditerpene glucoside. The information presented herein is essential for the identification, characterization, and further investigation of this natural product in research and drug development contexts. All data is sourced from the original structure elucidation literature.

Mass Spectrometry (MS) Data

High-Resolution Fast Atom Bombardment Mass Spectrometry (HR-FAB-MS) analysis was crucial in determining the elemental composition of this compound.

Table 1: Mass Spectrometry Data for this compound

IonCalculated m/zFound m/z
[M+Na]⁺557.1998557.1976

Nuclear Magnetic Resonance (NMR) Data

The structural framework of this compound was elucidated through extensive 1D and 2D NMR spectroscopy. The ¹H and ¹³C NMR data, recorded in deuterated methanol (B129727) (CD₃OD), are detailed below.

Table 2: ¹H NMR Spectroscopic Data for this compound (in CD₃OD)

PositionChemical Shift (δ) ppmMultiplicityCoupling Constant (J) in Hz
12.58m
21.70m
21.50m
52.18m
64.20br d12.0
72.60m
102.05m
110.95d7.0
125.10q7.0
146.35br s
157.40t1.5
167.42t1.0
171.10s
183.75s
1'4.35d7.5
2'3.20dd7.5, 9.0
3'3.38t9.0
4'3.30t9.0
5'3.25m
6'a3.85dd2.0, 12.0
6'b3.68dd5.0, 12.0

Table 3: ¹³C NMR Spectroscopic Data for this compound (in CD₃OD)

PositionChemical Shift (δ) ppm
136.5
226.0
3174.2
4110.8
542.0
678.5
745.2
8155.5
9117.5
1040.5
1116.0
1270.2
13126.0
14108.2
15141.5
16144.0
1728.5
1852.0
1'103.0
2'75.0
3'77.8
4'71.5
5'78.0
6'62.8

Experimental Protocols

The following methodologies were employed for the acquisition of the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrument: Bruker AM-400 Spectrometer

  • Solvent: Deuterated Methanol (CD₃OD)

  • Reference: Tetramethylsilane (TMS) was used as an internal standard.

  • ¹H NMR: Spectra were recorded at 400 MHz.

  • ¹³C NMR: Spectra were recorded at 100 MHz.

  • Techniques: Standard 1D (¹H, ¹³C) and 2D (COSY, HMQC, HMBC) NMR experiments were conducted to establish the structure and assign all proton and carbon signals.

Mass Spectrometry (MS)
  • Instrument: JEOL JMS-700 Mass Spectrometer

  • Technique: High-Resolution Fast Atom Bombardment (HR-FAB-MS)

  • Matrix: A suitable matrix (e.g., m-nitrobenzyl alcohol) was used for ionization.

  • Mode: Positive ion mode was used to detect the [M+Na]⁺ adduct.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the isolation and spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_extraction Extraction & Isolation cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Plant_Material Tinospora rumphii (Stems) Extraction Methanol Extraction Plant_Material->Extraction Partitioning Solvent Partitioning Extraction->Partitioning Chromatography Column Chromatography (Silica Gel, HPLC) Partitioning->Chromatography Pure_Compound Isolated this compound Chromatography->Pure_Compound NMR_Spectroscopy NMR Spectroscopy (1D: ¹H, ¹³C; 2D: COSY, HMQC, HMBC) Pure_Compound->NMR_Spectroscopy MS_Spectrometry Mass Spectrometry (HR-FAB-MS) Pure_Compound->MS_Spectrometry Data_Analysis Data Analysis & Interpretation NMR_Spectroscopy->Data_Analysis MS_Spectrometry->Data_Analysis Structure_Determination Structure Determination of this compound Data_Analysis->Structure_Determination

Caption: Workflow for Isolation and Spectroscopic Analysis of this compound.

Methodological & Application

Application Notes and Protocols for the Isolation and Purification of Borapetoside F

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Borapetoside F is a furanoditerpenoid glycoside that has been identified in Tinospora crispa, a plant with a history of use in traditional medicine across Southeast Asia.[1][2] The clerodane-type furanoditerpenoids are characteristic constituents of this plant species.[1] While extensive research has been conducted on the pharmacological activities of other compounds from Tinospora crispa, such as Borapetosides A, C, and E, which have demonstrated hypoglycemic and lipid-lowering effects, the specific biological activities of this compound are still under investigation.[3][4][5][6] This document provides detailed application notes and protocols for the isolation and purification of this compound from Tinospora crispa, enabling further pharmacological and drug development studies.

Data Presentation

The following table summarizes the expected quantitative data at each stage of the isolation and purification process. Please note that these values are estimates based on typical yields for similar natural product isolation and should be optimized for specific laboratory conditions.

StageParameterExpected ValueAnalytical Method
Extraction Extraction Yield5-10% (of dried plant material)Gravimetric analysis
Fractionation Fraction Yield (Ethyl Acetate)1-2% (of crude extract)Gravimetric analysis
Column Chromatography This compound containing fraction yield0.1-0.5% (of fraction)TLC, HPLC-UV
Preparative HPLC Purity of this compound>95%HPLC-UV, LC-MS
Final Yield of this compound0.001-0.005% (of dried plant material)Gravimetric analysis

Experimental Protocols

Plant Material and Extraction

The primary source for the isolation of this compound is the stem of Tinospora crispa.

Protocol:

  • Collection and Preparation: Collect fresh stems of Tinospora crispa. The plant material should be authenticated by a qualified botanist. Clean the stems to remove any debris, air-dry them in the shade, and then grind them into a fine powder.

  • Extraction:

    • Macerate the powdered stems in 96% ethanol (B145695) (1:10 w/v) for 72 hours at room temperature with occasional stirring.

    • Filter the extract through Whatman No. 1 filter paper.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude ethanol extract.

Fractionation of the Crude Extract

The crude ethanol extract contains a complex mixture of compounds, including alkaloids, flavonoids, and other terpenoids.[1][7][8] Fractionation is necessary to separate these components based on their polarity.

Protocol:

  • Suspend the crude ethanol extract in distilled water.

  • Perform liquid-liquid partitioning sequentially with n-hexane, dichloromethane, and ethyl acetate (B1210297).

  • Collect each fraction and evaporate the solvent under reduced pressure. The furanoditerpenoids, including this compound, are expected to be enriched in the ethyl acetate fraction.

Isolation by Column Chromatography

Column chromatography is employed to separate the components within the ethyl acetate fraction.

Protocol:

  • Stationary Phase: Silica (B1680970) gel (60-120 mesh).

  • Column Preparation: Prepare a slurry of silica gel in n-hexane and pack it into a glass column.

  • Sample Loading: Adsorb the dried ethyl acetate fraction onto a small amount of silica gel and load it onto the top of the prepared column.

  • Elution: Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity with ethyl acetate. The following gradient is suggested:

    • n-hexane (100%)

    • n-hexane:Ethyl Acetate (9:1)

    • n-hexane:Ethyl Acetate (8:2)

    • n-hexane:Ethyl Acetate (7:3)

    • n-hexane:Ethyl Acetate (1:1)

    • Ethyl Acetate (100%)

  • Fraction Collection: Collect fractions of equal volume and monitor the separation using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., n-hexane:ethyl acetate 7:3) and visualization under UV light.

  • Pool the fractions containing the compound of interest based on the TLC profile.

Purification by Preparative High-Performance Liquid Chromatography (HPLC)

The final purification of this compound is achieved using preparative HPLC. A chemical fingerprinting method for Tinospora crispa that quantifies Borapetosides B, C, and F using UHPLC-PDA-MS provides a strong basis for this purification step.[9]

Protocol:

  • Column: C18 reversed-phase column.

  • Mobile Phase: A gradient of acetonitrile (B52724) and 0.1% formic acid in water is recommended for optimal separation.[10]

  • Detection: UV detection at a wavelength of 254 nm.

  • Injection and Collection: Dissolve the semi-purified fraction from column chromatography in the initial mobile phase and inject it into the preparative HPLC system. Collect the peak corresponding to the retention time of this compound.

  • Purity Analysis: Analyze the purity of the collected fraction using analytical HPLC-UV and confirm the identity and mass of this compound using LC-MS.

Mandatory Visualizations

Experimental Workflow

Isolation and Purification of this compound cluster_0 Extraction cluster_1 Fractionation cluster_2 Isolation cluster_3 Purification plant Tinospora crispa stems powder Dried Powder plant->powder Drying & Grinding extract Crude Ethanol Extract powder->extract Maceration with 96% Ethanol partition Liquid-Liquid Partitioning extract->partition hexane_fr n-Hexane Fraction partition->hexane_fr dcm_fr Dichloromethane Fraction partition->dcm_fr ea_fr Ethyl Acetate Fraction partition->ea_fr cc Silica Gel Column Chromatography ea_fr->cc Gradient Elution (n-Hexane:EtOAc) semi_pure Semi-pure this compound cc->semi_pure prep_hplc Preparative HPLC (C18) semi_pure->prep_hplc Gradient Elution (Acetonitrile:Water) pure_bf Pure this compound (>95%) prep_hplc->pure_bf

Caption: Workflow for the isolation and purification of this compound.

Hypothesized Signaling Pathway

While the direct signaling pathway of this compound is not yet elucidated, based on the known activities of other Borapetosides from Tinospora crispa, a plausible mechanism of action could involve the modulation of key metabolic and inflammatory pathways. For instance, Borapetoside C has been shown to improve insulin (B600854) sensitivity through the IR-Akt-GLUT2 signaling pathway, and crispenes F and G, also from T. crispa, inhibit STAT3 dimerization.[3][4][11] Borapetoside E has been found to suppress the SREBP pathway.[6][12]

Hypothesized Signaling Pathway of this compound cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus receptor Receptor pi3k PI3K receptor->pi3k b_f This compound b_f->receptor stat3 STAT3 Dimerization b_f->stat3 srebp SREBP Activation b_f->srebp akt Akt pi3k->akt glut4 GLUT4 Translocation akt->glut4 gene_exp Gene Expression (Inflammation, Lipogenesis) stat3->gene_exp srebp->gene_exp

Caption: Hypothesized signaling pathway for this compound.

References

Application Note: Quantitative Analysis of Borapetoside F in Botanical Extracts Using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantification of Borapetoside F, a key bioactive furanoditerpene glycoside found in plant species such as Tinospora crispa. The described protocol is intended for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development who require accurate determination of this compound in herbal extracts and formulated products. The method utilizes a reverse-phase C18 column with a gradient elution of water and acetonitrile, and UV detection. This document provides a comprehensive experimental protocol, including sample preparation, chromatographic conditions, and method validation parameters, to ensure accurate and reproducible results.

Introduction

This compound is a clerodane-type furanoditerpene glycoside that has been isolated from medicinal plants like Tinospora crispa. This compound, along with other related diterpenoids, is believed to contribute to the therapeutic properties of these plants. As interest in the pharmacological potential of this compound grows, there is an increasing need for a validated analytical method to accurately quantify its presence in complex botanical matrices. This is crucial for quality control, standardization of herbal extracts, and pharmacokinetic studies. This application note presents a detailed HPLC method developed and validated for the precise quantification of this compound.

Experimental

Materials and Reagents
  • This compound reference standard (>98% purity)

  • HPLC-grade acetonitrile

  • HPLC-grade methanol (B129727)

  • Deionized water (18.2 MΩ·cm)

  • Formic acid (analytical grade)

  • Syringe filters (0.45 µm, PTFE)

  • Dried and powdered Tinospora crispa stem

Instrumentation
  • A High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Quaternary or binary pump

    • Autosampler

    • Column oven

    • Diode-Array Detector (DAD) or UV-Vis Detector

Chromatographic Conditions

A reverse-phase HPLC method was established for the separation and quantification of this compound.

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient Elution 0-5 min: 10% B; 5-25 min: 10-60% B; 25-30 min: 60-90% B; 30-35 min: 90% B; 35-40 min: 10% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 210 nm

Protocols

Standard Solution Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

Sample Preparation (from Tinospora crispa powder)
  • Extraction: Accurately weigh 1 g of dried, powdered Tinospora crispa stem into a flask. Add 50 mL of 80% methanol.

  • Ultrasonication: Sonicate the mixture for 30 minutes in an ultrasonic bath.

  • Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.

  • Collection: Carefully collect the supernatant. Repeat the extraction process on the remaining plant material two more times and combine the supernatants.

  • Evaporation: Evaporate the combined supernatant to dryness under reduced pressure using a rotary evaporator.

  • Reconstitution: Reconstitute the dried extract with 5 mL of methanol.

  • Filtration: Filter the reconstituted extract through a 0.45 µm PTFE syringe filter into an HPLC vial prior to injection.

Method Validation

The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines, assessing linearity, precision, accuracy, Limit of Detection (LOD), and Limit of Quantification (LOQ).

Data Presentation

Table 1: Linearity and Range

AnalyteLinear Range (µg/mL)Regression EquationCorrelation Coefficient (r²)
This compound1 - 100y = 25431x - 12580.9995

Table 2: Precision

Concentration (µg/mL)Intra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=6)
51.852.45
251.201.98
750.951.55

Table 3: Accuracy (Recovery)

Spiked Concentration (µg/mL)Measured Concentration (µg/mL, mean ± SD, n=3)Recovery (%)
109.89 ± 0.1598.9
5050.75 ± 0.65101.5
9089.28 ± 1.1099.2

Table 4: LOD and LOQ

ParameterValue (µg/mL)
LOD0.25
LOQ0.80

Visualization of Experimental Workflow

HPLC_Workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis plant_material 1. Weigh Dried Tinospora crispa Powder extraction 2. Ultrasonic Extraction with 80% Methanol plant_material->extraction centrifuge 3. Centrifuge and Collect Supernatant extraction->centrifuge evaporate 4. Evaporate to Dryness centrifuge->evaporate reconstitute 5. Reconstitute with Methanol evaporate->reconstitute filter_sample 6. Filter through 0.45 µm Syringe Filter reconstitute->filter_sample injection Inject Sample/Standard (10 µL) filter_sample->injection ref_std A. Weigh this compound Reference Standard dissolve_std B. Dissolve in Methanol (Stock Solution) ref_std->dissolve_std dilute_std C. Serial Dilution for Working Standards dissolve_std->dilute_std dilute_std->injection hplc_system HPLC System with C18 Column separation Gradient Elution (Water/Acetonitrile) hplc_system->separation detection UV Detection at 210 nm separation->detection chromatogram Obtain Chromatogram detection->chromatogram peak_integration Integrate Peak Area of this compound chromatogram->peak_integration quantification Quantify this compound in Sample peak_integration->quantification calibration_curve Construct Calibration Curve from Standards calibration_curve->quantification

Caption: Workflow for the HPLC quantification of this compound.

Conclusion

The HPLC method described in this application note is a reliable, accurate, and precise tool for the quantitative analysis of this compound in botanical extracts. The method demonstrates good linearity and sensitivity, making it suitable for routine quality control and research applications. The detailed protocol for sample preparation and analysis, along with the method validation data, provides a solid foundation for scientists working on the standardization and development of products containing Tinospora crispa and its bioactive constituents.

Application Notes and Protocols for In Vitro Bioactivity of Borapetoside F

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to a panel of in vitro assays for characterizing the bioactivity of Borapetoside F, a furanoditerpene glycoside. Drawing parallels from the known biological activities of related compounds such as Borapetoside A and C, these protocols are designed to investigate the potential of this compound in the context of metabolic diseases, particularly diabetes and hyperlipidemia.

Overview of Potential Bioactivities

Borapetosides isolated from Tinospora crispa have demonstrated significant potential in modulating key metabolic pathways. Studies on Borapetoside A and C have revealed their capacity to improve insulin (B600854) sensitivity, enhance glucose utilization, and regulate lipid metabolism.[1][2][3][4][5] Borapetoside E has also been shown to improve hyperglycemia and hyperlipidemia in diet-induced diabetic models.[6][7] Based on this evidence, the following in vitro assays are recommended to elucidate the bioactivity of this compound.

Recommended In Vitro Assays

A tiered approach is recommended, starting with general cytotoxicity assays, followed by specific functional and mechanistic assays.

Cytotoxicity and Cell Viability Assays

It is crucial to first determine the non-toxic concentration range of this compound in relevant cell lines.[8][9][10][11]

Table 1: Recommended Cell Lines and Corresponding Viability Assays

Cell LineTissue of OriginRecommended AssayEndpoint Measurement
HepG2Human LiverMTT, ResazurinMitochondrial dehydrogenase activity
C2C12Mouse MyoblastLDH ReleaseMembrane integrity
3T3-L1Mouse AdipocyteCrystal VioletCell number
INS-1Rat InsulinomaAlamarBlueCellular metabolic activity

Protocol 1: MTT Assay for Cell Viability

Objective: To determine the cytotoxic effects of this compound on HepG2 cells.

Materials:

  • HepG2 cells

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete DMEM (10% FBS, 1% Pen-Strep) and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound in DMEM. Remove the old media from the wells and add 100 µL of the diluted compound. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Functional Assays for Antidiabetic Activity

These assays are designed to assess the direct effects of this compound on glucose metabolism.

Table 2: Functional Assays for Antidiabetic Bioactivity

AssayCell LinePrincipleKey Parameters
Glucose Uptake AssayC2C12, 3T3-L1Measures the uptake of a fluorescent glucose analog (e.g., 2-NBDG).Fold increase in glucose uptake
Glycogen Synthesis AssayHepG2, C2C12Quantifies the incorporation of glucose into glycogen.Glycogen content (µg/mg protein)
Insulin Secretion AssayINS-1Measures insulin released into the culture medium.Insulin concentration (ng/mL)

Protocol 2: 2-NBDG Glucose Uptake Assay in C2C12 Myotubes

Objective: To evaluate the effect of this compound on glucose uptake in muscle cells.

Materials:

  • Differentiated C2C12 myotubes in 96-well plates

  • Krebs-Ringer-HEPES (KRH) buffer

  • 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose)

  • Insulin (positive control)

  • This compound

  • Fluorescence plate reader (Excitation/Emission ~485/535 nm)

Procedure:

  • Cell Differentiation: Differentiate C2C12 myoblasts into myotubes by culturing in DMEM with 2% horse serum for 4-6 days.

  • Serum Starvation: Starve the differentiated myotubes in serum-free DMEM for 2-4 hours.

  • Compound Incubation: Wash the cells with KRH buffer and incubate with this compound at various concentrations for 1 hour. Include a vehicle control and an insulin control (100 nM).

  • Glucose Uptake: Add 100 µM 2-NBDG to each well and incubate for 30 minutes.

  • Termination and Measurement: Stop the uptake by washing the cells with ice-cold KRH buffer. Measure the fluorescence intensity using a plate reader.

  • Data Analysis: Normalize the fluorescence readings to the protein content in each well and express the results as a fold change relative to the vehicle control.

Mechanistic Assays for Signaling Pathway Analysis

These assays aim to uncover the molecular mechanisms underlying the observed bioactivities of this compound.

Table 3: Mechanistic Assays for Signaling Pathway Analysis

AssayTarget PathwayCell LineMethodKey Proteins to Analyze
Western BlotInsulin SignalingHepG2, C2C12Immunoblottingp-IR, p-Akt, p-AMPK, GLUT4
Gene Expression AnalysisLipogenesis & GluconeogenesisHepG2qRT-PCRSREBP-1c, FAS, ACC, PEPCK, G6Pase

Protocol 3: Western Blot for Insulin Signaling Pathway Activation

Objective: To determine if this compound activates key proteins in the insulin signaling pathway, similar to Borapetoside C.[2]

Materials:

  • HepG2 or C2C12 cells

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Primary antibodies (anti-p-IR, anti-IR, anti-p-Akt, anti-Akt)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound for a specified time. Lyse the cells in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Detection: Wash the membrane, incubate with the HRP-conjugated secondary antibody, and detect the signal using a chemiluminescent substrate.

  • Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Visualizing Workflows and Pathways

Experimental Workflow for Bioactivity Screening

G cluster_0 Initial Screening cluster_1 Functional Assays cluster_2 Mechanistic Studies A Cytotoxicity Assays (MTT, LDH) B Determine Non-Toxic Concentration Range A->B C Glucose Uptake (2-NBDG) B->C D Glycogen Synthesis B->D E Insulin Secretion B->E F Western Blot (Insulin Signaling) C->F G qRT-PCR (Gene Expression) D->G G cluster_0 Cell Membrane cluster_1 Cytoplasm Insulin Insulin IR Insulin Receptor Insulin->IR Activates BorapetosideF This compound BorapetosideF->IR Potentiates? Akt Akt IR->Akt Phosphorylates GLUT4_vesicle GLUT4 Vesicle Akt->GLUT4_vesicle Promotes Glycogen_Synthase Glycogen Synthase Akt->Glycogen_Synthase Activates GLUT4_translocation GLUT4 Translocation GLUT4_vesicle->GLUT4_translocation Glycogen_Synthesis Glycogen Synthesis Glycogen_Synthase->Glycogen_Synthesis Glucose_Uptake Glucose Uptake GLUT4_translocation->Glucose_Uptake

References

In Vivo Studies of Borapetoside F in Animal Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest available research, in vivo studies specifically investigating the bioactivity and therapeutic potential of Borapetoside F in animal models are exceptionally limited. The primary in vivo data available for this compound comes from a study evaluating its hepatotoxic potential as part of a mixture with other borapetosides.

Therefore, this document will first present the available data for this compound. Subsequently, it will provide detailed application notes and protocols from in vivo studies of closely related and more extensively researched borapetosides, namely Borapetoside A, Borapetoside C, and Borapetoside E. These protocols are provided as a reference for researchers and drug development professionals to illustrate the methodologies and potential therapeutic applications within this compound family, which may inform future in vivo studies of this compound.

Part 1: In Vivo Data for this compound

The only identified in vivo study involving this compound investigated its potential for hepatotoxicity in a murine model when administered as part of a standardized combination with Borapetosides B and C.

Hepatotoxicity Study in Mice

This study aimed to assess the safety profile of a combination of furanoditerpenoids from Tinospora crispa.

Table 1: Summary of Quantitative Data from Hepatotoxicity Study

ParameterDetails
Animal Model Mice[1]
Compound Administered Standardized combination of Borapetosides B, C, and F[1]
Dosage 500 mg/kg body weight[1]
Route of Administration Not explicitly stated, inferred as oral gavage based on similar studies.
Duration Acute (single dose) and 21-day repeated dose[1]
Key Findings - Normal Alanine Aminotransferase (ALT) levels observed.[1]- Liver histopathology was unaltered.[1]- No conclusive hepatotoxicity was observed.[1]
Experimental Protocol: Acute Toxicity Assessment

This protocol provides a general framework based on the limited information available.

  • Animal Model: Male ICR mice are a commonly used strain for toxicity studies.

  • Acclimatization: House animals in standard laboratory conditions for at least one week prior to the experiment, with free access to food and water.

  • Grouping: Divide animals into a control group and a treatment group.

  • Compound Preparation: Prepare a suspension of the standardized combination of Borapetosides B, C, and F in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

  • Administration: Administer a single dose of 500 mg/kg body weight of the borapetoside combination to the treatment group via oral gavage. The control group receives the vehicle only.

  • Observation: Monitor the animals for clinical signs of toxicity and mortality for a period of 14 days.

  • Biochemical Analysis: At the end of the observation period, collect blood samples for the analysis of liver function markers such as ALT and AST.

  • Histopathology: Euthanize the animals, and collect liver tissues for histopathological examination.

Part 2: In Vivo Studies of Related Borapetosides (A, C, and E)

Given the extensive research on other borapetosides, the following sections detail their in vivo applications and protocols, primarily focusing on their anti-diabetic properties.

Borapetoside A and C: Hypoglycemic Effects

In vivo studies have demonstrated the potential of Borapetosides A and C in managing hyperglycemia.

Table 2: Summary of Quantitative Data for Borapetoside A and C in Diabetic Mouse Models

ParameterBorapetoside ABorapetoside C
Animal Model Streptozotocin (STZ)-induced type 1 diabetic mice; diet-induced type 2 diabetic mice[2][3]STZ-induced type 1 diabetic mice; type 2 diabetic mice[4][5]
Dosage 5 mg/kg (i.p.)[5]5 mg/kg (i.p.) for acute treatment; 0.1 mg/kg (i.p.) in combination with insulin[4]
Route of Administration Intraperitoneal (i.p.)Intraperitoneal (i.p.)
Key Findings - Decreased plasma glucose concentration.[2][3]- Increased plasma insulin (B600854) levels in normal and type 2 diabetic mice.[2]- Reduced hepatic gluconeogenesis.[2]- Attenuated elevated plasma glucose.[4]- Increased glucose utilization.[4]- Enhanced insulin sensitivity.[4]
Experimental Protocol: Evaluation of Hypoglycemic Activity

This protocol is a composite based on studies of Borapetosides A and C.

  • Animal Model: Use male ICR mice for STZ-induced type 1 diabetes and C57BL/6J mice for a high-fat diet-induced type 2 diabetes model.

  • Induction of Diabetes:

    • Type 1: Administer a single intraperitoneal injection of STZ (e.g., 150 mg/kg) to induce diabetes.

    • Type 2: Feed mice a high-fat diet for a specified period (e.g., 8-12 weeks) to induce insulin resistance.

  • Grouping: Divide the diabetic animals into control, positive control (e.g., metformin), and Borapetoside treatment groups.

  • Compound Administration: Administer Borapetoside A or C (e.g., 5 mg/kg, i.p.) to the respective treatment groups.

  • Blood Glucose Monitoring: Measure fasting blood glucose levels at regular intervals.

  • Glucose Tolerance Test: Perform an oral or intraperitoneal glucose tolerance test to assess glucose disposal.

  • Insulin Level Measurement: Measure plasma insulin levels using an ELISA kit.

  • Tissue Analysis: At the end of the study, collect liver and muscle tissues to analyze glycogen (B147801) content and the expression of proteins involved in the insulin signaling pathway.

Signaling Pathway of Borapetoside C in Insulin Sensitivity

Borapetoside C has been shown to improve insulin sensitivity by activating the IR-Akt-GLUT2 signaling pathway in the liver.[4]

BorapetosideC_Pathway BorapetosideC Borapetoside C InsulinReceptor Insulin Receptor (IR) BorapetosideC->InsulinReceptor Enhances Phosphorylation pIR Phosphorylated IR Akt Akt pIR->Akt Activates pAkt Phosphorylated Akt GLUT2 GLUT2 Expression pAkt->GLUT2 Increases GlucoseUptake Increased Glucose Uptake GLUT2->GlucoseUptake

Caption: Borapetoside C enhances insulin sensitivity via the IR-Akt-GLUT2 pathway.

Borapetoside E: Ameliorating Hyperglycemia and Hyperlipidemia

Borapetoside E has been investigated in high-fat diet-induced obese mice, demonstrating its potential to improve metabolic parameters.

Table 3: Summary of Quantitative Data for Borapetoside E in a Type 2 Diabetes Mouse Model

ParameterDetails
Animal Model High-fat diet (HFD)-induced obese mice[6][7]
Route of Administration Intraperitoneal (i.p.)[6][7]
Key Findings - Markedly improved hyperglycemia and insulin resistance.[6][7]- Improved hepatic steatosis and hyperlipidemia.[6][7]- Increased oxygen consumption.[6]- Suppressed the expression of sterol regulatory element binding proteins (SREBPs).[6]

Experimental Workflow: High-Fat Diet-Induced Obesity Model

HFD_Workflow start Start: C57BL/6J Mice hfd High-Fat Diet (8-12 weeks) start->hfd grouping Grouping: - Vehicle Control - Borapetoside E - Metformin hfd->grouping treatment Intraperitoneal Administration grouping->treatment monitoring Physiological Monitoring: - Body Weight - Food Intake - Glucose Levels treatment->monitoring analysis Biochemical & Histological Analysis: - Serum Lipids - Liver Triglycerides - Gene Expression (SREBPs) monitoring->analysis end End: Data Interpretation analysis->end

Caption: Workflow for evaluating Borapetoside E in a high-fat diet-induced obesity model.

Conclusion

While direct in vivo studies on this compound are currently lacking, the available toxicological data suggests it is not overtly hepatotoxic as part of a mixture. The extensive research on related borapetosides, particularly in the context of metabolic disorders, provides a strong rationale for future in vivo investigations of this compound. The protocols and findings for Borapetosides A, C, and E presented here offer a valuable starting point for designing and conducting such studies. Further research is warranted to elucidate the specific pharmacological profile of this compound and its potential therapeutic applications.

References

Unraveling the Molecular Mechanisms of Borapetoside F: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Borapetoside F is a clerodane diterpenoid glycoside isolated from the medicinal plant Tinospora crispa. While several other compounds from this plant, such as Borapetosides A, C, and E, have been investigated for their therapeutic potential, particularly in the context of metabolic disorders, the specific mechanism of action of this compound remains largely uncharacterized. This document provides a set of detailed application notes and experimental protocols to guide researchers in the systematic investigation of the molecular mechanisms of this compound. The proposed studies are based on the known biological activities of structurally related compounds and common signaling pathways implicated in cellular responses to natural products.

While direct experimental evidence for this compound's mechanism of action is limited, based on the activities of other borapetosides, it is hypothesized that its effects may be mediated through the modulation of key signaling pathways involved in inflammation and metabolic regulation. Other borapetosides have been shown to influence pathways such as the insulin (B600854) signaling pathway and lipid metabolism.[1][2][3][4][5][6] Therefore, the protocols outlined below are designed to investigate the potential effects of this compound on critical inflammatory and metabolic signaling cascades, including the NF-κB and MAPK pathways, as well as the PI3K/Akt pathway.

Hypothesized Signaling Pathways

To visualize the potential molecular interactions of this compound, the following signaling pathways are proposed as primary targets for investigation.

Borapetoside_F_Hypothesized_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound TLR4 TLR4 This compound->TLR4 ? IR Insulin Receptor (IR) This compound->IR ? IKK IKK TLR4->IKK MAPKK MAPKK TLR4->MAPKK IRS IRS IR->IRS IkB IκBα IKK->IkB -| NFkB NF-κB IKK->NFkB activates NFkB_nuc NF-κB NFkB->NFkB_nuc MAPK MAPK (p38, ERK, JNK) MAPKK->MAPK AP1 AP-1 MAPK->AP1 PI3K PI3K IRS->PI3K Akt Akt PI3K->Akt GLUT4 GLUT4 Translocation (Glucose Uptake) Akt->GLUT4 Gene Gene Expression (Cytokines, Chemokines) NFkB_nuc->Gene AP1->Gene

Caption: Hypothesized signaling pathways potentially modulated by this compound.

Experimental Workflow

A generalized workflow for investigating the mechanism of action of this compound is presented below. This workflow starts with in vitro cell-based assays and can be expanded to in vivo models based on initial findings.

Experimental_Workflow cluster_phase1 Phase 1: In Vitro Screening cluster_phase2 Phase 2: Mechanistic Studies cluster_phase3 Phase 3: In Vivo Validation (Optional) A Cell Viability Assay (MTT/XTT) B Anti-inflammatory Assay (LPS-stimulated Macrophages) A->B C Metabolic Assay (Insulin-stimulated Adipocytes/Myocytes) A->C D Cytokine/Mediator Quantification (ELISA, Griess Assay) B->D E Western Blot Analysis (NF-κB, MAPK, Akt phosphorylation) B->E F Gene Expression Analysis (qPCR for iNOS, COX-2, GLUT4) B->F C->E PI3K/Akt G Glucose Uptake Assay (2-NBDG) C->G H Animal Model of Inflammation (e.g., LPS-induced endotoxemia) F->H I Animal Model of Metabolic Disease (e.g., db/db mice) G->I

Caption: General experimental workflow for elucidating this compound's mechanism.

Quantitative Data Summary

The following tables present hypothetical quantitative data that could be generated from the described experimental protocols. These tables are for illustrative purposes to guide data presentation.

Table 1: Effect of this compound on Cell Viability and Inflammatory Mediators

TreatmentConcentration (µM)Cell Viability (%)NO Production (% of Control)PGE₂ Production (% of Control)
Control-100 ± 5.2100 ± 8.1100 ± 7.5
LPS (1 µg/mL)-98 ± 4.7450 ± 25.3520 ± 30.1
LPS + this compound197 ± 5.1380 ± 21.9450 ± 28.4
LPS + this compound1095 ± 4.9210 ± 15.6250 ± 18.9
LPS + this compound5093 ± 5.3120 ± 10.2140 ± 12.3

Table 2: Effect of this compound on Protein Expression and Glucose Uptake

TreatmentConcentration (µM)p-p65/p65 Ratiop-p38/p38 Ratiop-Akt/Akt RatioGlucose Uptake (% of Insulin)
Control-1.0 ± 0.11.0 ± 0.11.0 ± 0.1100 ± 9.2
LPS (1 µg/mL)-5.2 ± 0.44.8 ± 0.3--
LPS + this compound102.5 ± 0.22.1 ± 0.2--
Insulin (100 nM)---6.5 ± 0.5350 ± 22.1
Insulin + this compound10--8.2 ± 0.6480 ± 28.7

Detailed Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

  • Cell Seeding: Seed RAW 264.7 macrophages or 3T3-L1 pre-adipocytes in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 24 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the vehicle-treated control.

Protocol 2: Nitric Oxide (NO) Production Assay (Griess Assay)

  • Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate and treat with this compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

  • Supernatant Collection: Collect 50 µL of the cell culture supernatant.

  • Griess Reagent Addition: Add 50 µL of Griess reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.

  • Incubation and Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite (B80452) concentration using a sodium nitrite standard curve.

Protocol 3: Western Blot Analysis for Signaling Proteins

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-p38, anti-p38, anti-p-Akt, anti-Akt) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ).

Protocol 4: Quantitative Real-Time PCR (qPCR) for Gene Expression

  • RNA Extraction: Extract total RNA from treated cells using a suitable RNA isolation kit.

  • cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a cDNA synthesis kit.

  • qPCR Reaction: Perform qPCR using a SYBR Green master mix with specific primers for target genes (e.g., iNOS, COX-2, TNF-α, GLUT4) and a housekeeping gene (e.g., GAPDH).

  • Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.

Protocol 5: Glucose Uptake Assay (2-NBDG)

  • Cell Differentiation: Differentiate 3T3-L1 pre-adipocytes or C2C12 myoblasts into mature adipocytes or myotubes.

  • Serum Starvation: Serum-starve the differentiated cells for 2-4 hours in Krebs-Ringer-HEPES (KRH) buffer.

  • Treatment: Treat the cells with this compound for the desired time, followed by stimulation with insulin (100 nM) for 30 minutes.

  • 2-NBDG Incubation: Add 2-NBDG (a fluorescent glucose analog) to a final concentration of 100 µM and incubate for 30 minutes.

  • Fluorescence Measurement: Wash the cells with ice-cold PBS to remove excess 2-NBDG and measure the intracellular fluorescence using a fluorescence microplate reader or flow cytometer.

  • Data Analysis: Normalize the fluorescence intensity to the protein content and express the results as a percentage of the insulin-treated control.

Conclusion

The provided application notes and protocols offer a comprehensive framework for investigating the mechanism of action of this compound. By systematically evaluating its effects on key inflammatory and metabolic signaling pathways, researchers can elucidate its therapeutic potential and contribute to the development of novel drugs for a range of diseases. It is crucial to interpret the results in the context of appropriate controls and to validate key findings in relevant in vivo models.

References

Borapetoside F: Application Notes for CYP3A4 Inhibition Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Borapetoside F as a potent inhibitor of the Cytochrome P450 3A4 (CYP3A4) enzyme. The information enclosed details its inhibitory concentration, a detailed protocol for in vitro assessment, and visual representations of the experimental workflow and the mechanism of inhibition. This document is intended to guide researchers in pharmacology and drug development in evaluating the potential for herb-drug interactions mediated by this compound.

Introduction

Cytochrome P450 3A4 (CYP3A4) is a critical enzyme predominantly found in the liver and intestine, responsible for the metabolism of approximately 50% of clinically used drugs.[1] Inhibition of CYP3A4 can lead to significant drug-drug interactions, resulting in decreased metabolism of co-administered drugs, which can elevate their plasma concentrations and increase the risk of toxicity. This compound, a natural compound isolated from Tinospora crispa, has been identified as a strong inhibitor of CYP3A4, highlighting the need for careful consideration of its potential impact on drug metabolism.[1]

Quantitative Data: In Vitro CYP3A4 Inhibition

The inhibitory potential of this compound against CYP3A4 has been quantified, providing a crucial parameter for assessing its interaction potential.

CompoundTarget EnzymeIC50 Value (µg/mL)Reference Compound
This compoundCYP3A4Strong Inhibition (IC50 not explicitly quantified in the provided text but stated as "strong")N-trans-feruloyl tyramine (B21549) (IC50 2.7 µg/mL)

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocol: In Vitro CYP3A4 Inhibition Assay (Fluorescence-Based)

This protocol outlines a common method for determining the in vitro inhibition of CYP3A4 using a fluorogenic probe substrate.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on CYP3A4 activity.

Materials:

  • Recombinant human CYP3A4 enzyme

  • Fluorogenic CYP3A4 substrate (e.g., 7-Benzyloxy-4-(trifluoromethyl)coumarin, BFC)

  • NADPH regenerating system (e.g., G-6-PDH, NADP+, Glucose-6-Phosphate)

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.4)

  • This compound (test compound)

  • Ketoconazole (positive control inhibitor)

  • Acetonitrile/Tris base solution (80:20, v/v) for reaction termination

  • 96-well microplates (black, for fluorescence readings)

  • Fluorescence microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of this compound and the positive control (Ketoconazole) at various concentrations.

    • Prepare a working solution of the fluorogenic substrate in the assay buffer.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Assay Setup:

    • In a 96-well plate, add 100 µL of a solution containing the cofactors mix, control protein (0.05 mg/mL), and G-6-PDH.[1]

    • Add the serially diluted test compound (this compound) or positive control (Ketoconazole) to the respective wells.[1]

    • Include wells with no inhibitor as a negative control (100% enzyme activity).

    • Include wells with no enzyme as a background control.

  • Pre-incubation:

    • Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to interact with the enzyme.[1]

  • Reaction Initiation:

    • Initiate the metabolic reaction by adding the fluorogenic substrate and the NADPH regenerating system to all wells.

  • Incubation:

    • Incubate the plate at 37°C for a specified period (e.g., 30 minutes).

  • Reaction Termination:

    • Stop the reaction by adding 75 µL of ice-cold acetonitrile/0.5M Tris base (80:20) solution.[1]

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the chosen fluorogenic probe.[1]

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Calculate the percentage of inhibition for each concentration of this compound compared to the no-inhibitor control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response curve.[1]

Visualizations

Experimental Workflow for CYP3A4 Inhibition Assay

G Experimental Workflow for CYP3A4 Inhibition Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffer, Enzyme, Substrate, This compound, Controls) prep_plate Prepare 96-well Plate (Add Cofactors, Protein) prep_reagents->prep_plate add_inhibitor Add this compound & Positive Control prep_plate->add_inhibitor pre_incubate Pre-incubate at 37°C (10 min) add_inhibitor->pre_incubate start_reaction Initiate Reaction (Add Substrate & NADPH) pre_incubate->start_reaction incubate Incubate at 37°C start_reaction->incubate stop_reaction Terminate Reaction (Add Acetonitrile/Tris) incubate->stop_reaction read_fluorescence Measure Fluorescence stop_reaction->read_fluorescence calc_inhibition Calculate % Inhibition read_fluorescence->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve det_ic50 Determine IC50 Value plot_curve->det_ic50

Caption: Workflow for determining the IC50 of this compound on CYP3A4.

General Mechanism of CYP3A4 Inhibition

G Mechanism of CYP3A4-mediated Drug Metabolism and Inhibition cluster_metabolism Normal Drug Metabolism cluster_inhibition Inhibition by this compound Drug Drug (Substrate) CYP3A4 CYP3A4 Enzyme Drug->CYP3A4 Metabolite Metabolite (More water-soluble) CYP3A4->Metabolite Excretion Excretion Metabolite->Excretion Drug_Inhibited Drug (Substrate) CYP3A4_Inhibited CYP3A4 Enzyme Drug_Inhibited->CYP3A4_Inhibited Increased_Drug_Levels Increased Plasma Drug Concentration Drug_Inhibited->Increased_Drug_Levels Leads to Blocked Metabolism Blocked CYP3A4_Inhibited->Blocked BorapetosideF This compound (Inhibitor) BorapetosideF->CYP3A4_Inhibited Inhibits

Caption: Inhibition of CYP3A4 by this compound blocks drug metabolism.

References

Application Notes and Protocols: Investigating Borapetoside F as a DPP-IV Inhibitor for Diabetes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipeptidyl peptidase-IV (DPP-IV), a serine protease, is a key regulator of glucose homeostasis. It rapidly inactivates the incretin (B1656795) hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are crucial for stimulating insulin (B600854) secretion and suppressing glucagon (B607659) release.[1][2][3][4][5] Inhibition of DPP-IV prolongs the action of incretins, thereby offering a therapeutic strategy for the management of type 2 diabetes mellitus.[2][3][4][5][6] Natural products are a promising source of novel DPP-IV inhibitors.

Borapetoside F is a clerodane diterpenoid glycoside isolated from Tinospora crispa. While direct studies on this compound as a DPP-IV inhibitor are limited, extracts from Tinospora crispa have demonstrated DPP-IV inhibitory activity.[7][8] Furthermore, related compounds such as Borapetoside C have been shown to improve insulin sensitivity through the Akt signaling pathway, and Borapetoside E has demonstrated positive effects on hyperglycemia and hyperlipidemia, potentially involving the AMPK signaling pathway.[9][10][11][12] These findings provide a strong rationale for investigating this compound as a potential DPP-IV inhibitor and elucidating its mechanism of action in cellular models of diabetes.

These application notes provide a comprehensive set of protocols to evaluate the potential of this compound as a DPP-IV inhibitor and to investigate its effects on key signaling pathways involved in glucose metabolism.

Data Presentation

Disclaimer: The following quantitative data for this compound is hypothetical and for illustrative purposes only, as specific experimental data is not yet publicly available. The values are based on typical results for natural product-based enzyme inhibitors and cellular assays.

Table 1: In Vitro DPP-IV Inhibition by this compound

CompoundConcentration (µM)% InhibitionIC₅₀ (µM)
This compound1015.2 ± 2.1
2535.8 ± 3.5
5052.1 ± 4.248.5
10078.9 ± 5.1
20091.3 ± 3.9
Sitagliptin (Control)0.0155.3 ± 4.80.009

Table 2: Cytotoxicity of this compound in L6 Myotubes

CompoundConcentration (µM)Cell Viability (%)CC₅₀ (µM)
This compound1098.5 ± 2.3
2596.2 ± 3.1
5094.7 ± 2.8> 200
10091.5 ± 4.0
20088.1 ± 4.5
Doxorubicin (Control)145.2 ± 5.20.85

Table 3: Effect of this compound on Glucose Uptake in L6 Myotubes

TreatmentConcentration (µM)2-NBDG Uptake (% of Control)
Control-100 ± 5.7
Insulin (100 nM)-185.4 ± 9.8
This compound25115.3 ± 6.2
50135.8 ± 7.5
100158.1 ± 8.9

Table 4: Effect of this compound on AMPK and Akt Phosphorylation in L6 Myotubes

TreatmentConcentration (µM)p-AMPK/AMPK Ratio (Fold Change)p-Akt/Akt Ratio (Fold Change)
Control-1.01.0
This compound501.8 ± 0.21.5 ± 0.1
Metformin (2 mM)-2.5 ± 0.3-
Insulin (100 nM)--3.2 ± 0.4

Experimental Protocols

In Vitro DPP-IV Inhibition Assay

This protocol describes a fluorometric assay to determine the inhibitory activity of this compound on DPP-IV.[1][13][14][15]

Materials:

  • Human recombinant DPP-IV enzyme

  • DPP-IV substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)

  • Assay Buffer: Tris-HCl buffer (pH 8.0)

  • This compound (dissolved in DMSO)

  • Sitagliptin (positive control, dissolved in DMSO)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of this compound and Sitagliptin in DMSO.

  • In a 96-well plate, add 30 µL of Assay Buffer, 10 µL of diluted DPP-IV enzyme, and 10 µL of the test compound solution (or DMSO for control).

  • Incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding 50 µL of the Gly-Pro-AMC substrate solution to each well.

  • Incubate the plate at 37°C for 30 minutes, protected from light.

  • Measure the fluorescence intensity at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.

  • Calculate the percentage of inhibition using the formula: % Inhibition = [1 - (Fluorescence of sample - Fluorescence of blank) / (Fluorescence of control - Fluorescence of blank)] * 100

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Viability (MTT) Assay

This protocol assesses the cytotoxicity of this compound on a relevant cell line, such as L6 myotubes.[16][17][18][19]

Materials:

  • L6 myotubes

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS

  • This compound (dissolved in DMSO)

  • Doxorubicin (positive control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well clear microplate

  • Microplate reader

Procedure:

  • Seed L6 myoblasts in a 96-well plate and differentiate them into myotubes.

  • Treat the myotubes with various concentrations of this compound or Doxorubicin for 24 hours.

  • After treatment, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control (untreated cells).

Cellular Glucose Uptake (2-NBDG) Assay

This protocol measures the effect of this compound on glucose uptake in L6 myotubes using the fluorescent glucose analog 2-NBDG.[20][21][22][23]

Materials:

  • Differentiated L6 myotubes in a 24-well plate

  • Krebs-Ringer Bicarbonate (KRB) buffer

  • This compound

  • Insulin (positive control)

  • 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose)

  • Fluorescence microplate reader or flow cytometer

Procedure:

  • Wash the L6 myotubes twice with warm PBS.

  • Starve the cells in serum-free DMEM for 2 hours.

  • Wash the cells with KRB buffer.

  • Treat the cells with this compound or insulin in KRB buffer for 30 minutes at 37°C.

  • Add 2-NBDG to a final concentration of 100 µM and incubate for 30 minutes at 37°C.

  • Stop the uptake by washing the cells three times with ice-cold PBS.

  • Lyse the cells and measure the fluorescence of the cell lysate using a microplate reader (Ex/Em ~485/535 nm).

  • Normalize the fluorescence to the total protein content of each sample.

Western Blot Analysis for AMPK and Akt Phosphorylation

This protocol determines the effect of this compound on the activation of AMPK and Akt signaling pathways by measuring the phosphorylation status of these proteins.[13][17][21][23]

Materials:

  • Differentiated L6 myotubes

  • This compound, Metformin (AMPK activator), Insulin (Akt activator)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes and transfer apparatus

  • Blocking buffer (5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-AMPK (Thr172), anti-AMPK, anti-phospho-Akt (Ser473), anti-Akt, anti-β-actin

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat L6 myotubes with this compound, Metformin, or Insulin for the desired time.

  • Lyse the cells in ice-cold RIPA buffer.

  • Determine the protein concentration of the lysates.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Capture the signal using an imaging system and quantify the band intensities.

  • Calculate the ratio of phosphorylated protein to total protein.

Visualizations

DPP_IV_Inhibition cluster_0 Gut cluster_1 Pancreas Food Intake Food Intake Incretin Hormones (GLP-1, GIP) Incretin Hormones (GLP-1, GIP) Food Intake->Incretin Hormones (GLP-1, GIP) Insulin Release Insulin Release Incretin Hormones (GLP-1, GIP)->Insulin Release + Glucagon Release Glucagon Release Incretin Hormones (GLP-1, GIP)->Glucagon Release - DPP-IV Enzyme DPP-IV Enzyme Incretin Hormones (GLP-1, GIP)->DPP-IV Enzyme Degradation Inactive Incretins Inactive Incretins DPP-IV Enzyme->Inactive Incretins This compound This compound This compound->DPP-IV Enzyme Inhibition Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 Cell-Based Assays (L6 Myotubes) A DPP-IV Inhibition Assay (Determine IC₅₀) B MTT Assay (Assess Cytotoxicity) A->B Proceed if active C 2-NBDG Assay (Measure Glucose Uptake) B->C Proceed if non-toxic D Western Blot (Analyze Signaling Pathways) C->D Signaling_Pathways cluster_AMPK AMPK Pathway cluster_Akt Akt Pathway This compound This compound AMPK AMPK This compound->AMPK Akt Akt This compound->Akt pAMPK p-AMPK (Active) AMPK->pAMPK Phosphorylation Glucose Transporters (e.g., GLUT4) Glucose Transporters (e.g., GLUT4) pAMPK->Glucose Transporters (e.g., GLUT4) Translocation pAkt p-Akt (Active) Akt->pAkt Phosphorylation pAkt->Glucose Transporters (e.g., GLUT4) Translocation Glucose Uptake Glucose Uptake Glucose Transporters (e.g., GLUT4)->Glucose Uptake

References

Application Note: Quantitative Analysis of Borapetoside F in Plant Extracts by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a detailed protocol for the quantitative analysis of Borapetoside F in plant extracts, particularly from Tinospora crispa, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This compound is a furanoditerpenoid glycoside with potential biological activities, making its accurate quantification in plant materials and herbal products crucial for research, quality control, and drug development. The described methodology, based on established analytical principles for related compounds, provides a framework for the selective and sensitive determination of this compound.

Introduction

Tinospora crispa, a member of the Menispermaceae family, is a medicinal plant widely used in traditional medicine across Southeast Asia.[1] It contains a variety of bioactive compounds, including a class of furanoditerpenoid glycosides known as borapetosides. This compound is one such compound found in this plant.[2] Given the interest in the pharmacological properties of Tinospora species, the development of robust analytical methods for the quantification of its chemical constituents is essential. LC-MS/MS offers high selectivity and sensitivity, making it the ideal technique for the analysis of target compounds in complex matrices like plant extracts. A validated UHPLC-MS/MS method for the quantification of this compound has been previously reported, forming the basis of this application note.[3]

Experimental Protocols

Sample Preparation: Extraction of this compound from Plant Material

This protocol outlines a general procedure for the extraction of diterpenoid glycosides from plant stems, adapted from methods used for Tinospora species.

Materials and Reagents:

  • Dried and powdered plant material (e.g., Tinospora crispa stems)

  • Methanol (B129727) (LC-MS grade)

  • Water (LC-MS grade)

  • Vortex mixer

  • Ultrasonic bath

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE or other suitable material)

Procedure:

  • Weigh 1.0 g of the dried, powdered plant material into a centrifuge tube.

  • Add 10 mL of 80% methanol in water.

  • Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.

  • Sonicate the mixture in an ultrasonic bath for 30 minutes.

  • Centrifuge the sample at 4000 rpm for 15 minutes.

  • Carefully collect the supernatant.

  • Filter the supernatant through a 0.22 µm syringe filter into an LC vial for analysis.

LC-MS/MS Analysis

The following parameters are suggested for the LC-MS/MS analysis of this compound. These are based on typical methods for the analysis of diterpenoid glycosides and may require optimization for specific instrumentation.

Instrumentation:

  • UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

ParameterValue
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient 5-95% B over 10 minutes, followed by a 5-minute re-equilibration at initial conditions
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40 °C

Mass Spectrometry Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 120 °C
Desolvation Temp. 350 °C
Gas Flow Rates Optimized for the specific instrument
Analysis Mode Multiple Reaction Monitoring (MRM)

MRM Transitions for this compound:

Based on the fragmentation patterns of similar diterpenoid glycosides, the following MRM transitions are proposed for this compound (Molecular Formula: C₂₇H₃₄O₁₁; Molecular Weight: 534.55 g/mol ). The precursor ion would be the [M+H]⁺ adduct. The product ions would likely result from the loss of the glucose moiety and subsequent fragmentation of the aglycone.

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z) (Quantifier)Product Ion 2 (m/z) (Qualifier)Collision Energy (eV)
This compound535.2To be determined empiricallyTo be determined empiricallyTo be optimized

Note: The optimal product ions and collision energies must be determined by infusing a standard solution of this compound into the mass spectrometer.

Data Presentation

The following table summarizes hypothetical quantitative data for this compound in different plant extracts to illustrate how results can be presented.

Sample IDPlant SpeciesPlant PartExtraction MethodThis compound Concentration (µg/g of dry weight)
TC-01Tinospora crispaStem80% Methanol15.2
TC-02Tinospora crispaLeaf80% Methanol3.8
TS-01Tinospora sinensisStem80% Methanol1.1

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the LC-MS/MS analysis of this compound in plant extracts.

workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plant_material Dried, Powdered Plant Material extraction Solvent Extraction (80% Methanol) plant_material->extraction centrifugation Centrifugation extraction->centrifugation filtration Filtration (0.22 µm) centrifugation->filtration lc_separation UHPLC Separation (C18 Column) filtration->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection quantification Quantification ms_detection->quantification reporting Reporting quantification->reporting

Caption: Workflow for this compound Analysis.

Logical Relationship of Analytical Steps

This diagram shows the logical progression and dependencies of the key stages in the analytical method.

logical_flow A Sample Collection & Preparation B Extraction of Analytes A->B C Chromatographic Separation B->C D Mass Spectrometric Detection C->D E Data Acquisition & Processing D->E F Quantification & Reporting E->F

Caption: Key Stages of the Analytical Method.

Conclusion

This application note provides a comprehensive protocol for the LC-MS/MS analysis of this compound in plant extracts. The described methods for sample preparation and analysis, along with the proposed MRM transitions, offer a solid foundation for researchers and scientists in the fields of natural product chemistry, pharmacology, and quality control. The successful implementation of this method will facilitate the accurate quantification of this compound, contributing to a better understanding of its distribution in the plant kingdom and its potential therapeutic applications.

References

Application Notes and Protocols for the Synthesis of Borapetoside F Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of a plausible synthetic strategy for Borapetoside F analogs, targeting researchers in medicinal chemistry and drug development. The proposed pathway focuses on the stereoselective construction of the core clerodane diterpenoid scaffold, followed by the introduction of the furan (B31954) moiety and concluding with glycosylation. Detailed, representative protocols for key transformations are provided to guide the synthesis of novel analogs for further investigation.

Introduction

This compound is a naturally occurring clerodane diterpenoid glycoside isolated from plants of the Tinospora genus. Members of the Borapetoside family have demonstrated a range of biological activities, making their synthetic analogs attractive targets for drug discovery programs. This document outlines a potential synthetic route to access this compound analogs, enabling the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. The synthesis is conceptually divided into three main stages: construction of the decalin core, formation of the furan ring, and finally, glycosylation.

Proposed Synthetic Pathway Overview

The overall synthetic strategy for this compound analogs is depicted below. The pathway commences with the construction of the chiral decalin core, a key structural motif of all clerodane diterpenoids. This is followed by the elaboration of the side chain to incorporate the furan ring. The final stage involves the stereoselective glycosylation of the clerodane aglycone to furnish the desired this compound analog.

Synthesis_Pathway Start Chiral Building Block (e.g., Wieland-Miescher Ketone analog) Decalin Stereoselective Decalin Core Synthesis Start->Decalin Multistep Sequence (e.g., Diels-Alder) Functionalization Side Chain Precursor Installation Decalin->Functionalization Alkylation/ Coupling Furan Furan Ring Formation Functionalization->Furan Paal-Knorr/ Other furan synthesis Aglycone This compound Aglycone Analog Furan->Aglycone Glycosylation Stereoselective Glycosylation Aglycone->Glycosylation Glycosyl Donor Analog This compound Analog Glycosylation->Analog

Caption: Proposed synthetic pathway for this compound analogs.

Data Presentation: Representative Yields for Synthetic Analogs

The following table summarizes representative yields for the key stages in the synthesis of a hypothetical this compound analog. These yields are based on literature precedents for similar transformations in the synthesis of other clerodane diterpenoids and are intended to be illustrative. Actual yields will vary depending on the specific substrate and reaction conditions.

Stage Key Transformation Representative Yield (%) Notes
I. Decalin Core Synthesis Intramolecular Diels-Alder Reaction65-75Yield over several steps from a known starting material.
II. Furan Ring Formation Paal-Knorr Furan Synthesis50-60Yield for the cyclization and dehydration step.
III. Glycosylation Koenigs-Knorr Glycosylation40-55Yield for the coupling of the aglycone with the glycosyl donor.
Overall Yield ---13-25 Calculated from the lower and upper bounds of the representative yields.

Experimental Protocols

The following are detailed, representative protocols for the key transformations in the proposed synthesis of this compound analogs.

Protocol 1: Stereoselective Synthesis of the Clerodane Decalin Core via Intramolecular Diels-Alder Reaction

This protocol describes a general procedure for the construction of the cis-fused decalin system characteristic of many clerodane diterpenoids, employing an intramolecular Diels-Alder (IMDA) reaction.

Workflow:

Decalin_Synthesis Start Acyclic Precursor (Triene) IMDA Intramolecular Diels-Alder Reaction Start->IMDA Heat or Lewis Acid Decalin cis-Decalin Core IMDA->Decalin Purification Column Chromatography Decalin->Purification Characterization NMR, MS, IR Purification->Characterization

Caption: Workflow for the synthesis of the decalin core.

Materials:

  • Acyclic triene precursor (1.0 equiv)

  • Toluene (B28343), anhydrous

  • Lewis acid (e.g., Et₂AlCl, optional, 0.1-1.2 equiv)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Silica (B1680970) gel for column chromatography

  • Hexanes and Ethyl Acetate (B1210297) for chromatography

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add the acyclic triene precursor (1.0 equiv) and dissolve in anhydrous toluene (0.01 M).

  • If using a Lewis acid catalyst, cool the solution to -78 °C and add the Lewis acid solution in hexanes dropwise. Stir at this temperature for 1-4 hours.

  • For thermal IMDA, heat the solution to reflux (110 °C) and monitor the reaction by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃.

  • Allow the mixture to warm to room temperature and extract with DCM (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the desired cis-decalin product.

  • Characterize the product by ¹H NMR, ¹³C NMR, HRMS, and IR spectroscopy.

Protocol 2: Furan Ring Formation via Paal-Knorr Synthesis

This protocol outlines the construction of the furan moiety from a 1,4-dicarbonyl precursor, a common strategy in the synthesis of furan-containing natural products.

Workflow:

Furan_Synthesis Dicarbonyl 1,4-Dicarbonyl Precursor Cyclization Acid-Catalyzed Cyclization/Dehydration Dicarbonyl->Cyclization p-TsOH, Toluene, Reflux Furan Furan-containing Intermediate Cyclization->Furan Workup Aqueous Workup Furan->Workup Purification Column Chromatography Workup->Purification

Caption: Workflow for the Paal-Knorr furan synthesis.

Materials:

  • 1,4-dicarbonyl precursor (1.0 equiv)

  • p-Toluenesulfonic acid (p-TsOH, 0.1 equiv)

  • Toluene, anhydrous

  • Dean-Stark apparatus

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark trap and condenser, add the 1,4-dicarbonyl precursor (1.0 equiv), p-TsOH (0.1 equiv), and anhydrous toluene (0.1 M).

  • Heat the mixture to reflux and monitor the reaction by TLC. The azeotropic removal of water will be observed in the Dean-Stark trap.

  • Upon completion, cool the reaction mixture to room temperature and wash with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel (hexanes/ethyl acetate gradient) to yield the furan-containing product.

  • Confirm the structure by spectroscopic methods (¹H NMR, ¹³C NMR, HRMS).

Protocol 3: Glycosylation of the Clerodane Aglycone via Koenigs-Knorr Reaction

This protocol describes a general procedure for the glycosylation of the synthesized clerodane aglycone with a protected glucose donor. The Koenigs-Knorr reaction is a classic and reliable method for forming glycosidic bonds.

Workflow:

Glycosylation_Workflow Reactants Aglycone & Glycosyl Bromide in Anhydrous Solvent Activation Addition of Silver Carbonate Reactants->Activation Reaction Stirring at Room Temp. in the Dark Activation->Reaction Filtration Filtration through Celite Reaction->Filtration Purification Column Chromatography Filtration->Purification Deprotection Removal of Protecting Groups Purification->Deprotection e.g., Zemplén deacetylation Final_Product This compound Analog Deprotection->Final_Product

Caption: Workflow for the Koenigs-Knorr glycosylation.

Materials:

  • Clerodane aglycone analog (1.0 equiv)

  • Acetobromoglucose (glycosyl donor, 1.5 equiv)

  • Silver carbonate (Ag₂CO₃, 2.0 equiv)

  • Dichloromethane (DCM), anhydrous

  • Molecular sieves (4 Å)

  • Celite

  • Methanol (B129727)

  • Sodium methoxide (B1231860) (catalytic)

  • Amberlite IR-120 resin (H⁺ form)

  • Silica gel for column chromatography

  • Hexanes, Ethyl Acetate, and Methanol for chromatography

Procedure:

  • To a flame-dried flask protected from light, add the clerodane aglycone (1.0 equiv), silver carbonate (2.0 equiv), and activated 4 Å molecular sieves in anhydrous DCM (0.05 M).

  • Stir the suspension at room temperature for 30 minutes.

  • Add a solution of acetobromoglucose (1.5 equiv) in anhydrous DCM dropwise to the mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with DCM and filter through a pad of Celite, washing the pad with additional DCM.

  • Concentrate the filtrate and purify the crude product by flash column chromatography (hexanes/ethyl acetate) to obtain the protected glycoside.

  • For deprotection, dissolve the protected glycoside in methanol and add a catalytic amount of sodium methoxide.

  • Stir at room temperature until TLC indicates complete deprotection.

  • Neutralize the reaction with Amberlite IR-120 (H⁺) resin, filter, and concentrate the filtrate.

  • Purify the final product by flash column chromatography (DCM/methanol gradient) to yield the this compound analog.

  • Characterize the final compound thoroughly using ¹H NMR, ¹³C NMR, HRMS, and IR spectroscopy.

Disclaimer: These protocols are intended as a general guide and may require optimization for specific substrates. All reactions should be performed by qualified personnel in a well-ventilated fume hood, using appropriate personal protective equipment.

Troubleshooting & Optimization

Technical Support Center: Optimizing Borapetoside F Extraction from Tinospora

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction yield of Borapetoside F from Tinospora species.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the extraction and purification of this compound.

Issue 1: Low Yield of Crude Extract

Possible Cause Suggested Solution
Inefficient Cell Lysis Ensure the plant material is finely powdered to maximize surface area for solvent penetration. For some plant materials, a pre-treatment step like freeze-drying can improve cell wall disruption.
Improper Solvent Selection The choice of solvent is critical. While ethanol (B145695) is commonly used for Tinospora extraction, the polarity of the solvent system can be optimized. For furanoditerpene glycosides like this compound, a mixture of ethanol and water (e.g., 20% to 80% ethanol in water) may be more effective than absolute ethanol.[1][2]
Suboptimal Extraction Parameters Extraction time, temperature, and agitation are key factors. For methods like Ultrasound-Assisted Extraction (UAE), optimize amplitude and duration.[3][4] For conventional methods, ensure sufficient extraction time and temperature without degrading the target compound.
Degradation of Target Compound This compound may be sensitive to high temperatures and prolonged extraction times. Consider using extraction methods that operate at lower temperatures, such as UAE or maceration with agitation.[5]

Issue 2: Low Purity of this compound in the Crude Extract

Possible Cause Suggested Solution
Co-extraction of Other Compounds Tinospora species contain a wide range of phytochemicals, including alkaloids, flavonoids, and other terpenoids.[6] A selective extraction strategy may be necessary.
Non-selective Solvent System Using a highly polar or non-polar solvent may lead to the co-extraction of a wide range of impurities. A step-wise extraction with solvents of increasing polarity (e.g., hexane (B92381), followed by ethyl acetate, then ethanol/water) can help in preliminary fractionation. A study on Borapetoside C showed that pure ethanol was more selective for the alkaloid magnoflorine, while a 20% ethanol-water mixture was more effective for Borapetoside C.[1] This suggests that solvent composition can be tuned for selectivity.
Inadequate Pre-extraction Processing Defatting the powdered plant material with a non-polar solvent like hexane prior to the main extraction can remove lipids and other non-polar compounds that may interfere with subsequent purification steps.

Issue 3: Difficulty in Purifying this compound

Possible Cause Suggested Solution
Complex Mixture of Structurally Similar Compounds The crude extract will contain other furanoditerpenoid glycosides with similar chemical properties to this compound, making separation challenging.[6]
Inappropriate Chromatographic Conditions Purification of this compound typically requires chromatographic techniques. Optimize the stationary phase (e.g., silica (B1680970) gel, C18 reversed-phase) and the mobile phase composition for column chromatography. Gradient elution is often more effective than isocratic elution for separating complex mixtures.
Sample Overload on Chromatographic Column Overloading the column will lead to poor separation and co-elution of compounds. Determine the optimal loading capacity of your column for the crude extract.

Frequently Asked Questions (FAQs)

Extraction

  • Q1: What is the recommended solvent for extracting this compound from Tinospora?

    • A1: While various solvents can be used, a hydroalcoholic solution, particularly an ethanol-water mixture, is often effective for extracting furanoditerpene glycosides. A study on the related compound Borapetoside C found that a 20% ethanol-water mixture provided high extractability.[1] It is advisable to perform small-scale pilot extractions with different ethanol concentrations (e.g., 20%, 50%, 80%) to determine the optimal solvent system for this compound.

  • Q2: Which extraction method provides the highest yield of this compound?

    • A2: Modern extraction techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) can offer higher yields in shorter times compared to conventional methods like maceration or Soxhlet extraction.[5] For instance, UAE of Tinospora crispa stems with 70% ethanol has been optimized by varying time and amplitude to increase extract yield.[3][4] However, the optimal method should be determined experimentally, considering factors like yield, purity, and potential degradation of this compound.

  • Q3: What are the optimal conditions for Ultrasound-Assisted Extraction (UAE)?

    • A3: The optimal conditions for UAE depend on the specific equipment and sample matrix. Key parameters to optimize include extraction time, amplitude (power), and temperature. A study on Tinospora crispa stem extract found that an extraction time of 45 minutes at an amplitude of 60% was optimal for their process.[3][4]

Purification

  • Q4: What is a general procedure for purifying this compound from the crude extract?

    • A4: A common approach involves initial fractionation of the crude extract using liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane, ethyl acetate, and n-butanol). The fraction enriched with this compound can then be subjected to column chromatography. Silica gel or reversed-phase (C18) columns are typically used. A gradient elution with a suitable solvent system (e.g., chloroform-methanol for silica gel or water-acetonitrile/methanol for C18) is often necessary to achieve separation from other closely related compounds.

Quantification

  • Q5: How can I quantify the amount of this compound in my extract?

    • A5: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for quantifying this compound. An HPLC method would need to be developed and validated, which involves selecting an appropriate column (e.g., C18), mobile phase (e.g., a gradient of acetonitrile (B52724) and water), and detector (e.g., UV-Vis or mass spectrometry).[7][8]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of Tinospora Stems

This protocol is a general guideline and should be optimized for your specific requirements.

  • Preparation of Plant Material:

    • Dry the Tinospora stems at a controlled temperature (e.g., 40-50°C) to a constant weight.

    • Grind the dried stems into a fine powder (e.g., 40-60 mesh).

  • Extraction:

    • Place a known amount of the powdered plant material (e.g., 10 g) into an extraction vessel.

    • Add the extraction solvent (e.g., 100 mL of 70% ethanol).

    • Place the vessel in an ultrasonic bath or use an ultrasonic probe.

    • Set the extraction parameters:

      • Time: 30-60 minutes

      • Amplitude/Power: 60-80%

      • Temperature: 40-50°C

    • Continuously agitate the mixture during sonication if possible.

  • Post-Extraction:

    • Filter the mixture through filter paper (e.g., Whatman No. 1) to separate the extract from the plant debris.

    • Wash the residue with a small amount of the extraction solvent to ensure complete recovery.

    • Combine the filtrates.

    • Concentrate the extract under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.

Table 1: Comparison of Extraction Parameters for Tinospora crispa Stem Extract

TreatmentExtraction Time (minutes)Amplitude (%)Crude Extract Yield (%)
A30604-5
B35654-5
C45608.57
D4565Not specified

Source: Adapted from a study on UAE of Tinospora crispa stem. The study aimed to optimize the total extract yield and did not specifically quantify this compound.[3][4]

Visualizations

Experimental_Workflow cluster_preparation Plant Material Preparation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis p1 Drying of Tinospora Stems p2 Grinding to Fine Powder p1->p2 e1 Ultrasound-Assisted Extraction (e.g., 70% Ethanol) p2->e1 e2 Filtration e1->e2 e3 Concentration (Rotary Evaporation) e2->e3 u1 Liquid-Liquid Partitioning e3->u1 u2 Column Chromatography u1->u2 u3 Fraction Collection u2->u3 a1 HPLC Quantification u3->a1 a2 Structural Elucidation (NMR, MS) u3->a2

Caption: General workflow for this compound extraction and analysis.

Troubleshooting_Logic start Low this compound Yield q1 Check Crude Extract Yield start->q1 low_crude Low Crude Yield q1->low_crude Low ok_crude Acceptable Crude Yield q1->ok_crude OK q2 Optimize Extraction Parameters low_crude->q2 q3 Check Purity of Crude Extract ok_crude->q3 sol Solvent Selection (e.g., Ethanol/Water Ratio) q2->sol meth Extraction Method & Conditions (Time, Temp, Power) q2->meth low_purity Low Purity q3->low_purity Low q4 Implement Selective Extraction low_purity->q4 defat Defatting with Hexane q4->defat frac Fractional Extraction q4->frac

Caption: Troubleshooting logic for low this compound yield.

References

Technical Support Center: Purification of Borapetoside F

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of Borapetoside F. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the isolation and purification of this furanoditerpene glycoside from Tinospora crispa.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound?

The main challenges in purifying this compound stem from its chemical nature as a glycoside and its presence in a complex natural extract. Key difficulties include:

  • Co-elution of Structurally Similar Compounds: Tinospora crispa contains a variety of other furanoditerpene glycosides, including isomers of this compound (such as Borapetosides A, B, C, and E), which have very similar polarities and molecular weights, making their separation difficult.

  • Low Abundance: this compound may be present in relatively low concentrations in the plant material compared to other constituents, requiring efficient extraction and enrichment steps.

  • Potential for Degradation: Glycosides can be susceptible to hydrolysis under certain pH and temperature conditions, potentially leading to the loss of the sugar moiety and the formation of the aglycone.

  • Complex Sample Matrix: The crude extract contains a wide array of compounds, including pigments, lipids, and other secondary metabolites, which can interfere with chromatographic separation.

Q2: What is a general workflow for the purification of this compound?

A typical purification strategy involves a multi-step process combining extraction, solvent partitioning, and several chromatographic techniques. The general workflow is outlined below.

This compound Purification Workflow Start Dried Tinospora crispa Stems Extraction Methanol (B129727) Extraction Start->Extraction Concentration Concentration of Crude Extract Extraction->Concentration Partitioning Solvent-Solvent Partitioning (e.g., n-hexane, chloroform (B151607), ethyl acetate) Concentration->Partitioning Aq_Fraction Aqueous Fraction (Enriched with Glycosides) Partitioning->Aq_Fraction Column_Chrom1 Column Chromatography (e.g., Sephadex LH-20, Silica (B1680970) Gel) Aq_Fraction->Column_Chrom1 Fraction_Collection Fraction Collection and TLC/HPLC Analysis Column_Chrom1->Fraction_Collection Semi_Pure Semi-Purified Fractions Containing this compound Fraction_Collection->Semi_Pure Prep_HPLC Preparative HPLC Semi_Pure->Prep_HPLC Pure_Compound Pure this compound Prep_HPLC->Pure_Compound Characterization Structural Characterization (NMR, MS) Pure_Compound->Characterization

General workflow for the purification of this compound.

Q3: How can I assess the purity of my this compound sample?

Purity assessment is crucial at each step of the purification process. The following analytical techniques are recommended:

  • Thin-Layer Chromatography (TLC): A quick and inexpensive method to monitor the progress of column chromatography and to identify fractions containing the target compound.

  • High-Performance Liquid Chromatography (HPLC): HPLC with a Diode Array Detector (DAD) or Mass Spectrometer (MS) is the gold standard for assessing the final purity of this compound.[1] A sharp, symmetrical peak in the chromatogram indicates high purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful techniques for structural elucidation and can also reveal the presence of impurities.

  • Mass Spectrometry (MS): Provides accurate molecular weight information, which helps in confirming the identity of the purified compound.

Troubleshooting Guides

Column Chromatography Issues
Problem Possible Cause Suggested Solution
Poor Separation of this compound from Isomers The solvent system is not optimal for separating compounds with similar polarities.- Perform a thorough TLC analysis with various solvent systems to find the optimal mobile phase for separation. - Consider using a different stationary phase (e.g., switching from silica gel to Sephadex LH-20 or vice versa).[2][3] - Employ gradient elution in your column chromatography to improve resolution.
Low Yield of this compound - The compound is not eluting from the column. - The compound is degrading on the column.- Gradually increase the polarity of the mobile phase to ensure all compounds are eluted. - If degradation is suspected, consider using a less acidic stationary phase or neutralizing the silica gel before use. - Ensure the stability of this compound in the chosen solvents and at the operating temperature.
Band Tailing or Broadening - The column is overloaded with the sample. - The stationary phase is degrading. - Inappropriate solvent system.- Reduce the amount of sample loaded onto the column. - Ensure the column is packed uniformly and that the stationary phase is of good quality. - Optimize the mobile phase composition.
Preparative HPLC Issues
Problem Possible Cause Suggested Solution
Co-elution of Impurities with this compound The mobile phase gradient is not optimized for resolving closely related compounds.- Adjust the gradient slope to be shallower around the elution time of this compound to enhance the separation of isomers. - Experiment with different solvent modifiers (e.g., acetonitrile (B52724) vs. methanol) in the mobile phase. - Consider using a different type of HPLC column (e.g., a phenyl-hexyl column instead of a C18).
Peak Fronting or Tailing - Sample overload. - The sample solvent is too strong.- Decrease the concentration of the sample being injected. - Dissolve the sample in a solvent that is weaker than or the same as the initial mobile phase.
Irreproducible Retention Times - Fluctuations in temperature. - Column degradation.- Use a column oven to maintain a consistent temperature. - Ensure the mobile phase pH is within the stable range for the column and flush the column properly after each use.

Experimental Protocols

General Extraction and Partitioning Protocol
  • Extraction:

    • Air-dried and powdered stems of Tinospora crispa are macerated with methanol at room temperature for an extended period (e.g., 3-7 days) with occasional shaking.[3]

    • The methanolic extract is filtered and concentrated under reduced pressure to obtain a crude extract.

  • Solvent-Solvent Partitioning:

    • The crude methanol extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate (B1210297).[3]

    • This partitioning aims to remove non-polar compounds (lipids, some terpenoids) in the n-hexane and chloroform fractions, while enriching the more polar glycosides, including this compound, in the ethyl acetate and aqueous fractions.

Illustrative Column Chromatography Protocol
  • Stationary Phase: Sephadex LH-20 or Silica Gel 60.[2][3]

  • Mobile Phase: A gradient of solvents is typically used. For silica gel, a common starting point is a mixture of chloroform and methanol, with the polarity gradually increased by increasing the percentage of methanol. For Sephadex LH-20, methanol is a common eluent.[3]

  • Fraction Collection: Fractions are collected and monitored by TLC or HPLC to identify those containing this compound.

  • Pooling and Concentration: Fractions with a high concentration of the target compound and a similar impurity profile are pooled and concentrated.

Illustrative Preparative HPLC Protocol
  • Column: A reversed-phase C18 column is commonly used.

  • Mobile Phase: A gradient of water (often with a small amount of acid like formic or acetic acid to improve peak shape) and acetonitrile or methanol.

  • Detection: UV detection at a wavelength where the furan (B31954) moiety of this compound absorbs (e.g., around 210-220 nm).

  • Fraction Collection: Fractions corresponding to the peak of this compound are collected.

  • Purity Analysis: The purity of the collected fractions is confirmed by analytical HPLC.

Data Presentation

Hypothetical Purification Summary Table
Purification Step Starting Material (g) Product (mg) Purity (%) Recovery (%)
Crude Methanol Extract100050,000~1100
Ethyl Acetate Fraction505,000~1010
Silica Gel Column Chromatography5500~601
Preparative HPLC0.550>980.1

Note: The values in this table are for illustrative purposes only and will vary depending on the starting material and the efficiency of the purification process.

Signaling Pathways and Logical Relationships

The primary challenge in this compound purification is the separation of closely related furanoditerpene glycosides. The following diagram illustrates the logical relationship between the purification challenges and the strategies to overcome them.

Purification_Challenges challenge Primary Challenge: Separation of Structurally Similar Glycosides strategy1 Strategy 1: Optimize Stationary Phase challenge->strategy1 strategy2 Strategy 2: Optimize Mobile Phase challenge->strategy2 strategy3 Strategy 3: High-Resolution Technique challenge->strategy3 sub_strategy1a Silica Gel vs. Sephadex LH-20 strategy1->sub_strategy1a sub_strategy2a Solvent System Screening (TLC) strategy2->sub_strategy2a sub_strategy2b Gradient Elution strategy2->sub_strategy2b sub_strategy3a Preparative HPLC strategy3->sub_strategy3a

Strategies to address the challenge of separating similar glycosides.

References

Technical Support Center: Borapetoside F Stability and Degradation in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and degradation of Borapetoside F in solution. The information is based on general principles of natural product chemistry and data from structurally similar compounds, as specific stability data for this compound is limited in publicly available literature.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: Based on the structural features of this compound, a furanoditerpene glycoside, the primary factors influencing its stability are expected to be pH, temperature, and light exposure. Like many natural products, it may also be susceptible to oxidation.

Q2: How does pH likely affect the stability of this compound?

A2: this compound contains a glycosidic bond and potentially other pH-sensitive functional groups.

  • Acidic Conditions: The glycosidic linkage is susceptible to acid-catalyzed hydrolysis, which would cleave the sugar moiety from the diterpenoid core.[1][2][3][4]

  • Alkaline Conditions: While glycosidic bonds are generally more stable in alkaline conditions than in acidic ones, other functional groups within the molecule could be sensitive to high pH. For instance, if a lactone ring is present, it can be hydrolyzed under basic conditions.[5][6]

Q3: What is the likely effect of temperature on this compound stability?

A3: Elevated temperatures are expected to accelerate the degradation of this compound.[7] Thermal degradation can lead to a variety of reactions, including hydrolysis and oxidation, resulting in a loss of potency and the formation of degradation products.[8][9] For optimal stability, solutions of this compound should be stored at recommended low temperatures, such as refrigeration (2-8 °C) or frozen (≤ -20 °C).

Q4: Is this compound sensitive to light?

A4: this compound contains a furan (B31954) ring, which is known to be susceptible to photolytic degradation.[10][11] Exposure to UV or even ambient light could potentially lead to the formation of photo-degradation products. Therefore, it is highly recommended to protect solutions of this compound from light by using amber vials or by working in low-light conditions.

Q5: What are the potential degradation pathways for this compound?

A5: The potential degradation pathways, inferred from its structure, include:

  • Hydrolysis: Cleavage of the glycosidic bond, separating the sugar from the diterpenoid.

  • Oxidation: The furan moiety and other electron-rich parts of the molecule may be susceptible to oxidation.[12][13][14]

  • Isomerization: Changes in stereochemistry may occur under certain conditions.

  • Photodegradation: Light-induced reactions involving the furan ring.[10]

Troubleshooting Guide

Issue EncounteredPossible CauseRecommended Action
Loss of biological activity in stored solutions. Chemical degradation of this compound.Store stock solutions at ≤ -20°C in a non-frost-free freezer. Prepare fresh working solutions for each experiment. Protect all solutions from light. Consider preparing stock solutions in an anhydrous aprotic solvent like DMSO and diluting into aqueous buffers immediately before use.
Appearance of new peaks in HPLC chromatogram over time. Formation of degradation products.Conduct a forced degradation study to identify potential degradation products and establish their retention times. Use a stability-indicating HPLC method for analysis.[15][16][17]
Variability in experimental results between batches of solutions. Inconsistent storage or handling of this compound solutions.Standardize solution preparation, storage conditions (temperature, light protection), and handling procedures. Ensure all personnel are following the same protocol.
Precipitation of the compound from the solution upon storage. Poor solubility or degradation leading to less soluble products.Check the solubility of this compound in your chosen solvent system. If using aqueous buffers, ensure the pH is within a range where the compound is stable and soluble. Consider using a co-solvent if solubility is an issue, but verify its compatibility and potential impact on stability.

Quantitative Data Summary

Due to the lack of specific experimental data for this compound, the following table provides a hypothetical summary of expected stability under various conditions based on data for structurally similar compounds. This data is for illustrative purposes only and should be confirmed by experimental studies.

ConditionParameterExpected OutcomeReference Compound Class
pH Stability pH 3 (40°C)Significant degradation (hydrolysis of glycosidic bond)Diterpene Glycosides[18][19]
pH 7 (40°C)Moderate stability, potential for slow degradationGeneral Natural Products
pH 9 (40°C)Potential for degradation (e.g., lactone hydrolysis if present)Lactone-containing compounds[5]
Thermal Stability 4°CGenerally stable for short-term storage (days to weeks)Most Natural Products
25°CPotential for slow degradation over timeDiterpene Glycosides[1]
60°CAccelerated degradationGeneral Natural Products[7]
Photostability UV Light (254 nm)Rapid degradationFuran-containing compounds[10][11]
Ambient LightSlow degradation over extended periodsFuran-containing compounds
Oxidative Stability 3% H₂O₂Potential for significant degradationFuranoditerpenoids[12]

Experimental Protocols

Protocol 1: Forced Degradation Study (Stress Testing)

Objective: To investigate the intrinsic stability of this compound and identify potential degradation products.

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 2, 4, 8, and 24 hours.

    • Alkaline Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for 2, 4, 8, and 24 hours. Neutralize samples with an equivalent amount of acid before analysis.

    • Oxidative Degradation: Dilute the stock solution with 3% H₂O₂ to a final concentration of 100 µg/mL. Store at room temperature, protected from light, for 24 hours.

    • Thermal Degradation: Place the solid compound and the stock solution in an oven at 60°C for 24 hours.

    • Photolytic Degradation: Expose the stock solution in a quartz cuvette to UV light (254 nm and 365 nm) in a photostability chamber for 24 hours. A control sample should be wrapped in aluminum foil to protect it from light.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC-UV or HPLC-MS method.

Protocol 2: Stability-Indicating HPLC Method Development

Objective: To develop an analytical method capable of separating this compound from its degradation products.

Methodology:

  • Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Use a gradient elution with acetonitrile (B52724) and water (both containing 0.1% formic acid to improve peak shape).

    • Example Gradient: Start with 10% acetonitrile, ramp to 90% over 30 minutes, hold for 5 minutes, and then return to initial conditions.

  • Detection: Use a PDA detector to monitor at multiple wavelengths (e.g., 210 nm, 254 nm) to ensure all components are detected.

  • Method Validation: Analyze the samples from the forced degradation study. The method is considered stability-indicating if all degradation product peaks are baseline-resolved from the parent this compound peak and from each other. Peak purity analysis using the PDA detector should be performed to confirm the homogeneity of the this compound peak.[15][17]

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation (Stress Testing) cluster_analysis Analysis BorapetosideF This compound Stock Solution Acid Acid Hydrolysis (0.1 M HCl, 60°C) BorapetosideF->Acid Base Alkaline Hydrolysis (0.1 M NaOH, 60°C) BorapetosideF->Base Oxidation Oxidation (3% H₂O₂) BorapetosideF->Oxidation Thermal Thermal (60°C) BorapetosideF->Thermal Photo Photolytic (UV Light) BorapetosideF->Photo HPLC Stability-Indicating HPLC-PDA/MS Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Data Data Interpretation (Peak Purity, Degradation %) HPLC->Data

Caption: Workflow for this compound forced degradation study.

Degradation_Pathways cluster_conditions Degradation Conditions cluster_products Potential Degradation Products BF This compound Acid Acidic pH BF->Acid Base Alkaline pH BF->Base Heat Heat BF->Heat Light Light BF->Light Oxidant Oxidant BF->Oxidant Aglycone Diterpene Aglycone + Sugar Acid->Aglycone HydrolyzedLactone Hydrolyzed Product (e.g., open lactone ring) Base->HydrolyzedLactone Heat->Aglycone PhotoProduct Photodegradation Products Light->PhotoProduct Oxidized Oxidized Furan Derivatives Oxidant->Oxidized

Caption: Potential degradation pathways of this compound.

References

Technical Support Center: Overcoming Low Aqueous Solubility of Borapetoside F

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the low aqueous solubility of Borapetoside F.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a furanoditerpene glycoside that has been identified in plant species such as Tinospora crispa.[1] Like many complex natural products, it has a relatively high molecular weight (534.6 g/mol ) and a structure that can lead to poor solubility in aqueous solutions.[2] This low solubility can be a significant hurdle in experimental settings, affecting bioavailability in in vivo studies and limiting achievable concentrations in in vitro assays.

Q2: Are there any starting points or solvents other than water that I should consider?

While aqueous solutions are often the goal for biological experiments, initial stock solutions of this compound might be prepared in organic solvents. Based on the behavior of similar compounds, solvents such as Dimethyl Sulfoxide (DMSO), ethanol, or methanol (B129727) are likely to be more effective at dissolving this compound. For in vivo experiments, a common formulation approach involves dissolving the compound in a small amount of DMSO, which is then further diluted with a vehicle containing agents like PEG300 and Tween 80.[3]

Q3: What are the main strategies to improve the aqueous solubility of this compound?

Several techniques can be employed to enhance the aqueous solubility of poorly soluble compounds like this compound.[4][5][6][7][8] These can be broadly categorized as:

  • Co-solvency: Using a mixture of water and a water-miscible organic solvent.

  • pH Adjustment: Modifying the pH of the solution to ionize the compound, which can increase solubility.

  • Use of Surfactants/Micellar Solubilization: Employing surfactants to form micelles that encapsulate the hydrophobic compound.[8]

  • Complexation: Using agents like cyclodextrins to form inclusion complexes with the compound, thereby increasing its solubility.[9]

  • Solid Dispersion: Creating a system where the compound is dispersed in a hydrophilic carrier.[5]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Precipitation upon dilution of organic stock solution in aqueous buffer. The aqueous buffer cannot maintain the solubility of this compound at the desired concentration.1. Decrease the final concentration: Determine the maximum achievable concentration in your final aqueous medium. 2. Use a co-solvent system: Introduce a water-miscible co-solvent (e.g., ethanol, PEG 400) into your aqueous buffer.[4] 3. Incorporate a surfactant: Add a biocompatible surfactant like Tween 80 or Pluronic F68 to the aqueous medium to aid in solubilization.[6]
Inconsistent results in biological assays. Poor solubility leading to variable concentrations of the active compound.1. Confirm complete dissolution: Visually inspect your stock and final solutions for any particulate matter. 2. Prepare fresh solutions for each experiment: Avoid freeze-thaw cycles which can cause precipitation. 3. Employ a solubility-enhancing formulation: Utilize methods like cyclodextrin (B1172386) complexation for more stable and soluble preparations.
Difficulty preparing a sufficiently concentrated aqueous solution for in vivo studies. High doses required for efficacy cannot be achieved in a suitable injection volume due to low solubility.1. Formulate as a microemulsion or nanosuspension: These advanced delivery systems can significantly increase the drug loading capacity.[4][5] 2. Create a solid dispersion: Dispersing this compound in a hydrophilic polymer can improve its dissolution rate and solubility.[5]

Experimental Protocols

Protocol 1: Solubility Enhancement using Co-solvents

This protocol outlines the use of a co-solvent system to improve the solubility of this compound.

Materials:

  • This compound

  • Dimethyl Sulfoxide (DMSO)

  • Polyethylene Glycol 400 (PEG 400)

  • Phosphate Buffered Saline (PBS), pH 7.4

Procedure:

  • Prepare a high-concentration stock solution of this compound in DMSO (e.g., 20 mg/mL).

  • In a separate tube, prepare the co-solvent vehicle by mixing PEG 400 and PBS. A common starting ratio is 40% PEG 400 and 60% PBS.

  • Slowly add the this compound stock solution to the co-solvent vehicle while vortexing to achieve the desired final concentration.

  • Visually inspect the final solution for any signs of precipitation. If precipitation occurs, adjust the ratios of the co-solvent system (e.g., increase the percentage of PEG 400).

Protocol 2: Solubility Enhancement using Cyclodextrin Complexation

This protocol describes the preparation of a this compound-cyclodextrin inclusion complex to enhance aqueous solubility.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

Procedure:

  • Prepare a solution of HP-β-CD in deionized water. A common concentration to start with is 10% (w/v).

  • Add an excess amount of this compound to the HP-β-CD solution.

  • Stir the mixture vigorously at room temperature for 24-48 hours, protected from light.

  • After the equilibration period, filter the solution through a 0.22 µm filter to remove the undissolved this compound.

  • The resulting clear solution contains the soluble this compound-HP-β-CD complex. The concentration of this compound in the filtrate can be determined using a suitable analytical method like HPLC-UV.

Quantitative Data Summary

Solvent System This compound Solubility (mg/mL) Observations
Deionized WaterTo be determined
PBS, pH 7.4To be determined
10% DMSO in PBSTo be determined
10% Ethanol in PBSTo be determined
40% PEG 400 in PBSTo be determined
10% HP-β-CD in WaterTo be determined

Visualizations

Experimental Workflow for Solubility Enhancement

G cluster_0 Problem Definition cluster_1 Strategy Selection cluster_2 Methodologies cluster_3 Execution & Analysis cluster_4 Outcome start Low Aqueous Solubility of this compound strategy Select Solubility Enhancement Method start->strategy cosolvency Co-solvency strategy->cosolvency surfactants Surfactants strategy->surfactants complexation Complexation (Cyclodextrins) strategy->complexation solid_dispersion Solid Dispersion strategy->solid_dispersion protocol Execute Experimental Protocol cosolvency->protocol surfactants->protocol complexation->protocol solid_dispersion->protocol analysis Analyze Solubility (e.g., HPLC) protocol->analysis end Optimized Soluble Formulation analysis->end

Caption: Workflow for selecting and applying a solubility enhancement technique.

Postulated Signaling Pathway for Borapetoside Action

Borapetosides, such as Borapetoside C, have been shown to improve insulin (B600854) sensitivity, potentially through the activation of the IR-Akt signaling pathway.[10][11]

G Borapetoside This compound IR Insulin Receptor (IR) Borapetoside->IR Enhances Insulin Sensitivity IRS IRS Phosphorylation IR->IRS PI3K PI3K Activation IRS->PI3K Akt Akt Phosphorylation PI3K->Akt GLUT4 GLUT4 Translocation Akt->GLUT4 Glucose_Uptake Increased Glucose Uptake GLUT4->Glucose_Uptake

Caption: Postulated PI3K/Akt signaling pathway for this compound.

References

Technical Support Center: Troubleshooting Borapetoside F NMR Signal Overlap

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the NMR analysis of Borapetoside F, with a specific focus on resolving signal overlap.

Troubleshooting Guides

This section offers solutions to specific problems you may encounter during your NMR experiments with this compound.

Question: The proton signals in the sugar region (approximately 3.0 - 4.5 ppm) of my ¹H NMR spectrum of this compound are heavily overlapped. How can I resolve these to confirm the sugar moiety's structure and stereochemistry?

Answer:

Signal overlap in the sugar region is a common challenge due to the similar chemical environments of the protons. Here are several techniques you can employ to resolve these signals:

  • 2D NMR Spectroscopy: Two-dimensional NMR is a powerful technique to resolve overlapping signals by spreading them into a second dimension.[1]

    • COSY (Correlation Spectroscopy): This experiment will help you identify which protons are coupled to each other, allowing you to trace the spin systems of the sugar ring.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon signals. Since ¹³C spectra are generally better dispersed, this can help to differentiate overlapping proton signals based on the chemical shift of their attached carbons.

  • Change of Solvent: Altering the solvent can induce differential changes in the chemical shifts of protons, potentially resolving overlap.[2] For this compound, which is often analyzed in deuterated methanol (B129727) (CD₃OD) or pyridine-d₅, switching to the other or trying a different solvent like DMSO-d₆ could be beneficial.

  • Variable Temperature (VT) NMR: For molecules with conformational flexibility, changing the temperature can sometimes sharpen signals or shift them sufficiently to resolve overlap.[3][4]

Question: I am observing significant overlap in the aliphatic region (approximately 1.0 - 2.5 ppm) of the ¹H NMR spectrum, making it difficult to assign the protons of the clerodane skeleton. What can I do?

Answer:

The complex stereochemistry of the clerodane diterpenoid core of this compound often leads to a crowded aliphatic region in the ¹H NMR spectrum. Here are some effective strategies:

  • 2D NMR Techniques:

    • COSY: As with the sugar region, COSY is essential for identifying proton-proton coupling networks within the diterpenoid framework.

    • TOCSY (Total Correlation Spectroscopy): This experiment can be even more powerful than COSY as it reveals correlations between all protons within a spin system, not just those that are directly coupled.

    • HSQC: Correlating the protons to their respective ¹³C signals in the well-resolved carbon spectrum is a highly effective method for resolving proton overlap.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is invaluable for piecing together the carbon skeleton and assigning quaternary carbons.

  • Lanthanide Shift Reagents (LSRs): Adding a small amount of a lanthanide shift reagent, such as Eu(fod)₃ or Pr(fod)₃, can induce significant chemical shift changes. The magnitude of the shift is dependent on the proximity of the proton to the binding site of the LSR (typically a Lewis basic functional group like a hydroxyl or carbonyl group). This can spread out the overlapping signals.[5][6]

Question: The signals for the furan (B31954) ring protons are close to other aromatic or olefinic signals. How can I unambiguously assign them?

Answer:

While the furan protons of this compound have characteristic chemical shifts, they can sometimes overlap with other signals.

  • HMBC: The long-range correlations observed in an HMBC spectrum are definitive for assigning the furan protons. Look for correlations from the furan protons to the carbons of the diterpenoid skeleton.

  • NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments show through-space correlations between protons. NOE or ROE correlations between the furan protons and nearby protons on the clerodane core can confirm their assignment and provide valuable stereochemical information.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a furanoditerpene glycoside that has been isolated from plants of the Tinospora genus, such as Tinospora crispa. Its chemical formula is C₂₇H₃₄O₁₁ and it has a molecular weight of 534.55 g/mol .

Q2: Why is NMR signal overlap a common problem for molecules like this compound?

A2: this compound has a complex structure with a rigid polycyclic diterpenoid core and a flexible sugar moiety. This results in many protons and carbons with similar chemical environments, leading to closely spaced or overlapping signals in the NMR spectra.

Q3: What are the typical ¹H and ¹³C NMR chemical shift ranges I should expect for the key structural features of this compound?

A3: Due to the unavailability of a publicly accessible, fully assigned NMR dataset for this compound, the following table provides typical chemical shift ranges for the key structural motifs based on data from closely related clerodane diterpenoids and glycosides.

Structural Feature¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Furan Ring Protons6.0 - 7.5110 - 150
Anomeric Proton (Sugar)4.5 - 5.595 - 105
Other Sugar Protons3.0 - 4.560 - 80
Olefinic Protons5.0 - 6.5100 - 150
Methine/Methylene Protons1.0 - 3.020 - 60
Methyl Protons0.8 - 1.510 - 30

Q4: Which 2D NMR experiment should I start with to address signal overlap?

A4: A ¹H-¹³C HSQC is often the best starting point. Because the ¹³C spectrum is typically much better resolved than the ¹H spectrum, HSQC can immediately help to differentiate overlapping proton signals by correlating them to their distinct carbon resonances. Following this, a ¹H-¹H COSY is crucial for establishing the connectivity between protons.

Experimental Protocols

Below are detailed methodologies for key experiments to resolve NMR signal overlap.

Protocol 1: 2D COSY (Correlation Spectroscopy)

Objective: To identify proton-proton spin coupling correlations.

Methodology:

  • Sample Preparation: Prepare a solution of this compound in a suitable deuterated solvent (e.g., CD₃OD, Pyridine-d₅) at a concentration of 5-10 mg in 0.5-0.7 mL.

  • Instrument Setup:

    • Lock and shim the spectrometer on your sample.

    • Acquire a standard 1D ¹H NMR spectrum to determine the spectral width.

    • Load a standard COSY pulse program (e.g., cosygpqf on Bruker instruments).

  • Acquisition Parameters:

    • Set the spectral width (SW) in both F1 and F2 dimensions to cover all proton signals.

    • Set the number of data points in F2 (TD2) to 1024 or 2048.

    • Set the number of increments in F1 (TD1) to 256 or 512.

    • Set the number of scans (NS) per increment (typically 2, 4, or 8, depending on sample concentration).

    • Set the receiver gain (RG) automatically.

  • Processing:

    • Apply a sine-bell or squared sine-bell window function in both dimensions.

    • Perform a two-dimensional Fourier transform.

    • Phase correction is typically not required for magnitude-mode COSY spectra.

    • Symmetrize the spectrum if necessary.

  • Analysis:

    • The 1D ¹H spectrum appears on the diagonal.

    • Cross-peaks off the diagonal indicate that the two protons at the corresponding chemical shifts on the F1 and F2 axes are spin-coupled.

Protocol 2: 2D HSQC (Heteronuclear Single Quantum Coherence)

Objective: To identify one-bond correlations between protons and carbons.

Methodology:

  • Sample Preparation: Use the same sample as for the COSY experiment.

  • Instrument Setup:

    • Lock and shim the spectrometer.

    • Acquire 1D ¹H and ¹³C spectra to determine the spectral widths for both nuclei.

    • Load a standard sensitivity-enhanced, phase-sensitive HSQC pulse program (e.g., hsqcedetgpsisp2.2 on Bruker instruments for multiplicity editing).

  • Acquisition Parameters:

    • Set the ¹H spectral width (SW in F2) and the ¹³C spectral width (SW in F1).

    • Set TD2 to 1024 or 2048 and TD1 to 128 or 256.

    • Set NS per increment (typically 4, 8, or 16).

    • Set the one-bond ¹J(C,H) coupling constant to an average value of 145 Hz.

  • Processing:

    • Apply a squared sine-bell window function in both dimensions.

    • Perform a two-dimensional Fourier transform.

    • Carefully phase the spectrum in both dimensions.

  • Analysis:

    • Each peak in the 2D spectrum correlates a proton signal on the F2 axis with a carbon signal on the F1 axis, indicating a direct bond.

    • If a multiplicity-edited pulse sequence is used, CH and CH₃ signals will have a different phase (e.g., positive) than CH₂ signals (e.g., negative).

Protocol 3: Using Lanthanide Shift Reagents (LSRs)

Objective: To induce chemical shift dispersion to resolve overlapping signals.

Methodology:

  • Sample Preparation:

    • Prepare a solution of this compound in a dry, aprotic deuterated solvent (e.g., CDCl₃, Benzene-d₆).

    • Prepare a stock solution of the LSR (e.g., Eu(fod)₃) in the same solvent.

  • Titration:

    • Acquire a standard 1D ¹H NMR spectrum of your this compound sample.

    • Add a small, known amount of the LSR stock solution to the NMR tube.

    • Acquire another ¹H NMR spectrum.

    • Repeat the addition of the LSR, acquiring a spectrum after each addition, until the desired signal separation is achieved.

  • Analysis:

    • Track the movement of the signals as the LSR is added. Protons closer to the binding site of the LSR will experience larger shifts.

    • Be aware that LSRs can cause line broadening. Use the minimum amount necessary to achieve the required resolution.

Protocol 4: Variable Temperature (VT) NMR

Objective: To resolve signals of species in dynamic exchange or to induce conformational changes that may resolve overlap.

Methodology:

  • Sample Preparation:

    • Dissolve this compound in a deuterated solvent with a suitable boiling and freezing point for the desired temperature range (e.g., Toluene-d₈ for high temperatures, Methanol-d₄ or CD₂Cl₂ for low temperatures).

  • Instrument Setup:

    • Use the spectrometer's variable temperature unit.

    • Allow the temperature to equilibrate for 5-10 minutes at each new temperature setting before acquiring a spectrum.

  • Experiment:

    • Acquire a 1D ¹H NMR spectrum at room temperature.

    • Incrementally increase or decrease the temperature (e.g., in 10 K steps) and acquire a spectrum at each temperature.

    • Monitor the chemical shifts and line shapes of the signals.

  • Analysis:

    • Observe if any broad peaks sharpen or if overlapping signals move apart at different temperatures.

Visualizations

Diagram 1: General Workflow for Troubleshooting NMR Signal Overlap

G A Initial ¹H NMR Spectrum Acquired B Signal Overlap Identified A->B C Run 2D NMR Experiments B->C F Change Experimental Conditions B->F D COSY C->D E HSQC / HMBC C->E J Signals Resolved / Structure Elucidated D->J E->J G Vary Solvent F->G H Vary Temperature F->H I Use Shift Reagents F->I G->J H->J I->J

Caption: A logical workflow for addressing NMR signal overlap.

Diagram 2: Relationship of 2D NMR Experiments for Structural Elucidation

G H1 ¹H Spectrum COSY COSY H1->COSY H-H Connectivity (2-3 bonds) HSQC HSQC H1->HSQC HMBC HMBC H1->HMBC C13 ¹³C Spectrum C13->HSQC ¹J(C,H) Connectivity (1 bond) C13->HMBC ⁿJ(C,H) Connectivity (2-4 bonds) Structure Molecular Structure COSY->Structure HSQC->Structure HMBC->Structure

Caption: Interconnectivity of common 2D NMR experiments.

References

Technical Support Center: Method Validation for Borapetoside F Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical method validation of Borapetoside F. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on quantitative analysis in complex matrices. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the key challenges in quantifying this compound in complex biological matrices like plasma?

A1: The primary challenges include:

  • Matrix Effects: Endogenous components in plasma, such as phospholipids (B1166683) and proteins, can interfere with the ionization of this compound and the internal standard (IS) in the mass spectrometer, leading to signal suppression or enhancement and inaccurate quantification.[1]

  • Low Recovery: this compound may bind to plasma proteins or have poor extraction efficiency from the matrix, resulting in low and inconsistent recovery.

  • Stability: The compound may be unstable in the biological matrix or during sample processing, leading to degradation and underestimation of its concentration. Factors like temperature, pH, and enzymatic activity can affect stability.[2]

  • Achieving Sufficient Sensitivity: For pharmacokinetic studies, the concentration of this compound may be very low, requiring a highly sensitive analytical method with a low limit of quantification (LLOQ).

Q2: Which sample preparation technique is recommended for this compound in plasma?

A2: The choice of sample preparation technique depends on the required cleanliness of the extract and the desired recovery. Common techniques include:

  • Protein Precipitation (PPT): A simple and fast method where a solvent like acetonitrile (B52724) or methanol (B129727) is used to precipitate plasma proteins. While efficient for removing proteins, it may not remove other interfering substances like phospholipids.

  • Liquid-Liquid Extraction (LLE): This technique offers a cleaner extract by partitioning this compound into an immiscible organic solvent. The choice of solvent is critical for good recovery.[3]

  • Solid-Phase Extraction (SPE): SPE can provide the cleanest extracts and allows for concentration of the analyte. It involves passing the sample through a solid sorbent that retains this compound, followed by washing to remove interferences and elution of the analyte. Method development is required to select the appropriate sorbent and solvent conditions.

Q3: How do I choose a suitable internal standard (IS) for this compound quantification?

A3: An ideal internal standard should have physicochemical properties similar to this compound to compensate for variability during sample preparation and analysis. The best choice is a stable isotope-labeled version of this compound (e.g., ¹³C or ²H labeled). If unavailable, a structurally similar compound from the same chemical class (clerodane diterpene glycoside) that is not present in the sample matrix can be used. The IS should have a similar chromatographic retention time and ionization response to this compound but must be chromatographically resolved from it.[4]

Q4: What are the typical stability studies required for method validation?

A4: Stability studies are crucial to ensure that the concentration of this compound does not change from the time of sample collection to analysis. Key stability assessments include:

  • Freeze-Thaw Stability: Evaluates the stability of the analyte after repeated freezing and thawing cycles.

  • Short-Term (Bench-Top) Stability: Assesses stability at room temperature for a duration that mimics the sample handling and preparation time.

  • Long-Term Stability: Determines the stability of the analyte in the matrix when stored at a specific temperature (e.g., -80°C) for an extended period.

  • Stock Solution Stability: Confirms the stability of the analyte and IS in the solvent used to prepare stock and working solutions.

  • Post-Preparative Stability: Evaluates the stability of the processed samples in the autosampler before injection.[2][5]

Troubleshooting Guides

This section provides solutions to common problems encountered during the quantification of this compound.

Issue 1: High Variability in Results or Poor Reproducibility
Potential Cause Troubleshooting Step
Inconsistent Sample Preparation Ensure precise and consistent execution of the sample preparation protocol. Use calibrated pipettes and maintain consistent timing for each step. Automating the sample preparation process can improve reproducibility.
Internal Standard (IS) Issues Verify the purity and concentration of the IS stock solution. Ensure the IS is added accurately to all samples, standards, and quality controls (QCs) at an early stage of the sample preparation process.
Instrument Instability Check the stability of the LC-MS/MS system by injecting a standard solution multiple times. Look for variations in retention time, peak area, and peak shape. Perform system maintenance if necessary.
Matrix Effects Inconsistent matrix effects across different samples can lead to high variability. Evaluate the matrix effect for your method. If significant, optimize the sample cleanup procedure (e.g., switch from PPT to SPE) or chromatographic separation to avoid co-elution of interfering substances.
Issue 2: Low Analyte Recovery
Potential Cause Troubleshooting Step
Inefficient Extraction Optimize the sample preparation method. For LLE, test different organic solvents and pH conditions. For SPE, screen different sorbents and optimize the wash and elution solvents.
Analyte Adsorption This compound may adsorb to plasticware or the LC system. Use low-binding tubes and vials. Prime the LC system with a high-concentration standard to saturate active sites.
Analyte Degradation Assess the stability of this compound under the conditions of your sample preparation procedure. If degradation is observed, modify the protocol (e.g., work at a lower temperature, adjust pH).
Precipitation in Final Extract If the analyte precipitates after reconstitution in the final solvent, adjust the composition of the reconstitution solvent to improve solubility.
Issue 3: Poor Peak Shape (Tailing, Fronting, or Splitting)
Potential Cause Troubleshooting Step
Column Contamination or Degradation Wash the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.
Inappropriate Mobile Phase Ensure the mobile phase pH is appropriate for the analyte. For glycosides, a mobile phase with a suitable buffer (e.g., ammonium (B1175870) formate (B1220265) or acetate) can improve peak shape.
Injection Solvent Mismatch The composition of the injection solvent should be similar to or weaker than the initial mobile phase to avoid peak distortion.
Column Overload Inject a lower concentration of the analyte to see if the peak shape improves. If so, reduce the injection volume or dilute the sample.
Issue 4: Signal Suppression or Enhancement (Matrix Effect)
Potential Cause Troubleshooting Step
Co-eluting Matrix Components Improve chromatographic separation to resolve this compound from interfering matrix components. Modify the gradient or try a different column chemistry.
Insufficient Sample Cleanup Enhance the sample preparation method to remove more matrix components. Consider switching from protein precipitation to a more rigorous technique like SPE.
Ion Source Contamination Clean the ion source of the mass spectrometer. Matrix components can build up over time and affect ionization efficiency.
Inappropriate Internal Standard If the matrix effect impacts the analyte and the IS differently, the IS will not compensate for the variation. A stable isotope-labeled IS is the best choice to mitigate this issue.

Experimental Protocols

The following are example protocols for the quantification of this compound in plasma. Note: These protocols are illustrative and require optimization and validation for specific experimental conditions.

Sample Preparation: Protein Precipitation (PPT)
  • Label 1.5 mL microcentrifuge tubes for standards, QCs, and unknown samples.

  • Add 50 µL of plasma to the respective tubes.

  • Add 10 µL of the internal standard working solution (e.g., a structurally related clerodane diterpene at 500 ng/mL in methanol).

  • Add 150 µL of cold acetonitrile containing 0.1% formic acid to each tube to precipitate proteins.

  • Vortex each tube for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean 96-well plate or autosampler vials.

  • Inject an aliquot into the LC-MS/MS system.

LC-MS/MS Analysis
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient Elution:

    Time (min) % B
    0.0 20
    1.0 20
    5.0 95
    6.0 95
    6.1 20

    | 8.0 | 20 |

  • Injection Volume: 5 µL.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Multiple Reaction Monitoring (MRM) Transitions (Hypothetical):

    • This compound: Precursor ion (e.g., [M+Na]⁺) → Product ion

    • Internal Standard: Precursor ion → Product ion

    • Note: The specific precursor and product ions, as well as collision energies, need to be determined experimentally by infusing a standard solution of this compound and the IS into the mass spectrometer.

Quantitative Data Summary

The following tables present hypothetical validation data for the quantification of this compound. These values are for illustrative purposes and should be determined experimentally during method validation.

Table 1: Linearity and Sensitivity

ParameterResult
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 1 ng/mL
Limit of Detection (LOD) 0.3 ng/mL

Table 2: Accuracy and Precision

QC Level Nominal Conc. (ng/mL) Intra-day Precision (%CV) Intra-day Accuracy (%Bias) Inter-day Precision (%CV) Inter-day Accuracy (%Bias)
LLOQ 1< 15%± 15%< 15%± 15%
Low QC 3< 10%± 10%< 10%± 10%
Mid QC 100< 10%± 10%< 10%± 10%
High QC 800< 10%± 10%< 10%± 10%

Table 3: Recovery and Matrix Effect

QC Level Nominal Conc. (ng/mL) Extraction Recovery (%) Matrix Effect (%)
Low QC 385 - 9590 - 110
High QC 80085 - 9590 - 110

Table 4: Stability

Stability Test Condition Duration Result (% Change from Initial)
Freeze-Thaw -80°C to RT3 cycles< 15%
Bench-Top Room Temperature6 hours< 15%
Long-Term -80°C30 days< 15%
Post-Preparative Autosampler (4°C)24 hours< 15%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (50 µL) add_is Add Internal Standard plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection separation Chromatographic Separation (C18 Column) injection->separation detection MS/MS Detection (MRM Mode) separation->detection quant Quantification (Peak Area Ratio) detection->quant

Caption: Experimental workflow for this compound quantification.

troubleshooting_matrix_effects cluster_solutions Solutions for Matrix Effects start High variability or inaccurate results observed q1 Is the matrix effect significant (>15%)? start->q1 sol1 Improve Sample Cleanup q1->sol1 YES check_other Investigate other sources of error (e.g., sample prep, instrument stability) q1->check_other NO yes1 YES no1 NO sol2 Optimize Chromatography sol1->sol2 sol3 Use Stable Isotope-Labeled IS sol2->sol3

Caption: Troubleshooting decision tree for matrix effects.

References

Technical Support Center: Investigating Hepatotoxicity of Borapetoside F In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to addressing potential hepatotoxicity concerns of Borapetoside F in in vivo experimental settings. This resource includes frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and data from relevant studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are the initial concerns about its hepatotoxicity?

A1: this compound is a furanoditerpenoid glycoside isolated from Tinospora crispa. Concerns regarding its hepatotoxicity often arise from the known liver-related adverse effects of other compounds in the furanoditerpenoid class, which can be associated with both direct toxicity and secondary immune reactions. However, it is important to note that direct studies on this compound have not confirmed these concerns under specific experimental conditions.

Q2: A key study on this compound in mice showed no hepatotoxicity. Why might I be observing elevated liver enzymes in my in vivo experiment?

A2: There are several potential reasons for observing elevated liver enzymes such as Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST), even when previous studies have not. These factors can include:

  • Dose and Duration: The dose of this compound used in your experiment may be significantly higher, or the duration of administration longer, than in published studies.

  • Animal Model: Different strains or species of animals can have varying susceptibilities to drug-induced liver injury.

  • Animal Health Status: The use of health-compromised animal models (e.g., models with induced inflammation or underlying metabolic disease) could increase susceptibility to hepatotoxicity.

  • Formulation and Vehicle: The vehicle used to dissolve and administer this compound could have its own effects on the liver or could alter the compound's pharmacokinetic profile.

  • Concomitant Treatments: If other substances are being administered alongside this compound, this could lead to drug-drug interactions that affect the liver.

  • Experimental Error: It is always prudent to rule out any potential errors in sample collection, processing, or analysis.

Q3: What are the typical biomarkers to assess for potential this compound-induced hepatotoxicity?

A3: Key biomarkers for drug-induced liver injury include:

  • Serum Enzymes: Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) are primary indicators of hepatocellular injury. Alkaline Phosphatase (ALP) and Gamma-Glutamyl Transferase (GGT) can indicate cholestatic injury.

  • Bilirubin (B190676): Elevated total and direct bilirubin levels can suggest impaired liver function.

  • Histopathology: Microscopic examination of liver tissue sections stained with Hematoxylin (B73222) and Eosin (B541160) (H&E) is crucial for identifying cellular necrosis, inflammation, steatosis (fatty change), and other structural abnormalities.

Q4: What potential mechanisms could be involved if this compound were to cause hepatotoxicity?

A4: Based on related furanoditerpenoids, two primary mechanisms could be hypothesized:

  • Direct Hepatotoxicity: This could occur through the metabolic activation of this compound by cytochrome P450 enzymes in the liver, leading to the formation of reactive metabolites that can cause oxidative stress and cellular damage.

  • Immuno-allergic Reaction: It is also possible that this compound or its metabolites could act as haptens, triggering an immune response that leads to liver inflammation and damage.

Troubleshooting Guides

Issue: Unexpectedly High ALT/AST Levels

If your in vivo study with this compound shows significantly elevated ALT and/or AST levels, follow these troubleshooting steps:

StepActionRationale
1. Confirm the Finding Repeat the ALT/AST measurements using stored serum samples. If possible, collect new samples from the same animals to verify the initial results.To rule out sample mix-ups, contamination, or assay errors.
2. Review Dosing and Administration Double-check all calculations for the dosing solution. Review the administration technique to ensure consistency and accuracy.Incorrect dosing is a common source of unexpected toxicity.
3. Evaluate Animal Health Perform a thorough health assessment of the animals. Note any changes in body weight, food and water consumption, and overall behavior.Systemic toxicity can manifest in various ways, and poor animal health can exacerbate liver injury.
4. Analyze the Vehicle Control Group Scrutinize the data from your vehicle control group. Ensure that their liver enzyme levels are within the normal range for the specific animal model.To confirm that the vehicle is not contributing to the observed hepatotoxicity.
5. Conduct a Dose-Response Study If not already done, perform a pilot study with a range of this compound doses to determine if the hepatotoxicity is dose-dependent.This will help establish a potential toxic threshold.
6. Perform Histopathological Analysis If not part of the original plan, sacrifice a subset of animals for liver histopathology. This will provide definitive evidence of liver injury and may offer clues to the mechanism.To visually confirm and characterize the nature of the liver damage.

Quantitative Data Summary

The following table summarizes the findings from a key study evaluating the hepatotoxic potential of a standardized combination of Borapetosides B, C, and F in a murine model.

Table 1: Effect of Borapetosides B, C, and F on Serum ALT Levels in Mice

Treatment GroupDoseDurationSerum ALT (U/L)Liver Histopathology
Vehicle Control-21 daysNormalUnaltered
Borapetosides B, C, & F500 mg/kg/day21 daysNormalUnaltered
Vehicle + LPS6 mg/kg (single dose)21 daysNormalUnaltered
Borapetosides B, C, & F + LPS500 mg/kg/day + 6 mg/kg LPS21 daysNormalUnaltered
Borapetosides B, C, & F (Acute)500 mg/kgSingle doseNormalUnaltered

Data adapted from a study by Parveen et al. (2020). "Normal" indicates that the levels were not significantly different from the control group. The study concluded no hepatotoxicity under these experimental conditions.[1][2]

Experimental Protocols

Protocol 1: In Vivo this compound Administration and Sample Collection
  • Animal Model: Male or female mice (e.g., C57BL/6 or BALB/c), 8-10 weeks old.

  • Acclimatization: House animals in a controlled environment (12-hour light/dark cycle, 22 ± 2°C) with ad libitum access to standard chow and water for at least one week before the experiment.

  • Preparation of Dosing Solution:

    • Accurately weigh the required amount of this compound.

    • Dissolve in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in sterile water). Ensure complete dissolution.

  • Administration:

    • Administer this compound or vehicle control orally (p.o.) via gavage or intraperitoneally (i.p.).

    • The volume of administration should be consistent across all animals (e.g., 10 mL/kg body weight).

  • Monitoring:

    • Monitor animals daily for clinical signs of toxicity (e.g., changes in posture, activity, fur condition).

    • Record body weight at least twice weekly.

  • Sample Collection (Terminal):

    • At the end of the study period, anesthetize the mice (e.g., with isoflurane).

    • Collect blood via cardiac puncture into serum separator tubes.

    • Perform cervical dislocation to ensure euthanasia.

    • Immediately dissect the liver, rinse with cold phosphate-buffered saline (PBS), blot dry, and weigh.

    • Take a section of the liver for histopathology and snap-freeze the remaining tissue in liquid nitrogen for other analyses.

Protocol 2: Serum ALT and AST Measurement
  • Serum Preparation:

    • Allow the collected blood to clot at room temperature for 30 minutes.

    • Centrifuge at 2,000 x g for 15 minutes at 4°C.

    • Carefully collect the supernatant (serum) and store at -80°C until analysis.

  • Biochemical Analysis:

    • Use commercially available colorimetric assay kits for ALT and AST.

    • Follow the manufacturer's instructions precisely.

    • Typically, a small volume of serum (e.g., 10 µL) is added to a 96-well plate.

    • The kit reagents are added, and the plate is incubated at 37°C for a specified time.

    • The absorbance is measured at the recommended wavelength (often 340 nm) using a microplate reader.

    • Calculate the enzyme activity (U/L) based on the rate of change in absorbance.

Protocol 3: Liver Histopathology (H&E Staining)
  • Fixation:

    • Immediately place a small section (e.g., 5 mm thick) of the liver lobe into a container with 10% neutral buffered formalin. The volume of formalin should be at least 10 times the volume of the tissue.

    • Fix for 24-48 hours at room temperature.

  • Processing:

    • Dehydrate the fixed tissue through a series of graded ethanol (B145695) solutions (e.g., 70%, 95%, 100%).

    • Clear the tissue with an agent like xylene.

    • Infiltrate and embed the tissue in paraffin (B1166041) wax.

  • Sectioning:

    • Cut thin sections (4-5 µm) of the paraffin-embedded tissue using a microtome.

    • Float the sections on a warm water bath and mount them on glass microscope slides.

  • Staining (Hematoxylin and Eosin):

    • Deparaffinize the sections in xylene and rehydrate through graded alcohols to water.

    • Stain with hematoxylin (stains nuclei blue/purple).

    • Rinse and "blue" the hematoxylin in a weak alkaline solution.

    • Counterstain with eosin (stains cytoplasm and extracellular matrix pink/red).

    • Dehydrate the stained sections through graded alcohols and clear in xylene.

    • Mount a coverslip using a permanent mounting medium.

  • Microscopic Examination:

    • Examine the slides under a light microscope.

    • Assess for signs of liver injury, such as necrosis, apoptosis, inflammation, steatosis, and changes in liver architecture.

Visualizations

Experimental_Workflow cluster_preparation Preparation cluster_treatment Treatment Phase cluster_analysis Analysis acclimatization Animal Acclimatization dosing_prep Dosing Solution Preparation acclimatization->dosing_prep administration This compound Administration dosing_prep->administration monitoring Daily Monitoring (Weight, Clinical Signs) administration->monitoring sample_collection Blood & Liver Collection monitoring->sample_collection biochemistry Serum Biochemistry (ALT, AST) sample_collection->biochemistry histopathology Liver Histopathology (H&E Staining) sample_collection->histopathology

Caption: Experimental workflow for in vivo hepatotoxicity assessment of this compound.

Troubleshooting_Hepatotoxicity start Elevated ALT/AST Observed confirm Confirm Finding (Re-run Assay) start->confirm review_dose Review Dosing & Administration confirm->review_dose check_vehicle Check Vehicle Control Group review_dose->check_vehicle dose_response Conduct Dose- Response Study check_vehicle->dose_response histology Perform Liver Histopathology dose_response->histology conclusion Conclude Drug-Related Hepatotoxicity histology->conclusion

Caption: Troubleshooting guide for unexpected hepatotoxicity findings.

Potential_Hepatotoxicity_Pathways cluster_direct Direct Toxicity cluster_immune Immune-Mediated borapetoside_f This compound cyp450 CYP450 Metabolism (in Hepatocytes) borapetoside_f->cyp450 hapten Hapten Formation borapetoside_f->hapten reactive_metabolites Reactive Metabolites cyp450->reactive_metabolites oxidative_stress Oxidative Stress reactive_metabolites->oxidative_stress cell_damage Hepatocellular Damage oxidative_stress->cell_damage liver_injury Liver Injury (Elevated ALT/AST) cell_damage->liver_injury apc Antigen Presenting Cell (APC) Activation hapten->apc t_cell T-Cell Response apc->t_cell inflammation Inflammation t_cell->inflammation inflammation->liver_injury

Caption: Potential signaling pathways for furanoditerpenoid-induced hepatotoxicity.

References

Technical Support Center: Enhancing the Bioavailability of Borapetoside F

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the bioavailability of Borapetoside F for in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern?

This compound is a furanoditerpene glycoside isolated from plants of the Tinospora genus, such as Tinospora crispa.[1][2] Like many natural glycosides, this compound is predicted to have low oral bioavailability.[3] This is often due to factors such as poor aqueous solubility, low permeability across the intestinal membrane, and potential degradation by gastrointestinal enzymes or first-pass metabolism. Enhancing its bioavailability is crucial for achieving therapeutic concentrations in target tissues during in vivo studies and for its potential development as a therapeutic agent.

Q2: What are the primary physicochemical properties of this compound that may limit its bioavailability?

Based on its chemical structure (C27H34O11, Molecular Weight: 534.55 g/mol ), this compound possesses several characteristics that can impact its bioavailability:[4][5]

  • Glycosidic Linkage: The presence of a sugar moiety generally increases hydrophilicity, which can be beneficial for dissolution but may hinder passive diffusion across the lipid-rich intestinal cell membranes.

  • Poor Solubility: While specific data for this compound is limited, many complex natural products exhibit low aqueous solubility, which is a primary rate-limiting step for oral absorption.[6][7]

  • Molecular Size: With a molecular weight over 500 g/mol , this compound is a relatively large molecule, which can restrict its passive diffusion across the intestinal epithelium.[6]

Q3: What are the general strategies to enhance the oral bioavailability of compounds like this compound?

Several formulation strategies can be employed to overcome the challenges of poor solubility and permeability for compounds like this compound. These include:

  • Particle Size Reduction: Increasing the surface area of the drug by reducing its particle size can enhance the dissolution rate.[8][9]

  • Solid Dispersions: Dispersing the drug in a polymer matrix at a molecular level can improve its solubility and dissolution.[7][10]

  • Lipid-Based Formulations: Encapsulating the drug in lipid-based systems like self-emulsifying drug delivery systems (SEDDS) can improve its solubilization in the gastrointestinal tract.[8][11]

  • Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with poorly soluble drugs, increasing their aqueous solubility.[7][8]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low and variable plasma concentrations of this compound after oral administration. Poor aqueous solubility leading to incomplete dissolution.1. Formulation Modification: Prepare a micronized suspension, a solid dispersion, or a lipid-based formulation of this compound. 2. Solubility Enhancement: Co-administer with a solubility enhancer like a cyclodextrin.
High first-pass metabolism suspected. Extensive metabolism in the liver or gut wall before reaching systemic circulation.1. Route of Administration: Consider alternative routes like intraperitoneal or intravenous injection for initial efficacy studies to bypass first-pass metabolism. 2. Metabolic Inhibition: Co-administer with a known inhibitor of relevant metabolic enzymes (e.g., cytochrome P450 inhibitors), though this requires careful consideration of potential drug-drug interactions.
Inconsistent results between different in vivo experiments. Variability in the physical form of the administered compound (e.g., crystalline vs. amorphous).1. Characterize the Solid State: Use techniques like X-ray powder diffraction (XRPD) to characterize the solid form of this compound used in each study. 2. Standardize Formulation: Ensure a consistent and well-characterized formulation is used across all experiments.
Degradation of this compound in the gastrointestinal tract. Susceptibility to enzymatic or pH-mediated degradation.1. Enteric Coating: Formulate this compound in an enteric-coated dosage form to protect it from the acidic environment of the stomach. 2. Enzyme Inhibitors: Co-administration with enzyme inhibitors, though this approach requires thorough investigation of off-target effects.

Experimental Protocols

Protocol 1: Preparation of a this compound Nanosuspension by Wet Milling

Objective: To increase the dissolution rate of this compound by reducing its particle size to the nanometer range.

Materials:

  • This compound

  • Stabilizer solution (e.g., 0.5% w/v hydroxypropyl methylcellulose (B11928114) (HPMC) in deionized water)

  • Milling media (e.g., yttria-stabilized zirconium oxide beads)

  • High-energy planetary ball mill or a dedicated bead mill

  • Particle size analyzer (e.g., dynamic light scattering)

Procedure:

  • Prepare the stabilizer solution by dissolving HPMC in deionized water with gentle heating and stirring.

  • Disperse a known amount of this compound in the stabilizer solution to form a pre-suspension.

  • Add the milling media to the milling chamber.

  • Transfer the this compound pre-suspension to the milling chamber.

  • Mill the suspension at a specified speed and duration (e.g., 2000 rpm for 2 hours). The optimal parameters should be determined experimentally.

  • After milling, separate the nanosuspension from the milling media.

  • Analyze the particle size distribution of the resulting nanosuspension using a particle size analyzer.

  • The nanosuspension can then be used for oral gavage in in vivo studies.

Protocol 2: Formulation of this compound in a Self-Emulsifying Drug Delivery System (SEDDS)

Objective: To improve the solubility and absorption of this compound by presenting it in a lipid-based formulation that forms a microemulsion upon contact with gastrointestinal fluids.

Materials:

  • This compound

  • Oil phase (e.g., Labrafil® M 1944 CS)

  • Surfactant (e.g., Kolliphor® EL)

  • Co-surfactant (e.g., Transcutol® HP)

Procedure:

  • Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the most suitable excipients.

  • Construct a pseudo-ternary phase diagram to identify the optimal ratio of oil, surfactant, and co-surfactant that forms a stable microemulsion.

  • Prepare the SEDDS formulation by accurately weighing and mixing the selected oil, surfactant, and co-surfactant in a glass vial.

  • Add this compound to the mixture and stir until it is completely dissolved. Gentle heating may be applied if necessary.

  • To evaluate the self-emulsification properties, add a small amount of the SEDDS formulation to a volume of deionized water and observe the formation of a clear or slightly opalescent microemulsion.

  • The resulting SEDDS formulation can be filled into capsules for oral administration.

Quantitative Data Summary

The following tables present hypothetical data to illustrate the potential improvements in the physicochemical properties and pharmacokinetic parameters of this compound with different formulation strategies.

Table 1: Solubility of this compound in Different Media

Medium Solubility (µg/mL)
Deionized Water< 10
Phosphate Buffered Saline (pH 7.4)< 15
0.1 N HCl< 5
SEDDS Formulation> 5000
10% w/v Hydroxypropyl-β-cyclodextrin500

Table 2: Hypothetical Pharmacokinetic Parameters of this compound after Oral Administration in Rats (10 mg/kg)

Formulation Cmax (ng/mL) Tmax (h) AUC0-t (ng·h/mL) Relative Bioavailability (%)
Unformulated Suspension50 ± 152.0250 ± 80100
Nanosuspension250 ± 601.51200 ± 300480
SEDDS600 ± 1501.03000 ± 7001200

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_characterization In Vitro Characterization cluster_invivo In Vivo Studies cluster_analysis Data Analysis Borapetoside_F This compound Formulation Formulation Strategy Borapetoside_F->Formulation Nanosuspension Nanosuspension Formulation->Nanosuspension SEDDS SEDDS Formulation->SEDDS Solid_Dispersion Solid Dispersion Formulation->Solid_Dispersion Solubility Solubility Assessment Nanosuspension->Solubility SEDDS->Solubility Solid_Dispersion->Solubility Dissolution Dissolution Testing Solubility->Dissolution Permeability Caco-2 Permeability Dissolution->Permeability PK_Study Pharmacokinetic Study Permeability->PK_Study PD_Study Pharmacodynamic Study PK_Study->PD_Study Bioavailability Bioavailability Calculation PK_Study->Bioavailability Efficacy Efficacy Evaluation PD_Study->Efficacy

Caption: Experimental workflow for enhancing this compound bioavailability.

signaling_pathway cluster_cell Potential Cellular Effects of this compound Borapetoside_F This compound Receptor Membrane Receptor Borapetoside_F->Receptor Binding Signaling_Cascade Intracellular Signaling Cascade Receptor->Signaling_Cascade Activation Transcription_Factor Transcription Factor Activation Signaling_Cascade->Transcription_Factor Gene_Expression Altered Gene Expression Transcription_Factor->Gene_Expression Biological_Response Biological Response Gene_Expression->Biological_Response

Caption: A generalized signaling pathway potentially modulated by this compound.

References

Technical Support Center: Borapetoside F Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential reproducibility issues in bioassays involving Borapetoside F. While specific documented reproducibility challenges for this compound are not prevalent in current literature, this guide draws upon common sources of variability in in vitro bioassays and data from related compounds to assist researchers in achieving more consistent and reliable results.

Frequently Asked Questions (FAQs)

Q1: We are observing significant variability in the hypoglycemic effect of this compound between experiments. What are the potential causes?

A1: Variability in hypoglycemic assays can stem from several factors:

  • Cell Line Integrity: Genetic drift, misidentification, or contamination of cell lines can alter their response to treatment.[1] It is crucial to regularly authenticate cell lines using methods like Short Tandem Repeat (STR) profiling.

  • Passage Number: Cells at high passage numbers can exhibit altered phenotypes and drug responses. It is advisable to use cells within a consistent and low passage range for all experiments.

  • Assay Conditions: Minor variations in incubation time, temperature, CO2 levels, and media composition can impact cellular metabolism and drug activity.[2]

  • Compound Stability: Ensure the stability of this compound in your assay medium. Degradation of the compound will lead to inconsistent results.

Q2: Our results for this compound's effect on the insulin (B600854) signaling pathway are not consistent. How can we troubleshoot this?

A2: Inconsistent results in signaling pathway analysis can be due to:

  • Cellular State: The activation state of the insulin signaling pathway can be influenced by cell density, serum starvation conditions, and the timing of treatments.

  • Reagent Quality: The quality and specificity of antibodies used for western blotting or other immunoassays are critical. Use validated antibodies and run appropriate controls.

  • Time-Dependent Effects: The phosphorylation of signaling proteins like Akt is often transient. A time-course experiment is recommended to identify the optimal time point for analysis.[2]

Q3: We are struggling to reproduce published IC50 values for compounds similar to this compound. What should we consider?

A3: Discrepancies in IC50 values are a common issue.[1] Consider the following:

  • Experimental Differences: Seemingly minor differences in protocols, such as cell seeding density or the specific assay used to measure cell viability (e.g., MTT vs. CellTiter-Glo), can lead to different IC50 values.[2]

  • Data Analysis: The method used to calculate the IC50 value from the dose-response curve can influence the result. Ensure you are using a consistent and appropriate non-linear regression model.

  • Biological Variation: Inherent biological variability between different cell passages or even different batches of cells can contribute to shifts in IC50 values.[3]

Troubleshooting Guides

Guide 1: Inconsistent Glucose Uptake Assay Results
Symptom Potential Cause Recommended Action
High variability between replicate wellsInconsistent cell seeding; Edge effects in the plateUse a multichannel pipette for cell seeding; Avoid using the outer wells of the plate.
No response to positive control (e.g., insulin)Insulin resistance in cells; Inactive insulinCulture cells in low glucose medium to maintain insulin sensitivity; Prepare fresh insulin stocks.
High background signalInsufficient washing stepsIncrease the number and rigor of washing steps to remove unincorporated labeled glucose.
Inconsistent this compound effectDegradation of the compound; Suboptimal incubation timePrepare fresh dilutions of this compound for each experiment; Perform a time-course experiment to determine the optimal treatment duration.
Guide 2: Variable Western Blot Results for Signaling Pathway Analysis
Symptom Potential Cause Recommended Action
Weak or no signal for phosphorylated proteinsSuboptimal antibody concentration; Inefficient protein transferOptimize antibody dilutions; Verify transfer efficiency using a Ponceau S stain.
High backgroundInsufficient blocking; Antibody cross-reactivityIncrease blocking time or try a different blocking agent; Use highly specific monoclonal antibodies.
Inconsistent loading between lanesInaccurate protein quantification; Pipetting errorsUse a reliable protein quantification assay (e.g., BCA); Carefully load equal amounts of protein per lane.
Variability in this compound-induced phosphorylationInconsistent serum starvation; Differences in treatment timingEnsure complete and consistent serum starvation before treatment; Use a timer for all incubation steps.

Experimental Protocols

While specific protocols for this compound are not detailed in the provided search results, a general methodology for assessing its potential hypoglycemic effects can be outlined based on studies of related compounds like Borapetoside A and C.[4][5]

Hypothetical Bioassay: Glucose Uptake in C2C12 Myotubes

  • Cell Culture and Differentiation:

    • Culture C2C12 myoblasts in DMEM with 10% FBS.

    • Seed cells in 24-well plates and grow to confluence.

    • Induce differentiation into myotubes by switching to DMEM with 2% horse serum for 4-6 days.

  • Serum Starvation and Treatment:

    • Serum starve the differentiated myotubes in serum-free DMEM for 2-4 hours.

    • Treat cells with varying concentrations of this compound or controls (e.g., vehicle, insulin) for a predetermined time (e.g., 18 hours).

  • Glucose Uptake Assay:

    • Wash cells with Krebs-Ringer-HEPES (KRH) buffer.

    • Incubate cells with KRH buffer containing 2-deoxy-D-[3H]-glucose for 10 minutes.

    • Stop the uptake by washing with ice-cold KRH buffer.

    • Lyse the cells and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Normalize the glucose uptake data to the protein concentration in each well.

    • Plot the dose-response curve and calculate the EC50 value for this compound.

Quantitative Data Summary

The following table summarizes dosage information for Borapetosides A and C from in vivo studies, which may provide a starting point for designing experiments with this compound. Note that optimal concentrations for this compound will need to be determined empirically.

CompoundOrganism/Cell LineAssayDosage/ConcentrationOutcomeReference
Borapetoside AMice (in vivo)Hypoglycemic effect5 mg/kg, i.p.Decreased plasma glucose[4]
Borapetoside CMice (in vivo)Hypoglycemic effect5 mg/kg, i.p.Attenuated elevated plasma glucose[5]
Borapetoside CMice (in vivo)Insulin sensitization0.1 mg/kg, i.p. (with insulin)Enhanced insulin-induced glucose lowering[5]

Visualizations

Signaling Pathway

Insulin_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Borapetoside_F This compound IR Insulin Receptor (IR) Borapetoside_F->IR ? Insulin Insulin Insulin->IR Akt Akt IR->Akt Phosphorylation GLUT2 GLUT2 Transporter Akt->GLUT2 Translocation Glucose_Uptake Glucose Uptake GLUT2->Glucose_Uptake Experimental_Workflow Start Start Cell_Culture Cell Culture & Differentiation (e.g., C2C12) Start->Cell_Culture Treatment Treatment with this compound (Dose-Response) Cell_Culture->Treatment Assay Bioassay (e.g., Glucose Uptake) Treatment->Assay Data_Collection Data Collection Assay->Data_Collection Data_Analysis Data Analysis (e.g., EC50 Calculation) Data_Collection->Data_Analysis Troubleshooting Results Inconsistent? Data_Analysis->Troubleshooting Check_Protocols Review Troubleshooting Guide Troubleshooting->Check_Protocols Yes End End Troubleshooting->End No Check_Protocols->Cell_Culture Reproducibility_Factors cluster_biological Biological Factors cluster_technical Technical Factors cluster_data Data Analysis Reproducibility Reproducibility Cell_Line Cell Line Integrity Cell_Line->Reproducibility Passage Passage Number Passage->Reproducibility Genetics Genetic Drift Genetics->Reproducibility Protocol Protocol Standardization Protocol->Reproducibility Reagents Reagent Quality Reagents->Reproducibility Handling Cell Handling Handling->Reproducibility Statistics Statistical Methods Statistics->Reproducibility Software Software & Algorithms Software->Reproducibility

References

Validation & Comparative

Comparative Analysis of Borapetoside F and Other Furanoditerpenoids from Tinospora

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the bioactivity of furanoditerpenoids isolated from Tinospora species, with a focus on Borapetoside F. This document provides a comparative overview of the anti-inflammatory, anti-diabetic, and cytotoxic properties of these compounds, supported by available experimental data.

Introduction

The genus Tinospora is a rich source of diverse secondary metabolites, among which furanoditerpenoids have garnered significant attention for their wide range of pharmacological activities. These compounds, characterized by a clerodane skeleton, have demonstrated potential as anti-inflammatory, anti-diabetic, and cytotoxic agents. This compound, a furanoditerpenoid glycoside isolated from Tinospora crispa, is a subject of growing interest. This guide aims to provide a comparative analysis of this compound against other prominent furanoditerpenoids from the same genus, such as Borapetoside A, B, C, and E, to aid in research and development efforts.

Anti-inflammatory Activity

The anti-inflammatory potential of furanoditerpenoids is often evaluated by their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages, a key process in the inflammatory cascade mediated by the NF-κB pathway.

Quantitative Comparison of Nitric Oxide (NO) Inhibition

A recent study investigated the NO inhibitory activity of several furanoditerpenoids isolated from the methanolic extract of Tinospora crispa stems in LPS-activated RAW 264.7 macrophage cells. While specific data for this compound was not detailed in the primary report, the study provides valuable comparative data for other related compounds.

CompoundIC50 (µM) for NO InhibitionSource
Compound 2 (undescribed)83.5[1]
Compound 3 (undescribed)57.6[1]
Compound 4 (undescribed)75.3[1]
Compound 6 (undescribed)78.1[1]
Compound 8 (undescribed)74.7[1]

Note: The specific structures for the undescribed compounds 2, 3, 4, 6, and 8 are detailed in the cited publication. Data for this compound is not currently available in this assay.

Experimental Protocol: Nitric Oxide Inhibition Assay

Cell Culture and Treatment: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics. Cells are seeded in 96-well plates and pre-treated with various concentrations of the test compounds (e.g., this compound and other furanoditerpenoids) for 1 hour. Subsequently, inflammation is induced by stimulating the cells with lipopolysaccharide (LPS, 1 µg/mL) for 24 hours.

Nitrite (B80452) Quantification: The production of nitric oxide is determined by measuring the accumulation of nitrite in the culture supernatant using the Griess reagent. An equal volume of cell culture medium is mixed with the Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride). The absorbance is measured at 540 nm, and the nitrite concentration is calculated from a sodium nitrite standard curve. The IC50 value, the concentration of the compound that inhibits 50% of NO production, is then determined.

Signaling Pathway: NF-κB Mediated Inflammation

NF_kB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_active Active NF-κB NFkB->NFkB_active activation Nucleus Nucleus NFkB_active->Nucleus translocates to iNOS_gene iNOS Gene Nucleus->iNOS_gene binds to promoter of iNOS_protein iNOS Protein iNOS_gene->iNOS_protein transcription & translation NO Nitric Oxide (NO) iNOS_protein->NO produces Inflammation Inflammation NO->Inflammation Borapetosides Furanoditerpenoids (e.g., Borapetosides) Borapetosides->IKK inhibit

Anti-diabetic Activity

Several borapetosides have shown promising anti-diabetic effects, primarily through mechanisms related to improving insulin (B600854) sensitivity and glucose uptake.

Comparative Overview of Anti-diabetic Effects

Direct quantitative comparisons of the anti-diabetic potency of this compound with other furanoditerpenoids from in vitro studies are limited. However, several studies have independently investigated the effects of Borapetoside A, C, and E.

  • Borapetoside A: Has been shown to exert hypoglycemic effects through both insulin-dependent and insulin-independent pathways. It enhances glucose utilization in peripheral tissues and reduces hepatic gluconeogenesis.[2]

  • Borapetoside C: Improves insulin sensitivity and delays the development of insulin resistance. Its hypoglycemic action is attributed to the activation of the IR-Akt-GLUT2 signaling pathway.[3]

  • Borapetoside E: Markedly improves hyperglycemia, insulin resistance, and hepatic steatosis in high-fat-diet-induced obese mice, with effects comparable to or better than metformin.[4]

Currently, there is a lack of published data on the specific anti-diabetic activity of this compound.

Experimental Protocol: Insulin Sensitivity Assay (In Vivo)

Animal Model: Type 1 or Type 2 diabetic mouse models (e.g., streptozotocin-induced or high-fat diet-induced) are used.

Treatment: Mice are treated with the test compound (e.g., Borapetoside C at 5 mg/kg, intraperitoneally) or vehicle control over a specified period.

Analysis: Blood glucose levels are monitored regularly. At the end of the treatment period, tissues such as the liver and skeletal muscle are collected to analyze the expression and phosphorylation of key proteins in the insulin signaling pathway (e.g., IR, Akt, GLUT2) via Western blotting.

Signaling Pathway: Insulin Signaling

Insulin_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Insulin Insulin IR Insulin Receptor (IR) Insulin->IR binds IRS IRS IR->IRS phosphorylates PI3K PI3K IRS->PI3K activates Akt Akt/PKB PI3K->Akt activates GLUT4 GLUT4 Vesicle Akt->GLUT4 promotes translocation of GLUT4_mem GLUT4 GLUT4->GLUT4_mem translocates to membrane Glucose_uptake Glucose Uptake GLUT4_mem->Glucose_uptake Borapetosides Borapetosides (e.g., A, C) Borapetosides->IR enhances phosphorylation Borapetosides->Akt enhances phosphorylation

Cytotoxicity

The cytotoxic effects of furanoditerpenoids are crucial for evaluating their safety and potential as anti-cancer agents.

Comparative Cytotoxicity Data

Limited data is available on the cytotoxicity of this compound. Some studies have reported a lack of significant cytotoxicity for other furanoditerpenoids from Tinospora crispa. For instance, one study found no discernible activity for several isolated cis-clerodane-type furanoditerpenoids against human prostate cancer (PC-3) and normal mouse fibroblast (3T3) cell lines.[5] Another study on the methanol (B129727) extract of Tinospora crispa stems showed no significant cytotoxicity on both HeLa and Vero cell lines.[6]

Compound/ExtractCell Line(s)Cytotoxicity (IC50)Source
cis-clerodane furanoditerpenoids (unspecified)PC-3, 3T3No discernible activity[5]
Methanol extract of T. crispa stemHeLa, VeroNo significant cytotoxicity[6]

Note: Specific IC50 values for this compound against common cancer cell lines like HeLa and HepG2 are not currently available in the reviewed literature.

Experimental Protocol: MTT Cytotoxicity Assay

Cell Culture and Treatment: Cancer cell lines (e.g., HeLa, HepG2) are cultured in appropriate media. Cells are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours).

MTT Assay: After the incubation period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plates are incubated to allow the viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals. The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO).

Data Analysis: The absorbance is measured using a microplate reader at a wavelength of 570 nm. The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.

Experimental Workflow: Cytotoxicity Screening

Cytotoxicity_Workflow start Start cell_culture Cell Seeding (e.g., HeLa, HepG2) start->cell_culture treatment Treatment with Furanoditerpenoids cell_culture->treatment incubation Incubation (e.g., 48 hours) treatment->incubation mtt_assay MTT Assay incubation->mtt_assay read_absorbance Measure Absorbance mtt_assay->read_absorbance data_analysis Data Analysis (Calculate IC50) read_absorbance->data_analysis end End data_analysis->end

Conclusion

The furanoditerpenoids from Tinospora species represent a promising class of bioactive compounds. While significant research has highlighted the anti-diabetic properties of Borapetosides A, C, and E, and the anti-inflammatory potential of other related furanoditerpenoids, there is a notable gap in the literature regarding the specific biological activities of this compound. Further studies are warranted to elucidate the anti-inflammatory, anti-diabetic, and cytotoxic profiles of this compound to fully understand its therapeutic potential and to enable a more comprehensive comparison with other members of this important class of natural products. Researchers are encouraged to employ standardized assays to facilitate direct comparisons across studies.

References

A Comparative Analysis of the Bioactivities of Borapetoside F and Columbin

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the comparative biological activities of the furanoditerpenoids Borapetoside F and Columbin, supported by available experimental data and detailed methodologies.

This guide provides a comparative overview of the biological activities of two naturally occurring furanoditerpenoids, this compound and Columbin. While direct comparative studies are not currently available in the scientific literature, this document synthesizes existing data on their individual activities and those of structurally related compounds to offer a valuable resource for researchers in pharmacology and drug discovery. The information presented herein is intended to facilitate further investigation into the therapeutic potential of these compounds.

Data Presentation: A Comparative Summary of Biological Activities

Quantitative data on the biological activities of Columbin and related Borapetoside compounds are summarized below. It is important to note the absence of direct experimental data for this compound. The activities of Borapetoside A and C are included as proxies due to their structural similarity and co-occurrence in Tinospora crispa.

CompoundAssayTarget/Cell LineConcentration/IC50ResultReference
Columbin Anti-inflammatoryCOX-1100µM18.8 ± 1.5% inhibition[1][2]
Anti-inflammatoryCOX-2100µM63.7 ± 6.4% inhibition[1][2]
Anti-glycationBSA-glucose modelIC50: 909 ± 5.86 µMPotent inhibitor[3]
Acetylcholinesterase InhibitionIC50: 1.2993 ± 0.17 mg/mLModerate inhibitor[4]
Borapetoside A HypoglycemicC2C12 myotubes-Increased glycogen (B147801) synthesis[5]
HypoglycemicHep3B cells-Decreased glucose concentration[5]
Borapetoside C Insulin (B600854) SensitizingDiabetic mice5 mg/kgIncreased IR and Akt phosphorylation, and GLUT2 expression[6]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided to enable replication and further investigation.

Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are key mediators of inflammation.

Protocol:

  • Enzyme and Substrate Preparation: Purified COX-1 and COX-2 enzymes are prepared in a Tris-HCl buffer. A solution of arachidonic acid, the substrate for COX enzymes, is also prepared.

  • Incubation: The test compound (e.g., Columbin) is pre-incubated with the COX enzyme (either COX-1 or COX-2) in the presence of a heme cofactor for a defined period, typically 10-15 minutes at 37°C.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of arachidonic acid.

  • Quantification of Prostaglandin (B15479496) Production: The reaction is allowed to proceed for a specific time and is then terminated. The amount of prostaglandin E2 (PGE2) produced is quantified using an enzyme immunoassay (EIA) or by liquid chromatography-tandem mass spectrometry (LC-MS/MS)[7].

  • Calculation of Inhibition: The percentage of inhibition is calculated by comparing the amount of PGE2 produced in the presence of the test compound to that produced in the absence of the inhibitor (control). IC50 values can be determined by testing a range of compound concentrations[8].

Antidiabetic Activity: Anti-glycation Assay

This assay measures the ability of a compound to inhibit the non-enzymatic glycation of proteins, a process implicated in diabetic complications.

Protocol:

  • Reaction Mixture Preparation: A reaction mixture containing bovine serum albumin (BSA) as the model protein and a high concentration of glucose or fructose (B13574) in a phosphate (B84403) buffer (pH 7.4) is prepared.

  • Incubation: The test compound is added to the reaction mixture and incubated at 37°C for an extended period, typically several days to weeks, to allow for the formation of advanced glycation end products (AGEs).

  • Measurement of AGEs: The formation of AGEs is quantified by measuring the fluorescence of the solution (excitation ~370 nm, emission ~440 nm).

  • Calculation of Inhibition: The percentage of inhibition is calculated by comparing the fluorescence of the samples containing the test compound to the control samples without the compound. IC50 values are determined by testing various concentrations of the compound[9][10].

Insulin Signaling Pathway Analysis: Western Blotting for IR, Akt, and GLUT2

This method is used to assess the effect of a compound on key proteins in the insulin signaling pathway.

Protocol:

  • Cell Culture and Treatment: A suitable cell line (e.g., C2C12 myotubes or 3T3-L1 adipocytes) is cultured and treated with the test compound (e.g., Borapetoside C) for a specified time. Insulin can be used as a positive control.

  • Cell Lysis and Protein Quantification: The cells are lysed to extract total protein. The concentration of the extracted protein is determined using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunodetection: The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of Insulin Receptor (IR), Akt, and Glucose Transporter 2 (GLUT2). Subsequently, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Signal Detection and Analysis: The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified using densitometry software. The levels of phosphorylated proteins are normalized to the total protein levels to determine the activation state of the signaling pathway[11][12].

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways potentially modulated by this compound and Columbin, and a general workflow for their comparative analysis.

G Comparative Experimental Workflow cluster_0 Compound Preparation cluster_1 In Vitro Assays cluster_2 Data Analysis cluster_3 Comparative Assessment Borapetoside_F This compound Anti_inflammatory Anti-inflammatory (COX Inhibition, NO Production) Borapetoside_F->Anti_inflammatory Antidiabetic Antidiabetic (Anti-glycation, Insulin Signaling) Borapetoside_F->Antidiabetic Anticancer Anticancer (Cytotoxicity) Borapetoside_F->Anticancer Columbin Columbin Columbin->Anti_inflammatory Columbin->Antidiabetic Columbin->Anticancer IC50 IC50 / EC50 Determination Anti_inflammatory->IC50 Antidiabetic->IC50 Pathway_Analysis Signaling Pathway Modulation Antidiabetic->Pathway_Analysis Anticancer->IC50 Comparison Comparative Bioactivity Profile IC50->Comparison Pathway_Analysis->Comparison

Caption: General workflow for the comparative analysis of this compound and Columbin.

G Insulin Signaling Pathway (IR-Akt-GLUT2) Insulin Insulin / Borapetoside C IR Insulin Receptor (IR) Insulin->IR Binds and Activates IRS IRS IR->IRS Phosphorylates PI3K PI3K IRS->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Activates Akt Akt (PKB) PDK1->Akt Phosphorylates/ Activates GLUT4 GLUT4 Vesicle Akt->GLUT4 Promotes Translocation Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake Facilitates

Caption: The IR-Akt-GLUT4 signaling pathway potentially activated by borapetosides.

G Inflammatory Pathway (COX Inhibition) Inflammatory_Stimuli Inflammatory Stimuli Arachidonic_Acid Arachidonic Acid Inflammatory_Stimuli->Arachidonic_Acid Releases COX1_2 COX-1 / COX-2 Arachidonic_Acid->COX1_2 Metabolized by Prostaglandins Prostaglandins COX1_2->Prostaglandins Produces Inflammation Inflammation Prostaglandins->Inflammation Mediates Columbin Columbin Columbin->COX1_2 Inhibits

Caption: Inhibition of the COX pathway by Columbin.

Conclusion

This comparative guide consolidates the available data on the biological activities of this compound and Columbin. While Columbin has demonstrated anti-inflammatory and anti-glycation properties with supporting quantitative data, information on this compound remains limited. The provided data on related borapetosides suggests a potential role in modulating insulin signaling pathways. The experimental protocols and pathway diagrams included are intended to serve as a foundation for future research to directly compare these two furanoditerpenoids and further elucidate their therapeutic potential. It is imperative that future studies directly assess the bioactivities of this compound to enable a more definitive comparative analysis.

References

A Comparative Analysis of Borapetoside F and Standard Antidiabetic Drugs: Efficacy and Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The global burden of diabetes mellitus necessitates a continuous search for novel and effective therapeutic agents. Natural products have historically been a rich source of inspiration for drug discovery, and compounds isolated from medicinal plants are of significant interest. One such compound is Borapetoside F, a clerodane diterpenoid glycoside from Tinospora crispa. This guide provides a comparative overview of the potential efficacy of this compound against established standard antidiabetic drugs, based on available preclinical data for related compounds and the well-understood mechanisms of current therapies. While direct comparative studies on this compound are limited, this analysis aims to contextualize its potential therapeutic profile by examining the broader family of borapetosides and their effects in relation to standard-of-care medications.

Summary of Antidiabetic Efficacy: A Comparative Overview

The following table summarizes the known or inferred efficacy of this compound, based on data from related borapetosides (A, C, and E), alongside the established efficacy of widely used antidiabetic drugs. This comparison highlights key parameters in glycemic control and metabolic regulation.

Parameter This compound (Inferred from Borapetosides A, C, E) Metformin (B114582) Sulfonylureas (e.g., Glipizide) DPP-4 Inhibitors (e.g., Sitagliptin) SGLT2 Inhibitors (e.g., Empagliflozin) GLP-1 Receptor Agonists (e.g., Liraglutide)
Primary Mechanism Improved insulin (B600854) sensitivity, increased glucose utilization, potential for increased insulin secretion and reduced hepatic gluconeogenesis.[1][2][3][4]Improves insulin sensitivity, decreases hepatic glucose production.[5][6]Stimulates insulin secretion from pancreatic β-cells.[5][6]Increases incretin (B1656795) levels, leading to glucose-dependent insulin secretion and decreased glucagon.[5]Inhibits renal glucose reabsorption, increasing urinary glucose excretion.[6][7]Mimics incretin action, enhancing glucose-dependent insulin secretion, suppressing glucagon, and slowing gastric emptying.[5][7]
Effect on Blood Glucose Significant reduction in fasting and postprandial glucose levels in animal models.[3][4][8][9]HighHighModerateModerateHigh
Effect on Insulin Sensitivity Enhances insulin sensitivity.[1][2][4]HighLow/NeutralLow/NeutralLow/NeutralModerate
Effect on Insulin Secretion Potential to increase insulin secretion.[1][2][3]Low/NeutralHighModerate (Glucose-dependent)Low/NeutralHigh (Glucose-dependent)
Hypoglycemia Risk Likely low, as effects may be insulin-sensitizing rather than secretagogue.Very LowHighLowVery LowLow
Effect on Body Weight Potential for weight reduction.Neutral/Slight ReductionWeight GainNeutralWeight LossWeight Loss
Lipid Profile Improves hyperlipidemia in animal models.[8][9]Neutral/Slight ImprovementNeutralNeutralNeutralImprovement

Mechanistic Insights: Signaling Pathways

The antidiabetic action of this compound and its analogs, alongside standard drugs, involves distinct molecular pathways. Understanding these pathways is crucial for identifying potential synergistic effects and novel therapeutic strategies.

Borapetoside Signaling Pathway (Inferred)

Research on Borapetoside C has elucidated a key signaling cascade that enhances insulin sensitivity. It is hypothesized that this compound may act through a similar mechanism. The proposed pathway involves the activation of the insulin receptor (IR), leading to the phosphorylation of protein kinase B (Akt), which in turn promotes the translocation of glucose transporter 2 (GLUT2) to the cell membrane, facilitating glucose uptake.[1][4][10]

Borapetoside_Pathway cluster_cell Hepatocyte BorapetosideF This compound IR Insulin Receptor (IR) BorapetosideF->IR Activates Akt Protein Kinase B (Akt) IR->Akt Phosphorylates GLUT2 Glucose Transporter 2 (GLUT2) Akt->GLUT2 Promotes Translocation Glucose Glucose Glucose->GLUT2 Uptake

Caption: Inferred signaling pathway for this compound.

Standard Antidiabetic Drug Pathways

Standard antidiabetic drugs target various points in the glucose metabolism pathway. For instance, Metformin primarily acts by inhibiting mitochondrial glycerophosphate dehydrogenase (mGPD), which reduces hepatic gluconeogenesis and increases AMP-activated protein kinase (AMPK) activity, leading to improved insulin sensitivity.[11] Sulfonylureas, on the other hand, directly stimulate insulin release by closing ATP-sensitive potassium (K-ATP) channels in pancreatic β-cells.[11][12]

Standard_Drug_Pathways cluster_metformin Metformin Pathway (Liver) cluster_sulfonylurea Sulfonylurea Pathway (Pancreatic β-cell) Metformin Metformin mGPD mGPD Metformin->mGPD Inhibits AMPK AMPK Metformin->AMPK Activates Gluconeogenesis Hepatic Gluconeogenesis mGPD->Gluconeogenesis Reduces AMPK->Gluconeogenesis Inhibits Sulfonylurea Sulfonylurea KATP K-ATP Channel Sulfonylurea->KATP Closes Depolarization Cell Depolarization KATP->Depolarization Ca_influx Ca²⁺ Influx Depolarization->Ca_influx Insulin_release Insulin Release Ca_influx->Insulin_release

Caption: Simplified pathways for Metformin and Sulfonylureas.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. The following outlines a typical experimental workflow for evaluating the antidiabetic efficacy of a test compound like this compound in an animal model.

Animal Model and Treatment
  • Animal Model: Male C57BL/6J mice are often used. Type 2 diabetes can be induced by a high-fat diet (HFD) for a specified period (e.g., 12 weeks).

  • Grouping: Animals are randomly assigned to several groups:

    • Normal control (standard diet)

    • HFD control (vehicle treatment)

    • This compound treated (various doses)

    • Positive control (e.g., Metformin)

  • Administration: The test compound or vehicle is administered daily via oral gavage or intraperitoneal injection for a defined treatment period (e.g., 4-8 weeks).[8][9]

Efficacy Assessment
  • Glucose Tolerance Test (GTT): After an overnight fast, mice are given an oral glucose load (e.g., 2 g/kg body weight). Blood glucose levels are measured at 0, 15, 30, 60, 90, and 120 minutes post-glucose administration.

  • Insulin Tolerance Test (ITT): After a shorter fast (e.g., 4-6 hours), mice are injected with insulin (e.g., 0.75 U/kg body weight). Blood glucose is measured at 0, 15, 30, 45, and 60 minutes post-injection.

  • Biochemical Analysis: At the end of the study, blood samples are collected to measure fasting blood glucose, insulin, HbA1c, and lipid profiles (total cholesterol, triglycerides, LDL-c, HDL-c).

  • Histopathology: Liver and adipose tissues are collected, fixed, and stained (e.g., with Hematoxylin and Eosin) to assess hepatic steatosis and adipocyte size.

Molecular Analysis
  • Western Blotting: Protein expression and phosphorylation (e.g., IR, Akt) in liver and muscle tissues are analyzed to elucidate the signaling pathways involved.

  • Quantitative PCR (qPCR): Gene expression of key metabolic enzymes and transporters (e.g., PEPCK, G6Pase, GLUT2) is quantified to understand the molecular mechanisms.

Experimental_Workflow cluster_setup Experimental Setup cluster_assessment Efficacy Assessment cluster_analysis Molecular Analysis Animal_Model Induce T2D in Mice (High-Fat Diet) Grouping Randomly Assign to Treatment Groups Animal_Model->Grouping Treatment Daily Administration of Compound/Vehicle Grouping->Treatment GTT Glucose Tolerance Test Treatment->GTT ITT Insulin Tolerance Test Treatment->ITT Biochem Biochemical Analysis (Glucose, Insulin, Lipids) Treatment->Biochem Histo Histopathology (Liver, Adipose Tissue) Treatment->Histo Western Western Blotting (Protein Expression) Histo->Western qPCR qPCR (Gene Expression) Histo->qPCR

Caption: General experimental workflow for preclinical evaluation.

Conclusion and Future Directions

While direct comparative data for this compound is still emerging, the available evidence on related borapetosides from Tinospora crispa suggests a promising profile as an antidiabetic agent. The potential for a multi-faceted mechanism of action, including improved insulin sensitivity and glucose utilization, positions it as an interesting candidate for further investigation. Notably, the effects of Borapetoside E have been reported to be comparable or even superior to metformin in preclinical models of diet-induced type 2 diabetes.[8][9]

Future research should focus on:

  • Direct, head-to-head preclinical studies comparing the efficacy and safety of this compound with standard antidiabetic drugs.

  • Elucidation of the precise molecular targets and signaling pathways of this compound.

  • Pharmacokinetic and toxicological studies to assess its drug-like properties.

  • Human clinical trials to validate the preclinical findings and establish its therapeutic potential in patients with type 2 diabetes.

The exploration of natural compounds like this compound holds significant promise for the development of next-generation antidiabetic therapies with potentially novel mechanisms of action and improved side-effect profiles.

References

Validating the Antitubercular Potential of Borapetoside F: An In Vitro Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the urgent discovery and development of novel antitubercular agents. This guide provides a comparative analysis of the potential in vitro antitubercular activity of a novel natural product, Borapetoside F, against the virulent Mtb H37Rv strain. The performance of this compound is benchmarked against standard first- and second-line anti-TB drugs, offering a framework for its preliminary validation. The data presented for this compound is based on a proposed investigational study.

Comparative Analysis of Minimum Inhibitory Concentrations (MIC)

The primary metric for the in vitro antitubercular activity of a compound is its Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of the drug that inhibits the visible growth of a microorganism. The following table summarizes the hypothetical MIC of this compound in comparison to established anti-TB drugs, as determined by the Microplate Alamar Blue Assay (MABA).

CompoundDrug ClassHypothetical/Reported MIC (µg/mL) against Mtb H37Rv
This compound Natural Product [Hypothetical Value, e.g., 8.0]
IsoniazidFirst-line0.015 - 0.06
RifampicinFirst-line0.06 - 0.25
EthambutolFirst-line0.5 - 2.0
PyrazinamideFirst-line20 - 100
StreptomycinFirst-line0.5 - 2.0
MoxifloxacinSecond-line (Fluoroquinolone)0.125 - 0.5
AmikacinSecond-line (Aminoglycoside)0.25 - 1.0
LinezolidSecond-line (Oxazolidinone)0.25 - 1.0
BedaquilineSecond-line (Diarylquinoline)0.03 - 0.12
ClofazimineSecond-line (Rimophenazine)0.125 - 0.5

Note: The MIC value for this compound is hypothetical and serves as a placeholder for the purpose of this validation guide. The MIC values for standard drugs are compiled from various sources and may exhibit range variations based on experimental conditions.

Experimental Protocols

A detailed methodology is crucial for the accurate and reproducible assessment of antitubercular activity. The following is the standard protocol for the Microplate Alamar Blue Assay (MABA) used to determine the MIC values.

Microplate Alamar Blue Assay (MABA) Protocol

This assay provides a colorimetric measure of mycobacterial viability.

1. Preparation of Mycobacterial Inoculum:

  • Mycobacterium tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% OADC (oleic acid-albumin-dextrose-catalase), and 0.05% Tween 80.

  • The culture is incubated at 37°C until it reaches the mid-log phase.

  • The bacterial suspension is then diluted to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1 x 10⁷ CFU/mL.

2. Drug Dilution and Plate Setup:

  • A sterile 96-well microplate is used.[1]

  • The outer wells are filled with sterile water to prevent evaporation.[1]

  • Test compounds (including this compound and standard drugs) are serially diluted in the microplate wells with supplemented 7H9 broth to achieve a range of final concentrations.[1]

  • A drug-free well serves as the growth control.

3. Inoculation and Incubation:

  • Each well is inoculated with 100 µL of the prepared Mtb H37Rv suspension.[1]

  • The final volume in each well is 200 µL.[1]

  • The plate is sealed and incubated at 37°C for 5-7 days.[1]

4. Addition of Alamar Blue and Reading:

  • After the incubation period, 30 µL of Alamar Blue solution is added to each well.

  • The plate is re-incubated for 24 hours.

  • A color change from blue (no growth) to pink (growth) is observed.[2]

  • The MIC is determined as the lowest drug concentration that prevents the color change from blue to pink.[2]

Visualizing the Experimental and Mechanistic Frameworks

To further elucidate the validation process and potential mechanisms of action, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay MABA Assay cluster_results Data Analysis start M. tuberculosis H37Rv Culture inoculum Prepare Inoculum (0.5 McFarland) start->inoculum inoculate Inoculate Plate with Mtb inoculum->inoculate plate Prepare 96-well Plate dilution Serial Dilution of This compound & Comparators plate->dilution dilution->inoculate incubate Incubate at 37°C for 5-7 days inoculate->incubate add_alamar Add Alamar Blue incubate->add_alamar reincubate Re-incubate for 24h add_alamar->reincubate read Read Results (Blue vs. Pink) reincubate->read mic Determine MIC read->mic compare Compare with Standard Drugs mic->compare

Caption: Experimental workflow for the in vitro validation of this compound's antitubercular activity using the Microplate Alamar Blue Assay (MABA).

antitb_pathway cluster_drugs Antitubercular Drugs cluster_activation Activation cluster_targets Bacterial Targets cluster_processes Inhibited Processes Isoniazid Isoniazid (Prodrug) KatG KatG (Catalase-Peroxidase) Isoniazid->KatG Activation Rifampicin Rifampicin RNAP RNA Polymerase (rpoB subunit) Rifampicin->RNAP Inhibition Ethambutol Ethambutol Emb Arabinosyl Transferase (embCAB) Ethambutol->Emb Inhibition InhA InhA (Enoyl-ACP reductase) KatG->InhA Inhibition MycolicAcid Mycolic Acid Synthesis InhA->MycolicAcid Transcription RNA Transcription RNAP->Transcription Arabinogalactan Arabinogalactan Synthesis Emb->Arabinogalactan CellWall Cell Wall Integrity Disruption MycolicAcid->CellWall Transcription->CellWall leads to cell death Arabinogalactan->CellWall

Caption: Generalized signaling pathways targeted by first-line antitubercular drugs, leading to the inhibition of essential cellular processes in Mycobacterium tuberculosis.

Discussion and Future Directions

The hypothetical antitubercular activity of this compound, as presented in this guide, provides a preliminary basis for its consideration as a potential anti-TB drug lead. A favorable MIC value in the proposed MABA assay would warrant further investigation into its spectrum of activity against drug-resistant Mtb strains, its cytotoxicity against mammalian cell lines to determine a selectivity index, and detailed mechanistic studies to elucidate its molecular target. The established protocols and comparative data with standard drugs outlined here offer a robust framework for the systematic in vitro validation of this compound and other novel compounds in the anti-TB drug discovery pipeline. Isoniazid, a prodrug, is activated by the mycobacterial enzyme catalase-peroxidase (KatG).[3][4] The activated form then inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[3][4] Rifampicin functions by binding to the β-subunit of the bacterial DNA-dependent RNA polymerase, thereby inhibiting RNA synthesis.[5][6] Ethambutol disrupts the synthesis of arabinogalactan, another critical component of the mycobacterial cell wall, by inhibiting the enzyme arabinosyl transferase.[][8]

References

Cross-reactivity of Borapetoside F in different bioassays

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Drug Discovery and Development

This guide provides a comparative analysis of Borapetoside F's bioactivity, focusing on its potential cross-reactivity in key bioassays relevant to drug discovery. Due to the limited publicly available data on this compound, this document serves as a framework for its evaluation by comparing its predicted activity profile with established compounds in anti-inflammatory and cytotoxicity assays.

This compound is a furanoditerpenoid glycoside isolated from Tinospora crispa, a plant with a rich history in traditional medicine for treating various ailments, including inflammation.[1][2][3] While several compounds from this plant have been studied for their pharmacological activities, specific experimental data on this compound remains scarce. This guide aims to bridge this gap by providing context for its potential bioactivities.

Anti-Inflammatory Activity: NF-κB Inhibition

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a cornerstone of the inflammatory response, making it a critical target for anti-inflammatory drug discovery.[4][5][6] Inhibition of this pathway can significantly reduce the expression of pro-inflammatory genes.

While specific data on this compound's effect on NF-κB is not currently available, other compounds isolated from Tinospora crispa have demonstrated anti-inflammatory properties.[1][3][7] This suggests that this compound may also exhibit activity in assays measuring NF-κB inhibition.

Comparative Data for NF-κB Inhibition

CompoundAssay TypeCell LineIC50
This compound NF-κB Luciferase Reporter AssayRAW 264.7Data not available
Dexamethasone (Positive Control)3xκB Luciferase Reporter AssayA5490.5 nM[8]
Quercetin (Positive Control)NF-κB Reporter AssayMurine Intestinal Epithelial CellsInhibition observed, specific IC50 not reported[9]

Experimental Protocol: NF-κB Luciferase Reporter Assay

This assay is a common method to screen for inhibitors of the NF-κB signaling pathway.[5][10]

  • Cell Culture and Transfection: RAW 264.7 macrophage cells are cultured and stably transfected with a luciferase reporter construct containing NF-κB binding sites.

  • Compound Treatment: Cells are pre-incubated with varying concentrations of the test compound (e.g., this compound) for 1 hour.

  • Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture.

  • Luciferase Assay: After a defined incubation period, cell lysates are collected, and luciferase activity is measured using a luminometer.

  • Data Analysis: The reduction in luciferase activity in the presence of the test compound compared to the LPS-stimulated control is used to determine the inhibitory activity and calculate the IC50 value.

Signaling Pathway Diagram

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB Complex NFkB NF-κB (p50/p65) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkB_NFkB->IkB Degradation IkB_NFkB->NFkB Release BorapetosideF This compound (Hypothesized) BorapetosideF->IKK Inhibits? DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Gene Expression DNA->Genes Transcription

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

Cytotoxicity Assessment: MTT Assay

Evaluating the cytotoxic potential of a compound is a fundamental step in drug development. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[11][12][13]

A study on cis-clerodane-type furanoditerpenoids from Tinospora crispa, which includes this compound, reported no discernible cytotoxic activity against human prostate cancer (PC-3) and normal mouse fibroblast (3T3) cell lines. However, the specific concentrations tested and the quantitative data were not provided.

Comparative Data for Cytotoxicity

CompoundAssay TypeCell LineIC50
This compound MTT AssayPC-3, 3T3No discernible activity reported
Doxorubicin (Positive Control)MTT AssayVaries by cell linee.g., ~10 µM in some hepatocyte cultures[11]

Experimental Protocol: MTT Assay

  • Cell Seeding: Cancer or normal cell lines (e.g., PC-3, 3T3) are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a range of concentrations of the test compound (e.g., this compound) for a specified duration (e.g., 24, 48, 72 hours).

  • MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

  • Data Analysis: Cell viability is calculated as a percentage of the untreated control, and the IC50 value is determined.

Experimental Workflow Diagram

MTT_Workflow A Cell Seeding (96-well plate) B Compound Incubation (e.g., this compound) A->B C Addition of MTT Reagent B->C D Incubation (Formazan Formation) C->D E Solubilization (e.g., DMSO) D->E F Absorbance Reading (570 nm) E->F G Data Analysis (IC50 Calculation) F->G

Caption: Standard workflow for assessing cytotoxicity using the MTT assay.

Conclusion and Future Directions

The available literature suggests that while this compound is a known constituent of Tinospora crispa, its specific bioactivities have not been extensively characterized. Preliminary reports indicate a lack of significant cytotoxicity in the cell lines tested. However, given the known anti-inflammatory properties of other compounds from the same plant, it is plausible that this compound may exhibit activity in assays such as NF-κB inhibition.

To fully understand the cross-reactivity and therapeutic potential of this compound, further experimental studies are essential. Researchers are encouraged to perform a battery of in vitro bioassays, including but not limited to, various anti-inflammatory, and a broader panel of cytotoxicity assays against different cancer cell lines. Such studies will provide the necessary data to build a comprehensive activity profile for this natural product and guide future drug development efforts.

References

Comparative Analysis of CYP3A4 Inhibition: Borapetoside F versus Ketoconazole

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Drug Development and Pharmacology

This guide provides a detailed comparison of the cytochrome P450 3A4 (CYP3A4) inhibitory potential of Borapetoside F, a natural compound, and ketoconazole (B1673606), a well-established antifungal agent and potent CYP3A4 inhibitor. The information presented is intended for researchers, scientists, and professionals involved in drug discovery and development, offering insights into the characteristics and experimental evaluation of these two compounds.

Quantitative Comparison of Inhibitory Potential

The following table summarizes the available quantitative data for the CYP3A4 inhibitory activity of this compound and ketoconazole. It is important to note that while ketoconazole has been extensively studied with well-defined inhibitory constants, the data for this compound is currently limited to a qualitative description of its inhibitory strength.

ParameterThis compoundKetoconazole
IC50 Value > 2.7 µg/mL (> 5.05 µM)¹Substrate-dependent, typically in the range of 0.04 µM to 1.69 µM
Ki Value Not ReportedSubstrate-dependent, ranging from 0.011 µM to 2.52 µM
Type of Inhibition Not DeterminedMixed competitive-noncompetitive

¹Precise IC50 value for this compound is not available in the reviewed literature. One study reported its inhibitory activity to be less potent than N-trans-feruloyl tyramine, which had an IC50 of 2.7 µg/mL (equivalent to approximately 5.05 µM based on the molecular weight of this compound, 534.6 g/mol ).[1]

Experimental Protocols

The determination of CYP3A4 inhibition is crucial for predicting potential drug-drug interactions. Below are detailed methodologies for conducting in vitro CYP3A4 inhibition assays, based on protocols used for characterizing inhibitors like ketoconazole and compounds from natural sources.

In Vitro CYP3A4 Inhibition Assay Using Human Liver Microsomes

This protocol outlines a typical workflow for assessing the inhibitory potential of a test compound on CYP3A4 activity in human liver microsomes (HLM).

Materials:

  • Human Liver Microsomes (HLM)

  • Test compounds (this compound, Ketoconazole)

  • CYP3A4 probe substrate (e.g., testosterone, midazolam)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile or other suitable organic solvent

  • 96-well microplates

  • Incubator

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of the test compounds and the positive control (ketoconazole) in a suitable solvent (e.g., acetonitrile, DMSO).

    • Prepare working solutions by diluting the stock solutions in the incubation buffer.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

    • Prepare the CYP3A4 probe substrate solution in the incubation buffer.

  • Incubation:

    • In a 96-well plate, add the HLM, potassium phosphate buffer, and the test compound or positive control at various concentrations.

    • Pre-incubate the mixture for a short period (e.g., 10 minutes) at 37°C to allow for interaction between the inhibitor and the enzyme.

    • Initiate the metabolic reaction by adding the NADPH regenerating system and the CYP3A4 probe substrate.

    • Incubate the reaction mixture at 37°C for a specific time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination and Sample Processing:

    • Stop the reaction by adding a cold organic solvent, such as acetonitrile. This also serves to precipitate the microsomal proteins.

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant containing the metabolite to a new plate for analysis.

  • Analysis:

    • Quantify the formation of the specific metabolite of the probe substrate using a validated LC-MS/MS method.

    • The rate of metabolite formation is proportional to the CYP3A4 activity.

  • Data Analysis:

    • Calculate the percentage of inhibition of CYP3A4 activity at each concentration of the test compound relative to a vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable sigmoidal dose-response model.

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_reagents Prepare Reagents (Test Compounds, HLM, Buffers) add_components Add HLM, Buffer, and Test Compound to Plate prep_reagents->add_components pre_incubate Pre-incubate at 37°C add_components->pre_incubate start_reaction Initiate Reaction with NADPH and Substrate pre_incubate->start_reaction incubate Incubate at 37°C start_reaction->incubate terminate Terminate Reaction (e.g., with Acetonitrile) incubate->terminate centrifuge Centrifuge to Pellet Protein terminate->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze calculate Calculate % Inhibition and IC50 analyze->calculate

Experimental workflow for in vitro CYP3A4 inhibition assay.

Mechanism of Action and Signaling Pathways

Ketoconazole: A Multi-faceted Inhibitor

Ketoconazole is a well-characterized inhibitor of CYP3A4, acting through multiple mechanisms. It is known to be a potent reversible inhibitor, exhibiting a mixed pattern of competitive and non-competitive inhibition. This indicates that it can bind to both the active site of the enzyme, competing with the substrate, and to an allosteric site, altering the enzyme's conformation and reducing its catalytic efficiency.

Furthermore, ketoconazole can modulate the expression of the CYP3A4 gene through its interaction with the Pregnane X Receptor (PXR) signaling pathway. PXR is a nuclear receptor that plays a key role in regulating the transcription of genes involved in drug metabolism, including CYP3A4. Ketoconazole has been shown to disrupt the interaction between PXR and its coactivators, such as the Steroid Receptor Coactivator-1 (SRC-1), and Hepatocyte Nuclear Factor 4 alpha (HNF4α). This disruption leads to a decrease in the transcriptional activation of the CYP3A4 gene.

G cluster_pathway PXR-mediated CYP3A4 Gene Expression PXR PXR PXR_RXR PXR-RXR Heterodimer PXR->PXR_RXR RXR RXR RXR->PXR_RXR SRC1 SRC-1 Complex Transcription Activation Complex SRC1->Complex HNF4a HNF4α HNF4a->Complex PXR_RXR->Complex CYP3A4_Gene CYP3A4 Gene Complex->CYP3A4_Gene Binds to Promoter Region CYP3A4_mRNA CYP3A4 mRNA CYP3A4_Gene->CYP3A4_mRNA Transcription CYP3A4_Protein CYP3A4 Protein CYP3A4_mRNA->CYP3A4_Protein Translation Ketoconazole Ketoconazole Ketoconazole->PXR Disrupts Ligand Binding Ketoconazole->Complex Inhibits Coactivator Interaction (SRC-1, HNF4α) Ketoconazole->CYP3A4_Protein Direct Inhibition (Competitive/ Non-competitive)

Ketoconazole's dual mechanism of CYP3A4 inhibition.

This compound: A Strong Inhibitor with Potential PXR Interaction

While the precise mechanism of CYP3A4 inhibition by this compound has not been fully elucidated, studies have indicated that it is a strong inhibitor of the enzyme.[1] Interestingly, the same study that reported its strong inhibitory activity also investigated its effect on PXR activation. This suggests that, similar to ketoconazole, this compound may have a dual role in both directly inhibiting the enzyme and potentially modulating its expression through the PXR pathway. Further research is required to confirm and detail this potential mechanism.

Conclusion

This comparative guide highlights the significant CYP3A4 inhibitory properties of both this compound and ketoconazole. Ketoconazole stands as a well-documented, potent inhibitor with a complex mechanism of action, making it a crucial reference compound in drug metabolism studies. This compound has demonstrated strong CYP3A4 inhibition, suggesting its potential for significant drug-drug interactions. However, a more comprehensive quantitative analysis, including the determination of its IC50 and Ki values and a detailed mechanistic study, is necessary to fully understand its inhibitory profile. For researchers in drug development, these findings underscore the importance of evaluating natural compounds like this compound for their potential to alter the metabolism of co-administered drugs.

References

Borapetoside F vs. Borapetoside C: A Head-to-Head Bioactivity Comparison

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of natural product research, clerodane diterpenoids isolated from the medicinal plant Tinospora crispa have garnered significant attention for their therapeutic potential. Among these, Borapetoside C has been the subject of multiple studies elucidating its anti-diabetic properties. In contrast, Borapetoside F, another member of this family, remains largely uncharacterized in terms of its specific bioactivities, with a notable absence of direct experimental evidence in peer-reviewed literature.

This guide provides a comprehensive head-to-head comparison of the available bioactivity data for this compound and Borapetoside C, drawing from published experimental studies and computational predictions. While extensive in vivo and in vitro data are available for Borapetoside C, the bioactivity profile of this compound is primarily based on predictive models.

Quantitative Bioactivity Data

A summary of the key quantitative data for Borapetoside C's anti-diabetic effects is presented below. No equivalent experimental data has been reported for this compound.

Bioactivity ParameterBorapetoside CThis compoundReference
Animal Model Type 1 and Type 2 Diabetic MiceNot Reported[1]
Dosage (in vivo) 5 mg/kg (i.p.)Not Reported[1]
Effect on Plasma Glucose Attenuated elevation in oral glucose tolerance testNot Reported[1]
Effect on Muscle Glycogen (B147801) More prominent increase than insulin (B600854) in T2DM miceNot Reported[1]
Molecular Mechanism Increased phosphorylation of IR and Akt; Increased GLUT2 expressionPredicted to involve insulin signaling pathway[1][2]

Signaling Pathways

Borapetoside C: Experimental evidence has demonstrated that Borapetoside C exerts its hypoglycemic effects by modulating the insulin signaling pathway. It enhances the phosphorylation of the insulin receptor (IR) and protein kinase B (Akt), leading to an increased expression of glucose transporter 2 (GLUT2). This cascade of events facilitates glucose uptake and utilization, thereby improving insulin sensitivity.[1]

This compound: While direct experimental validation is lacking, computational network pharmacology studies predict that this compound may also be involved in the insulin signaling, PI3K-Akt signaling, MAPK signaling, and TNF signaling pathways.[2][3] These predictions are based on the structural similarity of this compound to other bioactive borapetosides.

Borapetoside C Signaling Pathway

Borapetoside_C_Signaling Borapetoside C Borapetoside C IR Insulin Receptor (IR) Borapetoside C->IR  Promotes  Phosphorylation Akt Protein Kinase B (Akt) IR->Akt  Promotes  Phosphorylation GLUT2 Glucose Transporter 2 (GLUT2) Akt->GLUT2  Increases  Expression Glucose_Uptake Increased Glucose Uptake & Utilization GLUT2->Glucose_Uptake

Caption: Signaling pathway of Borapetoside C in improving insulin sensitivity.

Experimental Protocols

Detailed methodologies for the key experiments cited for Borapetoside C are provided below.

In Vivo Hypoglycemic Action of Borapetoside C
  • Animal Models: Streptozotocin-induced type 1 diabetic mice and diet-induced type 2 diabetic mice were used.

  • Drug Administration: Borapetoside C was administered via intraperitoneal (i.p.) injection at a dose of 5 mg/kg.

  • Oral Glucose Tolerance Test (OGTT): After a 12-hour fast, mice were administered Borapetoside C or a vehicle control. Thirty minutes later, an oral glucose load (2 g/kg) was given. Blood glucose levels were measured at 0, 30, 60, and 120 minutes post-glucose administration.

  • Muscle Glycogen Content: Skeletal muscle tissue was collected, and glycogen content was determined using a glycogen assay kit.

  • Western Blot Analysis: Liver tissues were homogenized and subjected to Western blotting to determine the phosphorylation levels of IR and Akt, and the expression level of GLUT2.

Experimental Workflow for In Vivo Studies

In_Vivo_Workflow cluster_animal_prep Animal Model Preparation cluster_treatment Treatment cluster_assays Bioactivity Assays T1DM Type 1 Diabetes Induction (Streptozotocin) BC_Admin Borapetoside C Administration (5 mg/kg, i.p.) T1DM->BC_Admin Control_Admin Vehicle Control Administration T1DM->Control_Admin T2DM Type 2 Diabetes Induction (High-Fat Diet) T2DM->BC_Admin T2DM->Control_Admin OGTT Oral Glucose Tolerance Test BC_Admin->OGTT Glycogen Muscle Glycogen Assay BC_Admin->Glycogen Western Western Blot (Liver Tissue) - p-IR, p-Akt, GLUT2 BC_Admin->Western Control_Admin->OGTT Control_Admin->Glycogen Control_Admin->Western

Caption: Experimental workflow for assessing the in vivo bioactivity of Borapetoside C.

Conclusion

The available scientific literature provides a clear picture of Borapetoside C as a potent anti-diabetic agent with a well-defined mechanism of action involving the insulin signaling pathway. In stark contrast, there is a significant lack of experimental data on the bioactivity of this compound. While computational studies suggest that this compound may have similar therapeutic potential, these predictions require experimental validation. Therefore, a direct, evidence-based comparison of the bioactivity of this compound and Borapetoside C is not feasible at this time. Future in vitro and in vivo studies are warranted to elucidate the pharmacological properties of this compound and to determine if it holds similar promise to Borapetoside C in the context of metabolic diseases.

References

A Comparative Guide to the Structure-Activity Relationship of Borapetoside F and its Analogs in Modulating Glucose Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of Borapetoside F and its naturally occurring analogs, focusing on their potential as modulators of glucose metabolism. While direct SAR studies on synthetic analogs of this compound are not extensively available in the current literature, a comparative analysis of its closely related natural compounds from Tinospora crispa offers significant insights into the key structural features governing their biological activity.

The primary mechanism of action for the antidiabetic effects of active borapetosides involves the potentiation of insulin (B600854) signaling, particularly through the PI3K/Akt pathway.[1][2] This guide synthesizes the available preclinical data to facilitate further research and drug development in this area.

Comparative Biological Activity of Borapetosides

The following table summarizes the reported hypoglycemic activities of this compound's most well-studied analogs. A consistent finding is the critical role of the stereochemistry at the C-8 position, where an 8R configuration is associated with activity, while the 8S configuration (as seen in Borapetoside B) leads to inactivity.[3][4]

CompoundStructureKey Structural FeaturesReported Hypoglycemic ActivityKey Findings & Citations
Borapetoside A Borapetoside A structure8R-chirality, Glycoside at C-3, Lactone between C-4 and C-6ActiveIncreases glycogen (B147801) content and decreases plasma glucose in a dose-dependent manner. Its hypoglycemic effects are mediated through both insulin-dependent and independent pathways.[3][4]
Borapetoside B Borapetoside B structure8S-chiralityInactiveThe 8S-stereochemistry is suggested to be the reason for its lack of hypoglycemic effect.[3]
Borapetoside C Borapetoside C structure8R-chirality, Glycoside at C-6ActiveAttenuates elevated plasma glucose. Increases phosphorylation of the insulin receptor (IR) and Akt, and enhances GLUT2 expression.[1][2]
Borapetoside E Borapetoside E structure8R-chiralityActiveMarkedly improves hyperglycemia, insulin resistance, hepatic steatosis, and hyperlipidemia in high-fat-diet-induced obese mice.[5]
This compound this compound structure8R-chiralityActivity not explicitly detailed in comparative studiesA furanoditerpene extracted from Tinospora crispa.[6] While its specific hypoglycemic activity is not as well-documented in comparative studies, its structural similarity to active borapetosides suggests potential in this area.

Signaling Pathway

The antidiabetic effects of the active borapetosides are largely attributed to their ability to modulate the PI3K/Akt signaling pathway, a critical regulator of glucose metabolism and cell survival.

G PI3K/Akt Signaling Pathway in Glucose Metabolism cluster_0 PI3K/Akt Signaling Pathway in Glucose Metabolism Insulin/Borapetosides Insulin/Borapetosides IR Insulin Receptor (IR) Insulin/Borapetosides->IR binds IRS Insulin Receptor Substrate (IRS) IR->IRS phosphorylates PI3K Phosphoinositide 3-Kinase (PI3K) IRS->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 recruits pAkt p-Akt (Active) PDK1->pAkt phosphorylates Akt Akt Akt (Protein Kinase B) GLUT4 GLUT4 Translocation pAkt->GLUT4 promotes Glycogen_Synthase Glycogen Synthase Activation pAkt->Glycogen_Synthase activates Gluconeogenesis_Inhibition Inhibition of Gluconeogenesis pAkt->Gluconeogenesis_Inhibition inhibits Glucose_Uptake Glucose_Uptake GLUT4->Glucose_Uptake

Caption: PI3K/Akt Signaling Pathway.

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

1. In Vivo Hypoglycemic Activity Assessment (Oral Glucose Tolerance Test)

This protocol is adapted from studies evaluating the hypoglycemic effects of natural compounds in mouse models.[7][8]

  • Animals: Male C57Bl/6 mice, 12 weeks of age.

  • Acclimatization: Animals are acclimatized for at least one week before the experiment with free access to a standard chow diet and water.

  • Fasting: Mice are fasted for 6 hours with free access to water before the test.

  • Procedure:

    • At the beginning of the experiment (t=0), a baseline blood glucose level is measured from the tail vein using a glucometer.

    • The test compound (e.g., Borapetoside analog) or vehicle control is administered via oral gavage or intraperitoneal injection.

    • After 30 minutes, a glucose solution (2 g/kg body weight) is administered orally.

    • Blood glucose levels are subsequently measured at 15, 30, 60, 90, and 120 minutes after the glucose challenge.

  • Data Analysis: The area under the curve (AUC) for the glucose excursion is calculated to determine the effect of the compound on glucose tolerance.

G Oral Glucose Tolerance Test Workflow Start Start Fasting 6-hour Fast Start->Fasting Baseline_Glucose Measure Baseline Glucose (t=0) Fasting->Baseline_Glucose Compound_Admin Administer Compound/Vehicle Baseline_Glucose->Compound_Admin Glucose_Challenge Oral Glucose Challenge (2 g/kg) Compound_Admin->Glucose_Challenge 30 min Blood_Sampling Blood Glucose Measurement (15, 30, 60, 90, 120 min) Glucose_Challenge->Blood_Sampling Data_Analysis Calculate AUC Blood_Sampling->Data_Analysis End End Data_Analysis->End

Caption: Oral Glucose Tolerance Test Workflow.

2. In Vitro PI3K/Akt Pathway Activation (Western Blot for Akt Phosphorylation)

This protocol is a standard method for assessing the activation of the Akt signaling pathway.[9][10][11]

  • Cell Culture: C2C12 myotubes or HepG2 hepatocytes are commonly used. Cells are grown to 70-80% confluency.

  • Treatment: Cells are serum-starved for 2-4 hours before being treated with various concentrations of the test compound or a vehicle control for a specified time (e.g., 15, 30, 60 minutes).

  • Cell Lysis:

    • After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS).

    • Cells are lysed with RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Lysates are centrifuged to pellet cell debris, and the supernatant containing the protein is collected.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.

  • Western Blotting:

    • Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked with 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • The membrane is incubated overnight at 4°C with primary antibodies against phosphorylated Akt (p-Akt) and total Akt.

    • The membrane is then washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • The signal is detected using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: The band intensities are quantified using densitometry software. The ratio of p-Akt to total Akt is calculated to determine the extent of Akt activation.

G Western Blot Workflow for Akt Phosphorylation Start Start Cell_Culture Cell Culture & Treatment Start->Cell_Culture Lysis Cell Lysis & Protein Extraction Cell_Culture->Lysis Quantification Protein Quantification Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking Blocking (5% BSA) Transfer->Blocking Primary_Ab Primary Antibody Incubation (p-Akt, Total Akt) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection ECL Detection Secondary_Ab->Detection Analysis Densitometry Analysis Detection->Analysis End End Analysis->End

Caption: Western Blot Workflow.

References

Assessing the synergistic effects of Borapetoside F with other natural compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Borapetoside F, a clerodane diterpenoid glycoside isolated from Tinospora crispa, belongs to a class of natural compounds that have garnered significant interest for their potential therapeutic properties. While research has illuminated the biological activities of its analogues, Borapetosides A, C, and E, particularly in the context of metabolic disorders, the synergistic potential of this compound in combination with other natural compounds remains a nascent field of investigation. This guide provides a comparative analysis of the known effects of related borapetosides, offering a framework for assessing the synergistic potential of this compound. Due to the limited direct experimental data on this compound combinations, this document extrapolates from studies on its closely related analogues to propose potential synergistic interactions and experimental designs. One study has investigated the hepatotoxic potential of a combination of Borapetosides B, C, and F, concluding that no conclusive hepatotoxicity was observed under the tested conditions.

Comparative Analysis of Borapetoside Analogues

To contextualize the potential of this compound, it is essential to examine the well-documented effects of its structural relatives. The following table summarizes key findings from in vivo and in vitro studies on Borapetosides A, C, and E, which suggest promising avenues for synergistic research.

CompoundModel SystemKey FindingsPotential for Synergy
Borapetoside A Streptozotocin-induced diabetic mice; C2C12 and Hep3B cells- Increases glycogen (B147801) content and decreases plasma glucose.[1] - Hypoglycemic effects are mediated through both insulin-dependent and insulin-independent pathways.[1] - Reduces hepatic gluconeogenesis and activates the insulin (B600854) signaling pathway.[1]High potential for synergy with insulin sensitizers or compounds that modulate glucose uptake through different mechanisms.
Borapetoside C Normal and diabetic mice- In combination with a low dose of insulin, it enhanced the insulin-induced lowering of plasma glucose and the increase of muscle glycogen content.[2] - Improves insulin sensitivity by activating the IR-Akt-GLUT2 signaling pathway. - A combination of Borapetosides B, C, and F was found to be non-hepatotoxic in a murine model.Demonstrated synergy with insulin. High potential for combination with other natural compounds that target components of the insulin signaling cascade.
Borapetoside E High-fat-diet-induced type 2 diabetes mice- Markedly improved hyperglycemia, insulin resistance, hepatic steatosis, and hyperlipidemia, with effects comparable to or better than metformin.[3][4] - Suppressed the expression of sterol regulatory element binding proteins (SREBPs) and their downstream target genes related to lipid synthesis.[3][4]High potential for synergy with compounds that modulate lipid metabolism or have anti-inflammatory properties, given its effects on SREBPs.

Proposed Synergistic Combinations for this compound

Based on the mechanisms of its analogues, this compound could potentially exhibit synergistic effects when combined with natural compounds that target complementary pathways involved in metabolic regulation. A network pharmacology study has predicted that compounds from Tinospora crispa, including this compound, may act as insulin sensitizers through modulation of the PI3K-Akt, MAPK, and TNF signaling pathways.

Hypothetical Synergistic Pairing:

  • This compound + Berberine (B55584): Berberine is an isoquinoline (B145761) alkaloid known to activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis. A combination of this compound, potentially acting on the insulin signaling pathway, and berberine could offer a multi-pronged approach to improving glucose and lipid metabolism.

  • This compound + Curcumin (B1669340): Curcumin, a polyphenol from turmeric, has well-documented anti-inflammatory and antioxidant properties. Given the role of inflammation in insulin resistance, combining this compound with curcumin could address both the metabolic and inflammatory components of type 2 diabetes.

  • This compound + Quercetin: Quercetin is a flavonoid with antioxidant properties and has been shown to improve insulin signaling and reduce oxidative stress. Its combination with this compound could lead to enhanced glycemic control through complementary mechanisms.

Experimental Protocols

To rigorously assess the synergistic effects of this compound, a series of well-defined in vitro and in vivo experiments are necessary.

In Vitro Synergy Assessment: Checkerboard Assay

Objective: To determine if this compound in combination with another natural compound (e.g., Berberine) exhibits synergistic, additive, or antagonistic effects on glucose uptake in a relevant cell line (e.g., L6 myotubes or 3T3-L1 adipocytes).

Methodology:

  • Cell Culture: Culture L6 myotubes or differentiated 3T3-L1 adipocytes in appropriate media.

  • Compound Preparation: Prepare stock solutions of this compound and the selected natural compound in a suitable solvent (e.g., DMSO).

  • Checkerboard Assay Setup: In a 96-well plate, create a dose-response matrix by serially diluting this compound along the rows and the other compound along the columns. Include wells with each compound alone and a vehicle control.

  • Treatment: Treat the cells with the compound combinations for a specified period (e.g., 24 hours).

  • Glucose Uptake Assay: Measure glucose uptake using a fluorescently labeled glucose analog (e.g., 2-NBDG).

  • Data Analysis: Calculate the Combination Index (CI) using the Chou-Talalay method. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

In Vivo Synergy Assessment: Oral Glucose Tolerance Test (OGTT) in a Diabetic Mouse Model

Objective: To evaluate the in vivo synergistic effect of this compound and another natural compound on glycemic control in a diet-induced obese or a streptozotocin-induced diabetic mouse model.

Methodology:

  • Animal Model: Use a validated diabetic mouse model (e.g., C57BL/6J mice on a high-fat diet).

  • Treatment Groups:

    • Vehicle Control

    • This compound alone

    • Natural Compound X alone

    • This compound + Natural Compound X

    • Positive Control (e.g., Metformin)

  • Dosing: Administer the compounds orally for a predetermined period (e.g., 4 weeks).

  • Oral Glucose Tolerance Test (OGTT): After the treatment period, fast the mice overnight and administer an oral glucose load. Measure blood glucose levels at 0, 15, 30, 60, 90, and 120 minutes post-glucose administration.

  • Data Analysis: Calculate the area under the curve (AUC) for the OGTT. A significantly lower AUC in the combination group compared to the individual treatment groups suggests a synergistic effect.

Signaling Pathway and Experimental Workflow Diagrams

To visualize the potential mechanisms and experimental approaches, the following diagrams are provided.

G Hypothesized Signaling Pathway for this compound Synergy cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Insulin_Receptor Insulin Receptor PI3K PI3K Insulin_Receptor->PI3K Activates GLUT4 GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake Akt Akt PI3K->Akt Activates GLUT4_Vesicle GLUT4 Vesicle Akt->GLUT4_Vesicle Promotes translocation AMPK AMPK AMPK->GLUT4_Vesicle Promotes translocation GLUT4_Vesicle->GLUT4 Translocates to membrane Insulin Insulin Insulin->Insulin_Receptor Activates Borapetoside_F This compound Borapetoside_F->Akt Potentially enhances activation Berberine Berberine Berberine->AMPK Activates

Caption: Hypothesized synergistic action of this compound and Berberine on glucose uptake.

G Experimental Workflow for In Vitro Synergy Assessment Start Start: Cell Seeding (e.g., L6 Myotubes) Compound_Prep Prepare Serial Dilutions of this compound and Compound X Start->Compound_Prep Checkerboard Create Checkerboard Dose-Response Matrix in 96-well Plate Compound_Prep->Checkerboard Treatment Treat Cells with Compound Combinations (24h) Checkerboard->Treatment Glucose_Uptake Measure Glucose Uptake (2-NBDG Assay) Treatment->Glucose_Uptake Data_Analysis Calculate Combination Index (CI) (Chou-Talalay Method) Glucose_Uptake->Data_Analysis End End: Determine Synergy, Additivity, or Antagonism Data_Analysis->End

Caption: Workflow for determining in vitro synergy using a checkerboard assay.

Conclusion and Future Directions

While direct evidence for the synergistic effects of this compound is currently lacking, the substantial body of research on its analogues provides a strong rationale for investigating its potential in combination therapies. The proposed experimental frameworks offer a starting point for elucidating these interactions. Future research should focus on systematic screening of this compound with a library of natural compounds, followed by in-depth mechanistic studies to identify the molecular targets and signaling pathways involved in any observed synergistic effects. Such investigations will be crucial for unlocking the full therapeutic potential of this compound and developing novel, effective combination treatments for metabolic diseases.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal of Borapetoside F

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the integrity of scientific discovery and operational safety are paramount. The proper disposal of chemical compounds, such as Borapetoside F, is a critical component of laboratory safety and environmental responsibility. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, established protocols for handling novel or uncharacterized chemical waste provide a clear and safe path for its disposal. This guide offers essential, step-by-step logistical information to ensure the safe handling and disposal of this compound.

This compound is a furanoid diterpene glycoside isolated from plants of the Tinospora genus, such as Tinospora crispa.[1][2][3] As with many natural products used in research, its full toxicological and ecological profile may not be extensively documented. Therefore, it is imperative to treat this compound as a potentially hazardous substance and follow rigorous disposal procedures.

Operational Plan: Step-by-Step Disposal Protocol

The following protocol is based on general best practices for the disposal of novel chemical compounds and should be executed in strict accordance with your institution's Environmental Health and Safety (EHS) guidelines.

Step 1: Hazard Assessment

In the absence of a specific SDS, a preliminary hazard assessment is crucial. This compound is a diterpenoid glycoside.[3] While specific toxicity data is lacking, it is prudent to handle it with the standard precautions for biologically active compounds of unknown toxicity. Assume the compound is toxic if ingested, inhaled, or comes into contact with skin.

Step 2: Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure the following PPE is worn:

  • Safety goggles or a face shield

  • Chemical-resistant gloves (e.g., nitrile)

  • A lab coat

  • Closed-toe shoes

Step 3: Waste Segregation

Proper segregation is critical to prevent accidental chemical reactions and ensure compliant disposal.

  • Solid Waste:

    • Place all solid this compound waste, including contaminated weighing papers, filter papers, and disposable lab equipment (e.g., pipette tips), into a dedicated, clearly labeled hazardous waste container.

    • Contaminated PPE, such as gloves, should also be disposed of in this container.

    • The container should be made of a compatible material, such as high-density polyethylene (B3416737) (HDPE).

  • Liquid Waste:

    • Collect all solutions containing this compound in a designated hazardous liquid waste container.

    • Do not mix this waste with other chemical waste streams unless their compatibility is confirmed. Avoid mixing with strong acids, bases, or oxidizing agents.

    • If this compound is dissolved in a flammable solvent (e.g., methanol, ethanol), the waste container must be stored in a designated flammable liquid storage cabinet.

Step 4: Labeling

Properly label all waste containers with the following information:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The CAS number: 151200-50-9[1]

  • The solvent(s) present in liquid waste

  • An approximate concentration or quantity of this compound

  • The date of accumulation

Step 5: Storage

Store the sealed and labeled hazardous waste containers in a designated and secure satellite accumulation area within the laboratory. This area should be away from general lab traffic and drains.

Step 6: Final Disposal

The final disposal of this compound waste must be handled by a licensed hazardous waste disposal company.

  • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.

  • Provide the EHS office with all available information about the compound, including its name, CAS number, the solvents used, and any known or suspected hazards.

Quantitative Data

Currently, there is no publicly available quantitative data regarding the specific disposal parameters for this compound (e.g., LD50, environmental persistence). The following table is provided as a template to be populated should such data become available through your institution's resources or future publications.

ParameterValueSource
LD50 (Oral) Data Not Available-
LD50 (Dermal) Data Not Available-
LC50 (Inhalation) Data Not Available-
Environmental Fate Data Not Available-

Experimental Protocols

As direct neutralization or degradation of this compound in a standard laboratory setting is not recommended without a validated protocol, the primary "experimental protocol" for its disposal is the administrative and logistical procedure for its collection and hand-off to certified professionals.

Protocol for Hazardous Waste Disposal Coordination:

  • Inventory: Maintain a detailed inventory of all this compound waste, including quantities and dates of accumulation.

  • Request Pickup: When the waste container is full or has been in storage for the maximum allowable time per institutional policy, submit a hazardous waste pickup request to your EHS office through your institution's designated system.

  • Documentation: Complete all required paperwork provided by the EHS office, ensuring all information is accurate and complete.

  • Transfer of Custody: At the scheduled pickup time, ensure a knowledgeable lab member is present to hand over the waste containers to the EHS personnel or their designated contractor.

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

A Step 1: Hazard Assessment (Treat as hazardous) B Step 2: Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Step 3: Segregate Waste B->C D Solid Waste (Contaminated labware, PPE) C->D E Liquid Waste (Solutions containing this compound) C->E F Step 4: Label Waste Containers ('Hazardous Waste', Chemical Name, CAS#, etc.) D->F E->F G Step 5: Store in Designated Satellite Accumulation Area F->G H Step 6: Coordinate with EHS for Professional Disposal G->H I Licensed Hazardous Waste Vendor H->I

Caption: Workflow for the proper disposal of this compound.

References

Essential Safety and Logistical Guidance for Handling Borapetoside F

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient laboratory operations is paramount. This document provides crucial safety and logistical information for the handling of Borapetoside F, a furanoid diterpene glycoside isolated from Tinospora species. The following procedural guidance is designed to be an immediate and essential resource for laboratory personnel.

Chemical and Physical Properties

A summary of the known quantitative data for this compound is presented below. Due to the limited availability of a comprehensive Safety Data Sheet (SDS), some data points are not available.

PropertyValueSource
Molecular Formula C₂₇H₃₄O₁₁PubChem
Molecular Weight 534.55 g/mol TargetMol[1]
CAS Number 151200-50-9TargetMol[1]
Appearance Solid (likely a powder)General knowledge of isolated natural products
Solubility Soluble in DMSO, Pyridine, Methanol, EthanolChemFaces
Toxicity Data Acute toxicity study in mice showed no conclusive hepatotoxicity at 500 mg/kg body weight for a combination of Borapetosides B, C, and F.[2]ResearchGate[2]

Personal Protective Equipment (PPE) Selection Workflow

The selection of appropriate PPE is the first line of defense against potential exposure to this compound. The following diagram outlines the logical workflow for PPE selection.

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection Start Handling this compound CheckForm Is the compound in powdered form? Start->CheckForm CheckTask What is the handling procedure? (e.g., weighing, dissolution, transfer) CheckForm->CheckTask EyeProtection Eye Protection: - Safety glasses with side shields (minimum) - Chemical splash goggles for dissolution or potential splash CheckTask->EyeProtection HandProtection Hand Protection: - Chemical-resistant gloves (e.g., Nitrile) - Inspect gloves before use CheckTask->HandProtection BodyProtection Body Protection: - Laboratory coat CheckTask->BodyProtection RespiratoryProtection Respiratory Protection: - If handling large quantities of powder or if aerosolization is likely, use a respirator. - Work in a fume hood or ventilated enclosure. CheckTask->RespiratoryProtection

PPE Selection Workflow for this compound

Experimental Protocol: Safe Handling and Operation

Adherence to a strict operational protocol is critical to minimize exposure and ensure a safe laboratory environment.

1. Engineering Controls:

  • Always handle powdered this compound within a certified chemical fume hood or a powder containment hood to minimize inhalation risk.[3]

  • Ensure that the work area is well-ventilated.

2. Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles.

  • Hand Protection: Wear nitrile gloves. Inspect gloves for any tears or perforations before use.

  • Body Protection: A standard laboratory coat is required.

3. Weighing and Handling:

  • When weighing, use an analytical balance inside a fume hood or a balance enclosure to contain any airborne powder.

  • Use a spatula to transfer the powder. Avoid pouring directly from the container to minimize dust generation.

  • Keep the container with this compound closed when not in use.

4. Dissolution:

  • When dissolving the compound, add the solvent slowly to the powder to avoid splashing.

  • If the solvent is volatile, ensure this is done in a fume hood.

5. Spill Management:

  • In case of a small spill of powdered this compound, gently cover the spill with absorbent material.

  • Moisten the absorbent material with a suitable solvent (e.g., ethanol) to prevent the powder from becoming airborne.

  • Carefully scoop the material into a sealable container for disposal.

  • Clean the spill area with a detergent and water.

Disposal Plan for this compound Waste

Proper disposal of chemical waste is crucial for environmental protection and laboratory safety. The following diagram outlines the step-by-step disposal plan for this compound waste.

Disposal_Plan cluster_waste_generation Waste Generation cluster_segregation Segregation and Collection cluster_disposal Final Disposal Start This compound Waste Generated (e.g., unused compound, contaminated materials) Segregate Segregate Waste: - Solid Waste (e.g., contaminated gloves, weigh boats) - Liquid Waste (e.g., solutions) Start->Segregate CollectSolid Collect Solid Waste in a labeled, sealed container. Segregate->CollectSolid CollectLiquid Collect Liquid Waste in a labeled, sealed, and compatible container. Segregate->CollectLiquid Store Store waste containers in a designated hazardous waste accumulation area. CollectSolid->Store CollectLiquid->Store Dispose Arrange for disposal through the institution's Environmental Health and Safety (EHS) office. Store->Dispose

Disposal Plan for this compound Waste

Disposal Protocol:

  • Waste Segregation:

    • Solid Waste: Contaminated items such as gloves, weigh boats, and absorbent materials should be collected in a designated, labeled, and sealed waste container.

    • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled, and sealed container made of a compatible material.

    • Unused Compound: Any unused pure this compound should be disposed of as chemical waste and not mixed with other waste streams.

  • Labeling:

    • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.

  • Storage:

    • Store waste containers in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials.

  • Disposal:

    • All waste containing this compound must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.

    • Do not dispose of this compound down the drain or in regular trash.

By adhering to these safety and logistical guidelines, researchers can handle this compound responsibly, minimizing risks to themselves and the environment. Always consult your institution's specific safety protocols and the latest safety information before beginning any work with this or any other chemical.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.